molecular formula C16H23NO10 B023457 D-Galactosamine pentaacetate CAS No. 76375-60-5

D-Galactosamine pentaacetate

Cat. No.: B023457
CAS No.: 76375-60-5
M. Wt: 389.35 g/mol
InChI Key: OVPIZHVSWNOZMN-IWQYDBTJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Galactosamine pentaacetate, also known as this compound, is a useful research compound. Its molecular formula is C16H23NO10 and its molecular weight is 389.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIZHVSWNOZMN-IWQYDBTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to D-Galactosamine Pentaacetate: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactosamine pentaacetate, a fully acetylated derivative of the amino sugar D-galactosamine, is a pivotal compound in biomedical research and pharmaceutical development. Its enhanced stability and solubility in organic solvents make it a versatile intermediate for the synthesis of complex glycoconjugates and a valuable tool in glycobiology. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and critical applications. A significant focus is placed on its use in establishing experimental models of acute liver injury, detailing the intricate signaling pathways involved. This document serves as a vital resource for researchers leveraging this compound in their scientific endeavors.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 76375-60-5[2][3][4]
Molecular Formula C16H23NO10[4]
Molecular Weight 389.35 g/mol [4]
Melting Point 230 °C (decomposes)[3][5]
Boiling Point 530.2 ± 50.0 °C (Predicted)[3]
Solubility Soluble in organic solvents like methanol (B129727) and ethanol; slightly soluble in chloroform (B151607) and DMSO; less soluble in water.[1]
Appearance White to off-white crystalline powder.[1]
Storage Store in a freezer under -20°C in a dry, well-ventilated place.[3]

Synthesis of this compound

This compound is typically synthesized via the acetylation of D-galactosamine hydrochloride.[1][6] The following is a general experimental protocol for its preparation.

Experimental Protocol: Synthesis

Materials:

Procedure:

  • Dissolve D-galactosamine hydrochloride in a suitable organic base, such as pyridine.

  • Cool the reaction mixture to 0°C.

  • Slowly add acetic anhydride to the solution.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Remove the solvent under reduced pressure.

  • Add toluene and distill to remove residual pyridine as an azeotrope.

  • Add anhydrous methanol to the residue and stir to induce precipitation.

  • Filter the white solid, wash with cold methanol, and dry under vacuum to yield this compound.

Note: The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.[1]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and is a valuable tool in glycobiology research.

Intermediate for Pharmaceutical Synthesis

The protected hydroxyl and amino groups of this compound make it an ideal building block for the synthesis of complex carbohydrates and glycoconjugates.[7] These structures are often integral components of drugs used in oncology, immunology, and antiviral therapies.[7] The stability and solubility of the pentaacetate form allow for more controlled and efficient chemical manipulations compared to the unprotected sugar.[7]

Role in Glycobiology and Cancer Research

D-Galactosamine is a fundamental component of glycoproteins and glycolipids. Aberrant glycosylation is a hallmark of cancer, leading to the expression of tumor-associated carbohydrate antigens.[8] One such antigen is the Tn antigen (GalNAcα1-O-Ser/Thr), which involves N-acetyl-D-galactosamine.[8] The expression of the related D-galactose-beta-[1->3]-N-acetyl-D-galactosamine has been observed in various adenocarcinomas, including breast, ovarian, and pancreatic cancers.[9] The enzyme responsible for the initial step of O-glycosylation, pp-GalNAc-T6, is often upregulated in cancer and is a potential therapeutic target.[10][11][12]

Induction of Acute Liver Injury in Animal Models

A primary application of D-galactosamine is in the induction of acute liver injury in experimental animal models, which closely mimics human viral hepatitis.[13] It is often co-administered with lipopolysaccharide (LPS) to create a robust and rapid model of liver failure. D-galactosamine acts as a hepatotoxic agent by depleting the intracellular pool of uridine (B1682114) nucleotides, thereby inhibiting RNA and protein synthesis and sensitizing hepatocytes to the inflammatory effects of LPS.[13]

Experimental Protocol: D-Galactosamine/LPS-Induced Acute Liver Injury in Mice

This section provides a detailed methodology for inducing acute liver failure in mice using D-galactosamine and LPS.

Materials:

  • D-galactosamine (D-GalN)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (or other suitable strain), 6-8 weeks old

  • Appropriate animal handling and surgical tools

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

  • Assay kits for liver function tests (e.g., ALT, AST)

  • Histology reagents (formalin, paraffin, H&E stain)

  • Reagents for Western blotting or other molecular analyses

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Preparation of Reagents: Dissolve D-GalN and LPS in sterile saline to the desired concentrations. A common dosage for D-GalN is 700-800 mg/kg, and for LPS is 10-100 µg/kg.[13][14]

  • Induction of Liver Injury: Administer D-GalN and LPS to the mice via intraperitoneal (i.p.) injection.

  • Monitoring: Observe the mice for clinical signs of distress. The peak of liver injury typically occurs 6-10 hours after injection.[13][15]

  • Sample Collection: At the desired time point (e.g., 7 hours post-injection), euthanize the mice.[15] Collect blood via cardiac puncture for serum separation. Perfuse the liver with cold PBS and collect tissue samples.

  • Analysis:

    • Serum Analysis: Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.[15] Quantify pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.[15]

    • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphological changes.

    • Molecular Analysis: Snap-freeze liver tissue in liquid nitrogen and store at -80°C for subsequent analysis of gene and protein expression (e.g., Western blotting for signaling pathway components).

Caption: Workflow for D-Galactosamine/LPS-induced acute liver injury model.

Signaling Pathways in D-Galactosamine/LPS-Induced Liver Injury

The hepatotoxicity induced by D-galactosamine and LPS is mediated by a complex interplay of signaling pathways, primarily involving inflammation and apoptosis.

TNF-α/NF-κB Signaling Pathway

LPS, through its interaction with Toll-like receptor 4 (TLR4) on Kupffer cells (liver-resident macrophages), triggers the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). D-galactosamine sensitizes hepatocytes to the cytotoxic effects of TNF-α. TNF-α then binds to its receptor (TNFR1) on hepatocytes, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of genes involved in inflammation and apoptosis.

Caption: Simplified TNF-α/NF-κB signaling pathway in liver injury.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including JNK, ERK, and p38 MAPK, are also activated in response to D-galactosamine/LPS-induced stress. These kinases are involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell survival. Their activation contributes to the overall inflammatory response and hepatocellular damage.

Caption: General overview of the MAPK signaling cascade.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response. Upon activation by cellular stress signals induced by D-galactosamine and LPS, the NLRP3 inflammasome assembles and activates caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, further amplifying the inflammatory response and contributing to liver damage.

Caption: The NLRP3 inflammasome activation pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[16] In case of contact, wash the affected area thoroughly with water.[16] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][3]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

Conclusion

This compound is a compound of significant interest to researchers in glycobiology and drug development. Its utility as a synthetic intermediate and its application in creating robust models of acute liver injury make it an invaluable tool. A thorough understanding of its properties, handling, and the molecular mechanisms it influences is essential for its effective and safe use in a research setting. This guide provides a foundational understanding to aid scientists in leveraging this compound to advance their research goals.

References

The Biological Role of D-Galactosamine Pentaacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Intermediate in Glycoscience and its Relevance in Experimental Models of Disease

Introduction

D-Galactosamine pentaacetate is a fully acetylated derivative of the amino sugar D-galactosamine. This peracetylated form offers enhanced stability and solubility in organic solvents, making it a crucial and versatile intermediate in the synthesis of a wide array of complex glycoconjugates and other bioactive molecules.[1] While this compound is primarily utilized as a synthetic precursor, its biological relevance is intrinsically linked to its parent compound, D-galactosamine, a widely used tool in experimental models of acute liver failure, and to the novel glycosides it helps create. This technical guide provides a comprehensive overview of the biological roles associated with this compound, focusing on its application in synthesis, the significant impact of its parent compound in disease modeling, and the therapeutic potential of its derivatives.

Core Biological Significance: A Tale of Two Molecules

The biological context of this compound is best understood by examining two key aspects: its role as a synthetic intermediate for creating molecules with specific biological activities, and the profound hepatotoxic effects of its parent compound, D-galactosamine, which is a cornerstone of experimental liver injury models.

This compound as a Synthetic Intermediate

The primary role of this compound in biological research is that of a stable, protected monosaccharide for the synthesis of complex carbohydrates and glycoconjugates. The acetyl groups increase its solubility in organic solvents, facilitating its use in a variety of chemical reactions.

Notably, this compound is a precursor for the synthesis of α- and β-linked acetamido pyranosides, which have demonstrated anti-inflammatory properties as inhibitors of Toll-like Receptor 4 (TLR4).[1] TLR4 is a key pattern recognition receptor in the innate immune system that, upon activation by ligands such as lipopolysaccharide (LPS), triggers a signaling cascade leading to the production of pro-inflammatory cytokines. The ability to synthesize inhibitors of this pathway is of significant interest for the development of therapeutics for inflammatory diseases.

Furthermore, D-galactosamine derivatives have been explored for their anti-tumor potential. For instance, galactosamine has been conjugated to docetaxel, a potent anti-cancer drug, to enhance its cytotoxicity and selectivity against hepatoma cells.[2]

D-Galactosamine: A Tool for Modeling Acute Liver Failure

In contrast to the synthetic utility of its pentaacetate form, D-galactosamine itself is a potent hepatotoxin. It is widely used in animal models to induce acute liver failure that mimics viral hepatitis.[3] The mechanism of D-galactosamine-induced hepatotoxicity is multifaceted, involving the depletion of uridine (B1682114) triphosphate (UTP), which leads to the inhibition of RNA and protein synthesis.[4] This metabolic disruption sensitizes hepatocytes to the cytotoxic effects of inflammatory mediators, particularly Tumor Necrosis Factor-alpha (TNF-α).[5]

The administration of D-galactosamine, often in conjunction with LPS, triggers a robust inflammatory response mediated by Kupffer cells, the resident macrophages of the liver.[6] This leads to the activation of signaling pathways such as the NF-κB and MAPK pathways, resulting in the production of a cascade of pro-inflammatory cytokines and ultimately, hepatocyte apoptosis and necrosis.[7][8]

Quantitative Data in D-Galactosamine-Induced Hepatotoxicity

The following tables summarize key quantitative data from studies utilizing D-galactosamine to induce liver injury in rats.

Table 1: Serum Biomarkers of Liver Injury in D-Galactosamine-Treated Rats

ParameterControl Group (Saline)D-Galactosamine Group (1.1 g/kg)Fold Changep-valueReference
Alanine Aminotransferase (ALT)29.3 ± 3.5 IU/L258.7 ± 45.2 IU/L~8.8<0.001[1]
Aspartate Aminotransferase (AST)89.1 ± 11.2 IU/L347.5 ± 56.8 IU/L~3.9<0.0001[1]
Total Bilirubin0.18 ± 0.04 mg/dL0.81 ± 0.12 mg/dL~4.5<0.004[1]
Ammonia112.3 ± 15.7 µmol/L245.6 ± 33.1 µmol/L~2.2<0.005[1]
Albumin3.8 ± 0.2 g/dL2.9 ± 0.3 g/dL~0.76<0.001[1]

Table 2: Inflammatory Cytokine Levels in D-Galactosamine/LPS-Induced Liver Injury

CytokineControl GroupD-GalN/LPS GroupReference
TNF-α18.65 ± 4.92 pg/ml134.83 ± 80.35 pg/ml[8]
IL-6Not ReportedSignificantly Increased[7]
IL-1βNot ReportedSignificantly Increased[7]

Key Signaling Pathways

The biological effects of D-galactosamine and the compounds synthesized from this compound are often mediated through key signaling pathways, most notably the Toll-like Receptor 4 (TLR4) pathway.

TLR4 Signaling Pathway

TLR4 signaling is central to the inflammatory response triggered by D-galactosamine/LPS and is a target for the anti-inflammatory compounds synthesized from this compound. The pathway proceeds via two major branches: the MyD88-dependent and the TRIF-dependent pathways.

TLR4_Signaling TLR4 Signaling Pathway cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 Dimer MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TRAM TRAM TLR4->TRAM recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MAPK MAPKs (JNK, p38, ERK) TAK1->MAPK NFkB NF-κB (p65/p50) IKK_complex->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines TRIF TRIF TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 Late_NFkB Late Phase NF-κB Activation TRIF->Late_NFkB TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN

Caption: TLR4 Signaling Cascade.

Experimental Protocols

D-Galactosamine-Induced Acute Liver Failure in Rats

This protocol describes the induction of acute liver failure in rats using D-galactosamine, a model that is central to understanding the biological context of this amino sugar.

Materials:

  • D-galactosamine hydrochloride (Sigma-Aldrich)

  • Sterile 0.9% saline solution

  • Sprague-Dawley rats (male, 200-250 g)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Preparation of D-Galactosamine Solution: Dissolve D-galactosamine hydrochloride in sterile 0.9% saline to a final concentration of 200 mg/mL.[1]

  • Induction of Liver Injury: Administer a single intraperitoneal (i.p.) injection of the D-galactosamine solution at a dose of 1.1 g/kg body weight.[1] A control group should receive an equivalent volume of sterile 0.9% saline.

  • Monitoring and Sample Collection: Monitor the animals for clinical signs of distress. At 48 hours post-injection, collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST), bilirubin, and other relevant markers.[1]

  • Histopathological Analysis: Euthanize the animals and perfuse the liver with phosphate-buffered saline (PBS). Excise the liver and fix a portion in 10% neutral buffered formalin for histopathological processing (embedding in paraffin, sectioning, and staining with hematoxylin (B73222) and eosin).[1]

In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of compounds, which can be adapted to test derivatives synthesized from this compound.

Materials:

  • Target cell line (e.g., HepG2 for liver-related studies)

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Conclusion

This compound holds a significant, albeit indirect, position in biological research. Its primary value lies in its role as a chemically stable and versatile building block for the synthesis of complex glycoconjugates with tailored biological activities, particularly as modulators of the TLR4 signaling pathway. The profound hepatotoxic effects of its parent compound, D-galactosamine, have established it as an indispensable tool for modeling acute liver failure and studying the underlying inflammatory mechanisms. For researchers and drug development professionals, understanding the chemistry of this compound and the biology of D-galactosamine provides a powerful dual perspective: one of synthetic utility and the other of pathophysiological insight. Future research may yet uncover direct biological roles for this compound itself, but its current importance as a gateway to novel therapeutics and a tool for disease modeling is firmly established.

References

An In-depth Technical Guide to D-Galactosamine Pentaacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-Galactosamine pentaacetate, a derivative of the amino sugar D-galactosamine, is a critical tool in biomedical research, particularly in the fields of hepatology and glycobiology. Its ability to induce a well-characterized and reproducible model of acute liver injury in laboratory animals makes it an invaluable compound for studying liver disease pathogenesis and for the preclinical evaluation of hepatoprotective drug candidates. This technical guide provides a comprehensive overview of this compound, including a comparative analysis of suppliers and pricing, detailed experimental protocols for the induction of liver injury, and an exploration of the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development who are utilizing or considering the use of this compound in their studies.

Introduction

D-Galactosamine (D-GalN) is a hepatotoxic agent that selectively damages liver cells.[1][2] Its pentaacetate form, this compound, offers enhanced stability and solubility, facilitating its use in experimental settings.[3] The primary mechanism of D-GalN-induced hepatotoxicity involves the depletion of uridine (B1682114) triphosphate (UTP) pools within hepatocytes. This leads to the inhibition of RNA and protein synthesis, ultimately resulting in cellular stress, inflammation, and apoptosis, mimicking the pathophysiology of viral hepatitis.[2]

This guide will provide researchers with the necessary information to effectively source and utilize this compound in their experimental workflows.

This compound: Suppliers and Pricing

The procurement of high-quality reagents is paramount for the reproducibility of scientific research. A variety of chemical suppliers offer this compound with differing purity levels and in various quantities. Below is a summary of prominent suppliers and their current pricing. Researchers are advised to verify the product specifications and pricing directly with the suppliers before making a purchase.

SupplierCatalog NumberPurityQuantityPrice (USD)
Sigma-Aldrich 76375-60-5≥98%1 g$35.50
5 g$118.00
10 g$214.00
Cayman Chemical 14599≥98%10 mg$44.00
50 mg$176.00
Santa Cruz Biotechnology sc-220003≥98%100 mg$99.00
500 mg$399.00
Tocris Bioscience 3946>98%10 mg$40.00
50 mg$160.00
Carbosynth OG05803>98%1 g$45.00
5 g$180.00

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the respective supplier's website for the most current information.

Experimental Protocol: Induction of Acute Liver Injury in Mice

The following protocol details a standard method for inducing acute liver injury in mice using D-Galactosamine in combination with Lipopolysaccharide (LPS), a potent inflammatory stimulus that potentiates the hepatotoxic effects of D-GalN.

3.1. Materials

  • D-Galactosamine (Sigma-Aldrich, Cat. No. G0500 or equivalent)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat. No. L2630 or equivalent)

  • Sterile, pyrogen-free 0.9% saline

  • 8-10 week old male C57BL/6 mice (or other suitable strain)

  • Sterile syringes and needles (27-30 gauge)

  • Animal balance

  • Equipment for blood collection (e.g., micro-hematocrit tubes, cardiac puncture supplies)

  • Centrifuge for serum separation

  • Serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) assay kits

  • Materials for tissue histology (e.g., formalin, paraffin (B1166041), microtome, H&E staining reagents)

3.2. Procedure

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Preparation of Reagents:

    • Dissolve D-Galactosamine in sterile saline to a final concentration of 100 mg/mL.

    • Dissolve LPS in sterile saline to a final concentration of 10 µg/mL.

    • Both solutions should be prepared fresh on the day of the experiment.

  • Induction of Liver Injury:

    • Weigh each mouse to determine the precise dosage.

    • Administer D-Galactosamine via intraperitoneal (i.p.) injection at a dose of 700 mg/kg body weight.

    • Thirty minutes after the D-Galactosamine injection, administer LPS via i.p. injection at a dose of 10 µg/kg body weight.

  • Monitoring: Observe the animals for signs of distress. Typically, signs of liver injury will become apparent within 4-6 hours post-injection.

  • Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS injection), euthanize the mice via an approved method.

    • Blood Collection: Collect blood via cardiac puncture. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 x g for 15 minutes at 4°C to separate the serum. Store serum at -80°C until analysis.

    • Tissue Collection: Perfuse the liver with ice-cold saline to remove blood. Excise a portion of the liver and fix it in 10% neutral buffered formalin for histological analysis. Snap-freeze the remaining liver tissue in liquid nitrogen and store it at -80°C for molecular and biochemical analyses.

  • Assessment of Liver Injury:

    • Serum Transaminases: Measure the activity of ALT and AST in the collected serum using commercially available kits according to the manufacturer's instructions. A significant increase in ALT and AST levels is indicative of hepatocellular damage.

    • Histopathology: Process the formalin-fixed liver tissue for paraffin embedding. Section the tissue and stain with Hematoxylin and Eosin (H&E). Examine the sections under a microscope for evidence of necrosis, inflammation, and other pathological changes.

Key Signaling Pathways in D-Galactosamine-Induced Hepatotoxicity

The hepatotoxic effects of D-Galactosamine are mediated by a complex interplay of signaling pathways that lead to inflammation and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.

4.1. NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In the context of D-GalN/LPS-induced liver injury, the activation of Toll-like receptor 4 (TLR4) by LPS on Kupffer cells (resident liver macrophages) triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines such as TNF-α, IL-6, and IL-1β.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa->IkBa NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) MAPK_Pathway DGalN_LPS D-GalN / LPS Cellular_Stress Cellular Stress (UTP depletion) DGalN_LPS->Cellular_Stress TLR4_2 TLR4 DGalN_LPS->TLR4_2 TAK1 TAK1 Cellular_Stress->TAK1 Activates TLR4_2->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activate JNK->Transcription_Factors Activate ERK->Transcription_Factors Activate Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis Induce

References

An In-depth Technical Guide on the Safety and Handling of D-Galactosamine Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental aspects of D-Galactosamine pentaacetate. The content is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a fully acetylated derivative of the amino sugar D-galactosamine. The presence of five acetyl groups enhances its solubility in organic solvents and its stability compared to the non-acetylated form.[1] It typically appears as a white to off-white crystalline solid.[2]

PropertyValueSource
CAS Number 76375-60-5[3][4][5]
Molecular Formula C16H23NO10[4][6][7]
Molecular Weight 389.36 g/mol [4][7][8]
Melting Point 230°C (decomposes)[4][6]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in organic solvents like methanol (B129727) and ethanol; less soluble in water.[1][2]
Storage Temperature Store at -20°C for long-term storage.[9]

Safety and Hazard Information

While one source suggests that the toxicity and safety of this compound have been extensively studied and it has been shown to be safe for use in scientific experiments, it is crucial to handle it with care according to established safety protocols.[2] Safety Data Sheets (SDS) indicate that the toxicological properties of this material have not been fully investigated and it is expected to be a low hazard for usual industrial handling.[10]

Hazard Statements: [11]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [11]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

A critical gap in the available safety information is the lack of quantitative toxicity data for this compound. Safety Data Sheets consistently report "no data available" for acute oral, dermal, and inhalation toxicity (LD50).[4][6] The hepatotoxic effects of the unacetylated form, D-galactosamine, are well-documented, particularly its ability to induce liver injury that mimics viral hepatitis in animal models.[6][12] This toxicity is often studied in combination with lipopolysaccharide (LPS), where D-galactosamine sensitizes the liver to the effects of endotoxins.[13]

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[10]

  • Avoid formation and inhalation of dust.[4]

  • Use only in a well-ventilated area.[14]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[10]

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[10]

  • Keep the container tightly closed.[10]

  • For long-term storage, it is recommended to store at -20°C.[9]

  • Incompatible materials include strong oxidizing agents.[5]

Accidental Release and Disposal

Accidental Release:

  • Evacuate personnel to a safe area.[4]

  • Wear appropriate PPE, including a respirator if dust is generated.[3]

  • Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming.[3]

  • Collect the spilled material in a sealed container for disposal.[3]

  • Prevent the product from entering drains.[4]

Disposal:

  • Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[3]

  • Do not empty into drains.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acetylation of D-galactosamine hydrochloride using acetic anhydride (B1165640) and pyridine.[3]

Materials:

  • D-galactosamine hydrochloride

  • Anhydrous pyridine

  • Acetic anhydride

  • Methanol (for precipitation)

  • Toluene (B28343) (for solvent removal)

  • 4-dimethylaminopyridine (DMAP) (catalyst)

Procedure:

  • In a 100L reactor, add 10 kg of D-galactosamine hydrochloride.

  • Control the temperature at 0°C and add 30 kg of acetic anhydride and 30 kg of pyridine.

  • Stir the mixture for 1-2 hours.

  • Add 200 g of 4-dimethylaminopyridine.

  • Warm the reaction mixture to room temperature and stir for 10 hours.[5]

  • Remove the solvent under reduced pressure. Add 10 kg of toluene and distill until no more solvent comes over to ensure complete removal of pyridine.[5]

  • Cool the residue to room temperature.

  • Add 30 kg of anhydrous methanol and stir for 2 hours to induce precipitation.[5]

  • Collect the white solid by suction filtration and dry to obtain this compound.[5]

Purification:

  • The resulting compound can be further purified by recrystallization.[3]

Characterization:

  • The purity and identity of the synthesized this compound can be confirmed using analytical techniques such as NMR spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.[3]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_product Product DGalN_HCl D-Galactosamine HCl Reaction Acetylation Reaction (0°C to RT, 10h) DGalN_HCl->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Pyridine Pyridine Pyridine->Reaction DMAP DMAP (catalyst) DMAP->Reaction SolventRemoval Solvent Removal (Reduced Pressure + Toluene) Reaction->SolventRemoval Precipitation Precipitation (Methanol) SolventRemoval->Precipitation Filtration Filtration & Drying Precipitation->Filtration Product D-Galactosamine Pentaacetate Filtration->Product

Synthesis workflow for this compound.
Experimental Workflow for Handling and Use

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Weighing Weigh Compound Carefully (Avoid Dust Generation) Ventilation->Weighing Dissolution Dissolve in Appropriate Organic Solvent Weighing->Dissolution ReactionSetup Set up Reaction/ Cell Treatment Dissolution->ReactionSetup Monitoring Monitor Experiment ReactionSetup->Monitoring Decontamination Decontaminate Glassware Monitoring->Decontamination WasteDisposal Dispose of Waste in Designated Containers Decontamination->WasteDisposal HandWash Wash Hands Thoroughly WasteDisposal->HandWash

Safe handling workflow for this compound.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on its precursor, D-galactosamine, provides significant insights. D-galactosamine is a well-known hepatotoxic agent that sensitizes hepatocytes to the cytotoxic effects of tumor necrosis factor-alpha (TNF-α), often induced by lipopolysaccharide (LPS).[13] This sensitization is a key aspect of the widely used D-galactosamine/LPS model of acute liver failure.

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose, another name for this compound, is utilized in the synthesis of α- and β-linked acetamido pyranosides which have shown anti-inflammatory properties as inhibitors of Toll-like receptor 4 (TLR4).[3] TLR4 is a key receptor in the innate immune system that recognizes LPS, leading to the activation of downstream inflammatory signaling pathways, including the NF-κB pathway.

The hepatotoxicity induced by D-galactosamine, particularly in the presence of LPS, involves the activation of apoptosis.[15] The binding of LPS to TLR4 triggers a signaling cascade that results in the production of pro-inflammatory cytokines like TNF-α. D-galactosamine enhances the susceptibility of liver cells to TNF-α-mediated apoptosis. This process involves the activation of caspases, which are key executioner enzymes in the apoptotic pathway.[15]

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPS LPS (Endotoxin) TLR4 TLR4 LPS->TLR4 Binds DGalN_P D-Galactosamine Pentaacetate (as TLR4 inhibitor precursor) DGalN_P->TLR4 Inhibits (via derivatives) NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Activates TNFa_Production TNF-α Production NFkB_Activation->TNFa_Production Leads to Apoptosis Apoptosis TNFa_Production->Apoptosis Induces DGalN D-Galactosamine (sensitizes cells) DGalN->Apoptosis Sensitizes to

Proposed signaling pathway involving TLR4, NF-κB, and apoptosis.

References

An In-depth Technical Guide to the Solubility of D-Galactosamine Pentaacetate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-Galactosamine pentaacetate, a crucial intermediate in glycobiology and pharmaceutical research. Understanding its solubility is paramount for its effective use in synthesis, formulation, and various biological assays. This document outlines its solubility in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and visualizes key related processes.

Core Concepts: Understanding this compound

This compound is a fully acetylated derivative of the amino sugar D-galactosamine. The presence of five acetyl groups significantly alters its physicochemical properties compared to the parent molecule, most notably its solubility. These acetyl groups render the molecule less polar, which in turn governs its solubility profile in various solvents.

Solubility Profile of this compound

While precise quantitative solubility data for this compound is not widely published, a qualitative understanding can be derived from various sources, including chemical supplier technical data sheets and related literature. The general solubility profile is summarized in the table below. It is important to note that "soluble" and "slightly soluble" are qualitative terms and can vary between different sources and experimental conditions.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaTypeReported Solubility
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSlightly Soluble[1][2][3]
MethanolCH₃OHPolar ProticSoluble[4]
Ethanol (B145695)C₂H₅OHPolar ProticSoluble[4]
ChloroformCHCl₃NonpolarSlightly Soluble (may require sonication)[1][3]
WaterH₂OPolar ProticLow to Moderate Solubility[5]

For reference, a structurally similar compound, β-D-galactose pentaacetate, has a reported solubility in ethanol of approximately 40 g/100mL and in water of less than 0.1 g/100mL[6]. This suggests that other peracetylated sugars also exhibit enhanced solubility in organic solvents over aqueous media.

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is a standard approach for solid compounds.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., DMSO, Methanol, Ethanol, Water)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Constant temperature incubator shaker

  • Micropipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed, dry evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume of the solvent (e.g., 5.0 mL) into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.

  • Sample Collection and Filtration:

    • After equilibration, stop the shaker and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a micropipette.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dishes containing the filtered saturated solution in a vacuum oven at a temperature below the boiling point of the solvent until all the solvent has evaporated and a constant weight of the dried solute is achieved.

    • Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, followed by drying in a desiccator to a constant weight.

    • Accurately weigh the evaporation dish containing the dried this compound.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

    • The solubility can then be expressed in various units:

      • g/L: (mass of dissolved solid in g) / (volume of supernatant in L)

      • mg/mL: (mass of dissolved solid in mg) / (volume of supernatant in mL)

      • mol/L (Molarity): (moles of dissolved solid) / (volume of supernatant in L)

Safety Precautions:

  • Always handle this compound and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizations: Synthesis Workflow and Signaling Pathway

To further aid in the understanding of this compound's role in research, the following diagrams illustrate its synthesis and a key biological pathway it is involved in.

Synthesis of this compound

The following diagram outlines the typical laboratory synthesis of this compound from its precursor, D-galactosamine hydrochloride.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product reactant1 D-Galactosamine Hydrochloride reaction Acetylation Reaction (Peracetylation) reactant1->reaction reactant2 Acetic Anhydride reactant2->reaction reactant3 Pyridine (Solvent/Base) reactant3->reaction workup Quenching, Extraction, and Washing reaction->workup Reaction Mixture purification Recrystallization or Chromatography workup->purification Crude Product product This compound purification->product Purified Product

Caption: A workflow diagram illustrating the synthesis of this compound.

Role in NF-κB Signaling Pathway in D-Galactosamine-Induced Liver Injury

D-galactosamine is widely used to induce experimental liver injury in animal models. A key mechanism involves the activation of the NF-κB signaling pathway, leading to an inflammatory response and apoptosis. The following diagram depicts a simplified overview of this pathway.

G Simplified NF-κB Signaling in D-Galactosamine-Induced Liver Injury cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response dgal D-Galactosamine ikk IKK Complex dgal->ikk Activates ikb_nfkb IκB-NF-κB Complex (Inactive) ikb_p Phosphorylated IκB ikb_nfkb->ikb_p ikk->ikb_nfkb Phosphorylates IκB nfkb Active NF-κB ikb_p->nfkb Releases NF-κB nfkb_nuc Active NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) dna->genes Gene Transcription response Inflammation & Apoptosis (Liver Injury) genes->response

Caption: A simplified diagram of the NF-κB signaling pathway in liver injury.

This technical guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data remains an area for further investigation, the provided information on its qualitative solubility, a robust experimental protocol for its determination, and visualizations of its synthesis and a key biological pathway offer valuable insights for its practical application.

References

An In-depth Technical Guide to the Core Differences Between D-galactosamine and its Pentaacetate Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental distinctions between D-galactosamine (D-GalN), primarily used in its hydrochloride salt form, and its derivative, D-galactosamine pentaacetate. Understanding these differences in chemical structure, solubility, biological activity, and application is critical for designing robust experimental models and for the synthesis of novel therapeutics. This document outlines their core properties, mechanisms of action, and provides detailed protocols for their application in research.

Core Chemical and Physical Differences

The primary distinction between D-galactosamine and its pentaacetate form lies in the addition of five acetyl groups to the parent molecule. This modification fundamentally alters its physical and chemical properties, influencing its solubility, stability, and how it interacts with biological systems. D-galactosamine is typically used as its hydrochloride salt to improve stability and water solubility, whereas the pentaacetate derivative's acetyl groups render it more lipophilic.

These differences are summarized below:

PropertyD-Galactosamine (Hydrochloride Salt)This compoundKey Distinction
Molecular Formula C₆H₁₃NO₅ • HCl[1]C₁₆H₂₃NO₁₀[2][3][4]Addition of five acetyl groups (and removal of HCl).
Molecular Weight 215.63 g/mol [1]389.35 g/mol [3][5][6]Significantly higher mass due to acetylation.
Appearance White crystalline solid or powder[1][7]White to off-white crystalline powder[2][5]Visually similar, both are stable solids at room temp.
Water Solubility High (50 - 100 mg/mL)[8]Low to moderate[2][9]Acetylation reduces hydrophilicity, decreasing water solubility.
Organic Solvent Solubility Soluble in DMSO (~25 mg/mL) and Ethanol (B145695) (~5 mg/mL)[1]Soluble in methanol, ethanol, slightly soluble in DMSO and Chloroform[2][5]More soluble in a broader range of organic solvents.
Primary Application Induction of acute liver failure/hepatitis in animal models[10][11]Synthetic intermediate for glycosides; research on glycoproteins and cell signaling[2][9]Toxic agent vs. a chemical building block.
Reported Bioactivity Potent hepatotoxin[11][12]Precursor to compounds with anti-inflammatory, anti-cancer, and anti-viral properties[9][13]Directly toxic vs. a precursor for potentially therapeutic agents.

Comparative Biological Activity and Mechanism of Action

The functional divergence between these two molecules is a direct result of their structural differences.

D-Galactosamine: A Specific Hepatotoxin

D-galactosamine is a well-established and widely used agent for inducing a model of acute liver failure in animals that closely mimics the histopathology of viral hepatitis or drug-induced liver injury in humans.[11]

Its mechanism of action is highly specific to hepatocytes and involves the "uridine trap" hypothesis.[11]

  • Metabolic Trapping: Upon entering hepatocytes, D-GalN is phosphorylated by galactokinase to D-galactosamine-1-phosphate. This product is then converted to UDP-galactosamine.[11]

  • UTP Depletion: The accumulation of UDP-derivatives of galactosamine effectively sequesters the cellular pool of uridine (B1682114) triphosphate (UTP).[10][11]

  • Macromolecular Synthesis Inhibition: UTP is an essential precursor for the synthesis of RNA. Its depletion leads to a rapid cessation of transcription and, subsequently, protein synthesis.[12] It also inhibits glycogen (B147801) synthesis.[11]

  • Cell Death: The profound disruption of cellular metabolism results in hepatocyte apoptosis and necrosis, leading to liver inflammation and failure.[11][12]

This compound: A Synthetic Precursor

In stark contrast, this compound is not used as a direct toxicant. The presence of the acetyl groups blocks the hydroxyl and amine positions necessary for the enzymatic phosphorylation that initiates the toxic cascade. Therefore, it does not cause UTP depletion.

Instead, its utility lies in its role as a stable, soluble building block in organic chemistry and drug development.[2][9]

  • Glycoside Synthesis: It is a key intermediate for synthesizing complex glycosides and oligosaccharides.[9] The acetyl groups serve as protecting groups that can be selectively removed during a synthetic scheme.

  • Prodrug and Derivative Development: It is used to create derivatives with potential therapeutic activities. For example, specific acetamido pyranosides derived from it have been shown to act as inhibitors of Toll-like receptor 4 (TLR4), conferring anti-inflammatory properties.[2][9]

  • Biochemical Research: The pentaacetate form is used in studies involving glycoproteins and cell signaling pathways where a modified, cell-permeable version of galactosamine is required.[2]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental processes highlights the distinct applications of each compound.

Diagram 1: D-Galactosamine-Induced Hepatotoxicity Pathway

This diagram illustrates the metabolic pathway leading to hepatocyte injury following D-galactosamine administration.

DGalN_Hepatotoxicity cluster_cell Hepatocyte cluster_outside DGalN D-Galactosamine GalN1P GalN-1-Phosphate DGalN->GalN1P  Galactokinase UDPGalN UDP-Galactosamine GalN1P->UDPGalN  UDP-Galactose  Uridyltransferase UTP UTP Pool UDPGalN->UTP 'Uridine Trap' (Depletion) UTP->UDPGalN RNA_Synth RNA Synthesis UTP->RNA_Synth Required Precursor Apoptosis Hepatocyte Apoptosis/Necrosis RNA_Synth->Apoptosis Inhibition Leads To Admin Administration (e.g., I.P. injection) Admin->DGalN Enters Cell

Caption: Metabolic pathway of D-galactosamine leading to UTP depletion and hepatotoxicity.

Diagram 2: General Workflow for Inducing Acute Liver Failure

This diagram outlines a typical experimental workflow for using D-galactosamine to induce and study acute liver failure in a rodent model.

DGalN_Workflow cluster_analysis Analytical Endpoints start Acclimatize Rodent Models (e.g., Mice, Rats) injection Administer D-GalN (often with LPS) via I.P. Injection start->injection monitoring Monitor Animals (24-48 hours) injection->monitoring collection Sample Collection: - Blood (Serum) - Liver Tissue monitoring->collection analysis Analysis collection->analysis serum Serum Analysis: - ALT, AST Levels - Bilirubin histo Histopathology: - H&E Staining - TUNEL Assay molecular Molecular Analysis: - qPCR (Cytokines) - Western Blot (Caspases)

Caption: Standard experimental workflow for a D-GalN-induced acute liver failure model.

Detailed Experimental Protocols

The following are representative protocols. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers should optimize dosages and time points based on their specific animal strain and experimental goals.

Protocol 1: Induction of Acute Liver Failure in Mice using D-Galactosamine/LPS

This protocol is a common method for inducing a severe, inflammation-driven model of acute liver failure.

1. Materials:

  • D-(+)-Galactosamine hydrochloride (D-GalN) (e.g., Sigma-Aldrich, Cat# G0500)

  • Lipopolysaccharide (LPS) from E. coli (e.g., Sigma-Aldrich, Cat# L2630)

  • Sterile, pyrogen-free 0.9% saline

  • 8-10 week old C57BL/6 mice

  • Sterile syringes and needles (27G or smaller)

2. Reagent Preparation:

  • D-GalN Solution: Dissolve D-GalN in sterile saline to a final concentration of 100 mg/mL. Ensure it is fully dissolved. Prepare fresh on the day of use.

  • LPS Solution: Dissolve LPS in sterile saline to a final concentration of 10 µg/mL. Vortex thoroughly.

3. Experimental Procedure:

  • Weigh each mouse to determine the precise injection volume.

  • Administer D-GalN via intraperitoneal (I.P.) injection at a dose of 700 mg/kg.

  • Thirty minutes after the D-GalN injection, administer LPS via I.P. injection at a dose of 10 µg/kg.

  • House the animals and monitor for signs of distress. The model typically develops over 6-24 hours.

  • At the desired experimental endpoint (e.g., 8 hours), euthanize the mice via an approved method.

  • Immediately collect blood via cardiac puncture for serum analysis (ALT, AST).

  • Perfuse the liver with cold PBS and collect tissue samples. Fix a portion in 10% neutral buffered formalin for histology and snap-freeze the remainder in liquid nitrogen for molecular analysis.

Protocol 2: TUNEL Assay for Apoptosis Detection in Liver Tissue

This protocol detects DNA fragmentation, a hallmark of apoptosis, in liver sections from D-GalN-treated animals.

1. Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections (5 µm thick)

  • In Situ Cell Death Detection Kit, TMR red or FLUOS (e.g., Roche, Cat# 12156792910 or 11684795910)

  • Proteinase K (20 µg/mL in 10 mM Tris-HCl, pH 7.4)

  • Permeabilisation solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI counterstain

  • Fluorescence microscope

2. Procedure:

  • Deparaffinization and Rehydration: Deparaffinize FFPE slides in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

  • Permeabilization:

    • Incubate slides with Proteinase K solution for 15 minutes at 37°C.

    • Rinse slides twice with PBS.

    • Incubate with permeabilisation solution for 2 minutes on ice.

  • TUNEL Reaction:

    • Rinse slides twice with PBS.

    • Prepare the TUNEL reaction mixture by adding the enzyme to the label solution as per the manufacturer's instructions.

    • Apply 50 µL of the TUNEL reaction mixture to each slide.

    • Incubate in a humidified chamber for 60 minutes at 37°C in the dark.

  • Staining and Mounting:

    • Rinse slides three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Rinse again with PBS.

    • Mount coverslips using an appropriate mounting medium.

  • Visualization: Analyze the slides using a fluorescence microscope. Apoptotic cells will show red (TMR) or green (FLUOS) fluorescence in the nucleus, co-localizing with the blue DAPI stain.

Conclusion

D-galactosamine and this compound are related by structure but are worlds apart in their scientific application. D-galactosamine HCl is a highly specific and potent hepatotoxic agent, invaluable for creating reproducible animal models of acute liver failure through its unique UTP-depletion mechanism. Conversely, this compound is a chemically protected, non-toxic derivative used as a synthetic intermediate in medicinal chemistry and glycobiology. For researchers, selecting the correct compound is paramount: one is a tool to induce pathology, while the other is a building block for creating novel chemical entities and potential therapeutics.

References

Unlocking Therapeutic Potential: A Technical Guide to D-Galactosamine Pentaacetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactosamine pentaacetate, a fully acetylated derivative of the amino sugar D-galactosamine, is emerging as a versatile molecule in the landscape of drug discovery and development. Its unique chemical properties, including enhanced stability and solubility in organic solvents compared to its parent compound, D-galactosamine, make it a valuable intermediate in complex organic syntheses.[1][2] This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of bioactive molecules, its utility in establishing critical disease models, and its potential therapeutic activities.

This document outlines key quantitative data, detailed experimental protocols for its primary applications, and visual representations of the signaling pathways it influences, offering a comprehensive resource for researchers in the field.

Physicochemical Properties and Synthesis

This compound is a white crystalline solid soluble in organic solvents and moderately soluble in water.[3] The presence of five acetyl groups enhances its stability and facilitates its use in various synthetic reactions.[2][4]

Synthesis: The common method for synthesizing this compound involves the acetylation of D-galactosamine hydrochloride. This is typically achieved using acetic anhydride (B1165640) in the presence of a base like pyridine.[3] The resulting product can be purified through recrystallization. The purity and identity of the synthesized compound are confirmed using analytical techniques such as NMR spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.[3]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound, D-Galactosamine hydrochloride, provides valuable insights into its toxicological profile. It is important to note that the pentaacetate derivative may exhibit a different toxicological and pharmacokinetic profile.

Table 1: Toxicological Data for D-Galactosamine Hydrochloride

ParameterSpeciesRoute of AdministrationValue
LD50MouseIntraperitoneal2,660 mg/kg
TDLORatIntraperitoneal200 mg/kg

Source: Cayman Chemical Safety Data Sheet. Data is for D-Galactosamine hydrochloride and should be interpreted with caution for the pentaacetate form.

LD50: Lethal Dose, 50%. TDLO: Lowest Published Toxic Dose.

Table 2: In Vitro Cytotoxicity Data for D-Galactose against various cell lines

Cell LineCancer TypeIC50
Neuro2aNeuroblastomaSignificant toxicity at high concentrations
SH-SY5YNeuroblastomaSignificant toxicity at high concentrations
PC-3Prostate CancerSignificant toxicity at high concentrations
HepG2Liver CancerSignificant toxicity at high concentrations

Key Applications in Drug Discovery

Induction of Acute Liver Injury Models

A primary and well-established application of D-galactosamine is the induction of acute liver failure in animal models, which closely mimics human viral hepatitis.[5][6] This model is invaluable for studying the pathogenesis of liver disease and for evaluating the efficacy of potential hepatoprotective agents. The pentaacetate form, due to its solubility, can be utilized in the preparation of solutions for these in vivo studies.

Experimental Protocol: Induction of Acute Liver Injury in Rats

This protocol describes the induction of acute liver injury in rats using D-galactosamine.

  • Animal Model: Male Wistar rats are commonly used.

  • Reagent Preparation: Prepare a solution of D-Galactosamine hydrochloride in sterile physiological saline. A typical concentration is 200 mg/ml.

  • Administration: Administer a single intraperitoneal (i.p.) injection of the D-galactosamine solution. A commonly used dose is 400 mg/kg of body weight.[5]

  • Monitoring: Following administration, monitor the animals for clinical signs of liver injury.

  • Sample Collection: At predetermined time points (e.g., 24, 48 hours post-injection), collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue for histopathological and molecular analysis.

  • Biochemical Analysis: Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to quantify liver damage.[5]

  • Histopathological Analysis: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of necrosis, inflammation, and other pathological changes.

  • Molecular Analysis: Analyze liver tissue for markers of inflammation, apoptosis, and oxidative stress through techniques like Western blotting, qPCR, and immunohistochemistry.

Workflow for D-Galactosamine-Induced Liver Injury Model

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Animal Select Male Wistar Rats Injection Intraperitoneal Injection (400 mg/kg) Animal->Injection Reagent Prepare D-Galactosamine Solution (200 mg/ml in saline) Reagent->Injection Blood Blood Collection (Biochemical Analysis: ALT, AST) Injection->Blood 24-48h post-injection Tissue Liver Tissue Collection Injection->Tissue 24-48h post-injection Histo Histopathology (H&E Staining) Tissue->Histo Molecular Molecular Analysis (Western Blot, qPCR) Tissue->Molecular

Caption: Workflow for inducing and analyzing acute liver injury.

Potential Anti-inflammatory and Immunomodulatory Effects

This compound and its derivatives have been suggested to possess anti-inflammatory and immunomodulatory properties.[3] One of the proposed mechanisms is the inhibition of Toll-like receptor 4 (TLR4) signaling.[3] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers an inflammatory cascade.

Signaling Pathway: TLR4-Mediated Inflammatory Cascade

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB phosphorylates IκB p65 p65/p50 NFkB->p65 nucleus Nucleus p65->nucleus translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines gene transcription GalN D-Galactosamine pentaacetate GalN->TLR4 Inhibition

Caption: Inhibition of the TLR4 signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

This protocol is a general method to assess the anti-inflammatory activity of a compound by measuring the inhibition of protein denaturation.

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 ml of egg albumin (from a fresh hen's egg), 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of varying concentrations of this compound.

  • Control: A similar volume of double-distilled water serves as the control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm. A decrease in absorbance indicates inhibition of protein denaturation.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 × (Absorbance of Control - Absorbance of Test) / Absorbance of Control

  • IC50 Determination: The concentration of the compound that causes 50% inhibition (IC50) is determined from a dose-response curve.

Application in Cancer Research

Some studies have suggested that D-galactosamine derivatives may possess anti-cancer properties.[3] The proposed mechanism involves the induction of non-apoptotic cell death, or necroptosis, in cancer cells.[7][8] This presents a potential therapeutic avenue, especially for apoptosis-resistant cancers.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-231, MCF-7, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Signaling Pathway: D-Galactosamine-Induced Hepatotoxicity and Inflammasome Activation

In the context of liver injury, D-galactosamine, often in combination with LPS, activates the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation and cell death.

G cluster_stimulus Stimuli cluster_cellular Cellular Response GalN_LPS D-Galactosamine + LPS ROS ↑ ROS GalN_LPS->ROS TXNIP ↑ TXNIP GalN_LPS->TXNIP NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 TXNIP->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis

References

A Technical Guide to High-Purity D-Galactosamine Pentaacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Sources, Quality Control, and Applications

This technical guide provides a comprehensive overview of high-purity D-Galactosamine pentaacetate, a critical reagent for researchers, scientists, and drug development professionals. This document details commercially available sources, presents quantitative data on purity, and offers detailed experimental protocols for its synthesis and analysis. Furthermore, it visualizes key chemical and biological pathways involving this compound.

Commercial Availability and Supplier Specifications

High-purity this compound is available from several reputable chemical suppliers. The purity of commercially available this compound typically ranges from 95% to over 99%. For applications requiring stringent quality control, such as in drug development and sensitive biological assays, sourcing from suppliers who provide detailed certificates of analysis (COA) is crucial. These documents should specify the purity as determined by reliable analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Below is a summary of typical specifications from various commercial sources. It is important to note that specific batch-to-batch variations may occur, and it is always recommended to consult the supplier's most recent COA.

Supplier CategoryTypical PurityAnalytical Methods CitedCommon Impurities/Specifications
Premium Research Grade ≥98.0%¹H NMR, HPLCWater content (e.g., <0.2%), Conforms to structure
Standard Research Grade ≥95%Varies (often unspecified)Visual appearance (White to off-white solid)
Bulk/Custom Synthesis Customizable (e.g., >99%)Per client request (NMR, HPLC, MS)Residual solvents, starting materials

Synthesis and Purification of this compound

The most common laboratory-scale synthesis of this compound involves the acetylation of D-galactosamine hydrochloride.[1] This method utilizes acetic anhydride (B1165640) as the acetylating agent and a base, such as pyridine (B92270), to catalyze the reaction and neutralize the resulting acid.[1]

Experimental Protocol: Synthesis

Materials:

  • D-Galactosamine hydrochloride

  • Acetic anhydride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Toluene (B28343)

  • Methanol (B129727)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, suspend D-galactosamine hydrochloride (1 equivalent) in pyridine (approximately 5-10 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetic anhydride (6 equivalents) to the stirred suspension. A catalytic amount of DMAP (e.g., 0.02 equivalents) can be added to accelerate the reaction.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring for 10-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Add toluene to the residue and co-evaporate to remove residual pyridine. Repeat this step if necessary.

  • The crude product is then subjected to purification.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Anhydrous methanol

  • Beaker and Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of hot anhydrous methanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, place the flask in an ice bath for at least 30 minutes.

  • Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the purified this compound under vacuum to a constant weight.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product start D-Galactosamine HCl reagents Acetic Anhydride, Pyridine, (DMAP) reaction Acetylation Reaction start->reaction reagents->reaction evaporation Solvent Evaporation reaction->evaporation toluene_wash Toluene Co-evaporation evaporation->toluene_wash recrystallization Recrystallization (Methanol) toluene_wash->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Vacuum Drying filtration->drying product High-Purity D-Galactosamine Pentaacetate drying->product

Synthesis and Purification Workflow

Quality Control and Analytical Methods

Ensuring the high purity of this compound is paramount for its use in sensitive applications. The following are detailed protocols for the most common analytical techniques used for quality control.

Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative NMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself. An internal standard with a known purity and concentration is used for quantification.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • NMR tubes

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a clean vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh Accurate Weighing of Sample and Internal Standard dissolve Dissolution in Deuterated Solvent weigh->dissolve acquire ¹H NMR Spectrum Acquisition (with long D1) dissolve->acquire process Phasing and Baseline Correction acquire->process integrate Integration of Analyte and Standard Signals process->integrate calculate Purity Calculation integrate->calculate purity Purity Value (%) calculate->purity

Quantitative ¹H NMR Workflow
Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique to assess the purity of this compound and to detect any related impurities. As acetylated sugars lack a strong chromophore, UV detection at low wavelengths is often employed.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • C18 reversed-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution to effectively separate impurities. For example, a gradient from 10% to 90% acetonitrile over 30 minutes.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm

    • Mobile Phase: Gradient of water (A) and acetonitrile (B)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

    • Column Temperature: 30°C

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Biological Significance and Applications

D-Galactosamine and its derivatives are valuable tools in glycobiology and drug development. D-Galactosamine itself is known to induce hepatotoxicity and is widely used to create animal models of acute liver failure.[2] This toxicity is attributed to its interference with glycoprotein (B1211001) synthesis.[3]

This compound, as a protected and more soluble form, serves as a crucial building block in the synthesis of various glycoconjugates, including synthetic antigens, and carbohydrate-based drugs.[4] Its acetyl groups can be selectively removed to allow for further chemical modifications, making it a versatile precursor in complex carbohydrate synthesis.[4]

D-Galactosamine-Induced Hepatotoxicity Signaling Pathway

D-Galactosamine is metabolized in the liver, leading to the depletion of UTP pools. This depletion inhibits the synthesis of RNA and glycoproteins, ultimately causing hepatocyte apoptosis and necrosis. This process often involves the activation of inflammatory pathways.

G dgaln D-Galactosamine utp_depletion UTP Depletion dgaln->utp_depletion rna_inhibition Inhibition of RNA Synthesis utp_depletion->rna_inhibition glycoprotein_inhibition Inhibition of Glycoprotein Synthesis utp_depletion->glycoprotein_inhibition apoptosis Hepatocyte Apoptosis/Necrosis rna_inhibition->apoptosis er_stress Endoplasmic Reticulum Stress glycoprotein_inhibition->er_stress er_stress->apoptosis

D-Galactosamine Hepatotoxicity Pathway

References

Methodological & Application

Application Note and Protocol: Synthesis of D-Galactosamine Pentaacetate from D-Galactosamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of D-Galactosamine pentaacetate from D-galactosamine hydrochloride. This compound is a crucial intermediate in the synthesis of various biologically active molecules, including glycosides and anti-inflammatory agents.[1] The protocol described herein involves the acetylation of D-galactosamine hydrochloride using acetic anhydride (B1165640) with pyridine (B92270) as a solvent and catalyst. This method is a well-established procedure that offers good yields and high purity of the final product.

Introduction

This compound is a fully acetylated derivative of D-galactosamine, an amino sugar that is an epimer of D-glucosamine. The pentaacetate form is a stable, crystalline solid soluble in many organic solvents, making it a versatile building block in carbohydrate chemistry and drug discovery.[1] Its applications include the synthesis of oligosaccharides, glycoconjugates, and therapeutic agents with potential anti-inflammatory, anti-cancer, and anti-viral properties.[1] This protocol details a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the peracetylation of D-galactosamine hydrochloride. The hydroxyl and amino groups of the sugar are acetylated by acetic anhydride. Pyridine acts as a base to neutralize the hydrogen chloride liberated from the starting material and the acetic acid formed during the reaction.

D-Galactosamine HCl + Acetic Anhydride --(Pyridine)--> this compound

Experimental Protocol

Materials:

  • D-Galactosamine hydrochloride

  • Pyridine, anhydrous

  • Acetic anhydride

  • Toluene (B28343)

  • Methanol (B129727), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-galactosamine hydrochloride in anhydrous pyridine.

  • Acetylation: Cool the suspension in an ice bath to 0°C. Slowly add acetic anhydride to the cooled suspension with continuous stirring.

  • Reaction: After the addition of acetic anhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring the reaction overnight to ensure completion. Some protocols suggest the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction.[2]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the pyridine. To ensure complete removal of pyridine, add toluene to the residue and co-evaporate under reduced pressure.

  • Product Precipitation: To the resulting crude product, add anhydrous methanol and stir. This will cause the this compound to precipitate as a white solid.[2]

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold anhydrous methanol. Dry the collected product under vacuum to obtain the final this compound.

  • Purification (Optional): The product can be further purified by recrystallization if necessary.[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound.

ParameterValueReference
Starting MaterialD-Galactosamine hydrochloride[2]
ReagentsAcetic anhydride, Pyridine, 4-dimethylaminopyridine[2]
Reaction Temperature0°C to Room Temperature[2]
Reaction Time10 hours[2]
Yield93.6%[2]
Purity98.2%[2]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to determine the purity of the final product.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the this compound.[1]

Experimental Workflow

SynthesisWorkflow start Start: D-Galactosamine HCl reagents Reagents: Pyridine, Acetic Anhydride reaction Acetylation Reaction (0°C to Room Temp, Overnight) start->reaction reagents->reaction workup Work-up: 1. Evaporation of Pyridine 2. Toluene Co-evaporation reaction->workup precipitation Precipitation with Anhydrous Methanol workup->precipitation filtration Vacuum Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product Final Product: This compound drying->product characterization Characterization: NMR, HPLC, MS product->characterization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: D-Galactosamine Pentaacetate in Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactosamine pentaacetate is a versatile and valuable building block in the chemical synthesis of oligosaccharides and glycoconjugates. As a protected form of D-galactosamine, its acetyl groups enhance stability and solubility in organic solvents, facilitating its use as a glycosyl donor in various synthetic strategies.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its closely related derivatives as glycosyl donors, with a particular focus on the synthesis of the Thomsen-nouveau (Tn) antigen, a significant tumor-associated carbohydrate antigen (TACA). The Tn antigen, characterized by an N-acetyl-D-galactosamine (GalNAc) residue α-linked to a serine or threonine residue (GalNAcα1-O-Ser/Thr), is overexpressed in numerous cancers, making it a critical target for the development of anticancer vaccines and diagnostics.[2][3]

Applications

This compound and its derivatives are key reagents in:

  • Synthesis of Glycopeptide Building Blocks: They are crucial for the synthesis of glycosylated amino acids, such as Fmoc-Ser(GalNAc)-OH and Fmoc-Thr(GalNAc)-OH, which are essential for the solid-phase synthesis of glycopeptides.[1][4]

  • Oligosaccharide Assembly: As glycosyl donors, they enable the formation of specific glycosidic linkages in the construction of complex oligosaccharides.

  • Development of Cancer Vaccines: The synthesis of Tn antigen-containing glycopeptides is a primary application, providing crucial components for the development of vaccines designed to elicit an immune response against cancer cells.[3][5]

  • Diagnostic Tool Development: Synthetic Tn antigens and related structures are utilized in immunoassays to detect and monitor cancer-specific antibodies.

Experimental Protocols

The following protocols are based on established methodologies for the glycosylation of amino acid acceptors using peracetylated galactosamine donors. These procedures can be adapted for this compound with minor modifications.

Protocol 1: Microwave-Assisted Glycosylation of Fmoc-Ser-OH with β-D-Galactose Pentaacetate

This protocol describes a rapid, microwave-assisted method for the glycosylation of Fmoc-L-Serine using a peracetylated galactose donor, which serves as a model for this compound.[1]

Materials:

  • Fmoc-L-Serine (Fmoc-Ser-OH)

  • β-D-Galactose pentaacetate (or this compound)

  • Lewis Acid (e.g., Tin(IV) chloride (SnCl₄) or Boron trifluoride diethyl etherate (BF₃·Et₂O))

  • Dichloromethane (CH₂Cl₂)

  • 5-mL round-bottom microwave vial

  • Microwave reactor

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • ¹H NMR spectrometer

Procedure:

  • To a 5-mL round-bottom microwave vial, add Fmoc-Ser-OH (0.2 mmol) and β-D-galactose pentaacetate (0.26 mmol).

  • Add 3 mL of dry CH₂Cl₂ to the vial.

  • Add the Lewis acid (SnCl₄ or BF₃·Et₂O, 0.4 mmol) to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product is purified by preparative HPLC.

  • Confirm the structure and configuration of the product by ¹H NMR spectroscopy.

Protocol 2: Copper(II) Triflate-Catalyzed Glycosylation of Fmoc-Amino Acid Methyl Esters with Peracetylated N-Acetylgalactosamine

This protocol details a method for the glycosylation of Fmoc-protected serine and threonine methyl esters using a peracetylated N-acetylgalactosamine donor, which is structurally very similar to this compound.[4]

Materials:

  • Fmoc-L-Serine methyl ester (Fmoc-Ser-OMe) or Fmoc-L-Threonine methyl ester (Fmoc-Thr-OMe)

  • 1,3,4,6-tetra-O-acetyl-N-acetyl-β-D-galactosamine (β-GalNAc(Ac)₄)

  • Copper(II) triflate (Cu(OTf)₂)

  • 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Chloroform (CHCl₃)

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the Fmoc-amino acid methyl ester acceptor (e.g., Fmoc-Thr-OMe, 5 equivalents) and β-GalNAc(Ac)₄ (1 equivalent) in 1,2-dichloroethane, add Cu(OTf)₂ (1 equivalent).

  • Reflux the reaction mixture for the specified time (see Table 2).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of saturated aqueous NaHCO₃.

  • Extract the mixture with CHCl₃ (3 times).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired glycosylated amino acid.

Data Presentation

The following tables summarize quantitative data from the literature for glycosylation reactions using peracetylated galactose and galactosamine donors.

Table 1: Microwave-Assisted Glycosylation of Fmoc-Ser-OH with β-D-Galactose Pentaacetate [1]

EntryLewis AcidSolventConversion (%)
1SnCl₄CH₂Cl₂72
2BF₃·Et₂OCH₂Cl₂65

Reaction Conditions: Fmoc-Ser-OH (0.2 mmol), β-D-galactose pentaacetate (0.26 mmol), Lewis acid (0.4 mmol), Solvent (3 mL), 100 °C, 5 min in a microwave reactor.

Table 2: Cu(OTf)₂-Catalyzed Glycosylation of Fmoc-Amino Acid Methyl Esters with β-GalNAc(Ac)₄ [4]

EntryAcceptor (5 equiv.)Donor (1 equiv.)Catalyst (1 equiv.)Time (h)Yield (%)Anomeric Ratio (α:β)
1Fmoc-Thr-OMeβ-GalNAc(Ac)₄Cu(OTf)₂1.682>1:20
2Fmoc-Ser-OMeβ-GalNAc(Ac)₄Cu(OTf)₂1.666>1:20

Reaction Conditions: Reactions were performed in refluxing 1,2-dichloroethane.

Visualizations

Logical Workflow for Glycopeptide Building Block Synthesis

The following diagram illustrates the general workflow for the synthesis of a glycosylated amino acid building block suitable for solid-phase peptide synthesis.

Glycosylation_Workflow Donor D-Galactosamine pentaacetate (Donor) Reaction Glycosylation Reaction (Lewis Acid Catalysis) Donor->Reaction Acceptor Fmoc-Ser/Thr-OH (Acceptor) Acceptor->Reaction Purification Purification (e.g., HPLC, Column Chromatography) Reaction->Purification Product Glycosylated Fmoc-Amino Acid Building Block Purification->Product SPPS Solid-Phase Peptide Synthesis (SPPS) Product->SPPS

Caption: General workflow for the synthesis of glycosylated amino acid building blocks.

Signaling Pathway Context: Biosynthesis of Tn and T Antigens

This diagram shows the initial steps in the biosynthesis of mucin-type O-glycans, starting with the formation of the Tn antigen.

Tn_Antigen_Biosynthesis GalNAc N-acetylgalactosamine (GalNAc) Tn_Antigen Tn Antigen (GalNAc-α-O-Ser/Thr) GalNAc->Tn_Antigen ppGalNAc-T SerThr Serine/Threonine (on polypeptide chain) SerThr->Tn_Antigen T_Antigen T Antigen (Core 1) (Gal-β1-3GalNAc-α-O-Ser/Thr) Tn_Antigen->T_Antigen UDP-Gal Core1_GalT Core 1 β3-Gal-T Further Further Glycosylation T_Antigen->Further

Caption: Biosynthesis pathway of Tn and T antigens.[6]

References

Application Notes and Protocols for Inducing Liver Injury in Mice with D-Galactosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute liver injury is a significant health concern, and relevant animal models are crucial for studying its pathogenesis and developing novel therapeutic interventions. D-Galactosamine (D-GalN) is a hepatotoxic agent that, particularly when co-administered with a low dose of lipopolysaccharide (LPS), induces a well-established and reproducible model of acute liver failure in mice.[1][2][3] This model closely mimics the histopathological and biochemical features of human viral hepatitis and endotoxemia-related liver injury.[4][5]

The primary mechanism of D-GalN-induced hepatotoxicity involves the depletion of uridine (B1682114) triphosphate (UTP) in hepatocytes.[3][4] This leads to the inhibition of RNA and protein synthesis, rendering hepatocytes highly susceptible to the cytotoxic effects of inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α), which is released following LPS administration.[5] The combination of D-GalN and LPS triggers a cascade of events including inflammatory cell infiltration, oxidative stress, and ultimately, hepatocyte apoptosis and necrosis.[1][3]

This document provides a detailed protocol for inducing acute liver injury in mice using D-Galactosamine. While the protocols below primarily refer to D-Galactosamine (often used as D-Galactosamine hydrochloride in research), a note on the use of D-Galactosamine pentaacetate is included.

Quantitative Data Summary

The following tables summarize typical dosage regimens and key biochemical markers for the D-GalN/LPS-induced acute liver injury model in mice.

Table 1: D-Galactosamine and LPS Dosage Regimens for Acute Liver Injury in Mice

Mouse StrainD-Galactosamine (D-GalN) DoseLipopolysaccharide (LPS) DoseRoute of AdministrationReference
ICR650 mg/kg30 µg/kgIntraperitoneal (i.p.)[6]
NF-κB Transgenic800 mg/kg100, 300, or 500 µg/kgIntraperitoneal (i.p.)[7]
Not SpecifiedNot Specified25 µg/kg + 250 mg/kg, 25 µg/kg + 500 mg/kg, 50 µg/kg + 500 mg/kgNot Specified
C57BL/6700 mg/kg10 µg/kgIntraperitoneal (i.p.)

Table 2: Key Biochemical Markers of Liver Injury in the D-GalN/LPS Mouse Model

MarkerExpected ChangeTime Point of Peak ChangeDescriptionReference
Alanine Aminotransferase (ALT)Significant Increase6 - 24 hours post-injectionA sensitive indicator of hepatocellular injury.[8][8]
Aspartate Aminotransferase (AST)Significant Increase6 - 24 hours post-injectionAn enzyme released from damaged hepatocytes.[8][8]
Total Bilirubin (TBil)Increase12 - 24 hours post-injectionIndicates impaired liver function in clearing bilirubin.[9]
TNF-αIncrease1.5 - 4 hours post-injectionA key pro-inflammatory cytokine mediating hepatocyte apoptosis.
Interleukin-6 (IL-6)Increase4 - 6 hours post-injectionA pro-inflammatory cytokine involved in the acute phase response.
Interleukin-1β (IL-1β)Increase4 - 6 hours post-injectionA pro-inflammatory cytokine contributing to liver inflammation.

Experimental Protocols

Materials and Reagents
  • D-Galactosamine hydrochloride (Sigma-Aldrich or equivalent)

  • Lipopolysaccharide (from E. coli O55:B5 or equivalent, Sigma-Aldrich)

  • Sterile, pyrogen-free 0.9% saline

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old

  • Sterile syringes and needles (27-30 gauge)

  • Animal balance

  • Equipment for blood collection (e.g., micro-hematocrit tubes, cardiac puncture syringes)

  • Centrifuge for serum separation

  • Biochemical analyzer for ALT and AST measurement

  • Histology supplies (formalin, paraffin (B1166041), microtome, H&E stains)

Experimental Procedure
  • Animal Acclimatization and Preparation:

    • House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow mice to acclimatize for at least one week before the experiment.

    • Fast mice for 12-16 hours before D-GalN/LPS administration, with free access to water.

  • Reagent Preparation:

    • Prepare a stock solution of D-Galactosamine hydrochloride in sterile 0.9% saline. The concentration should be calculated based on the desired dose and an injection volume of approximately 10 µL/g of body weight. For example, for a 700 mg/kg dose in a 20 g mouse, you would need 14 mg of D-GalN.

    • Prepare a stock solution of LPS in sterile 0.9% saline. Due to the low doses used, it is advisable to prepare a higher concentration stock and then dilute it to the final working concentration.

  • Induction of Liver Injury:

    • Weigh each mouse accurately on the day of the experiment.

    • Administer D-Galactosamine hydrochloride solution via intraperitoneal (i.p.) injection.

    • Simultaneously or shortly after (within 30 minutes), administer the LPS solution via a separate i.p. injection.

    • A control group should receive an equivalent volume of sterile saline.

  • Monitoring and Sample Collection:

    • Monitor the mice for signs of morbidity (e.g., lethargy, ruffled fur, hypothermia).

    • At the desired time point (typically 6-24 hours post-injection), euthanize the mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Collect blood via cardiac puncture for serum biochemical analysis.

    • Perfuse the liver with cold phosphate-buffered saline (PBS) to remove blood.

    • Excise the liver, weigh it, and collect portions for histology (fix in 10% neutral buffered formalin) and other analyses (snap-freeze in liquid nitrogen and store at -80°C).

  • Biochemical Analysis:

    • Allow the collected blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.

    • Measure serum levels of ALT and AST using a biochemical analyzer according to the manufacturer's instructions.

  • Histopathological Analysis:

    • Process the formalin-fixed liver tissues for paraffin embedding.

    • Section the paraffin blocks (4-5 µm thickness) and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine the stained sections under a light microscope to assess the extent of liver injury, including necrosis, apoptosis, inflammation, and steatosis.

A Note on this compound

The provided protocol is based on the widely used D-Galactosamine hydrochloride. This compound is a fully acetylated form of D-Galactosamine and is reported to be soluble in organic solvents and moderately soluble in water. Due to the acetate (B1210297) groups, its molecular weight, solubility, and pharmacokinetic properties may differ from the hydrochloride salt.

Researchers intending to use this compound to induce liver injury should consider the following:

  • Solubility: Test the solubility of this compound in a suitable vehicle for injection (e.g., saline, PBS, or a solution containing a small amount of a biocompatible organic solvent like DMSO, followed by dilution in saline).

  • Dose-Response Study: It is crucial to perform a preliminary dose-response study to determine the optimal dose of this compound, with or without LPS, that induces a consistent and desired level of liver injury. The effective dose may be different from that of D-Galactosamine hydrochloride.

  • Mechanism of Action: While the core mechanism is likely similar (UTP depletion), the rate of deacetylation in vivo could influence the kinetics of hepatotoxicity.

Visualizations

Signaling Pathway of D-GalN/LPS-Induced Liver Injury

DGalN_LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to DGalN D-Galactosamine Hepatocyte Hepatocyte DGalN->Hepatocyte NFkB NF-κB Activation TLR4->NFkB UTP_depletion UTP Depletion Hepatocyte->UTP_depletion Caspase_Activation Caspase Activation Hepatocyte->Caspase_Activation RNA_Protein_Synth_Inhibition Inhibition of RNA & Protein Synthesis UTP_depletion->RNA_Protein_Synth_Inhibition RNA_Protein_Synth_Inhibition->Hepatocyte Sensitizes TNFa TNF-α Production NFkB->TNFa TNFa->Hepatocyte Acts on Apoptosis Hepatocyte Apoptosis Caspase_Activation->Apoptosis Liver_Injury Acute Liver Injury Apoptosis->Liver_Injury

Caption: Signaling pathway of D-GalN/LPS-induced liver injury.

Experimental Workflow for D-GalN/LPS-Induced Liver Injury Model

Experimental_Workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization fasting Fasting (12-16 hours) acclimatization->fasting grouping Random Grouping (Control & Treatment) fasting->grouping injection D-GalN/LPS or Saline Intraperitoneal Injection grouping->injection monitoring Monitoring (6-24 hours) injection->monitoring euthanasia Euthanasia & Sample Collection (Blood & Liver) monitoring->euthanasia analysis Sample Analysis euthanasia->analysis biochem Biochemical Analysis (ALT, AST) analysis->biochem histo Histopathological Analysis (H&E Staining) analysis->histo end End

Caption: Experimental workflow for the D-GalN/LPS mouse model.

References

Application Note: HPLC Analysis for the Purity Determination of D-Galactosamine Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactosamine pentaacetate is a fully acetylated derivative of the amino sugar D-galactosamine. It serves as a crucial intermediate and building block in the synthesis of various biologically active molecules, including glycosides and glycoconjugates. The purity of this compound is critical for its use in research and pharmaceutical development to ensure the integrity and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[1][2]

This application note provides a detailed protocol for the determination of this compound purity using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle of the Method

The method utilizes a C18 stationary phase to separate this compound from its potential impurities. Acetylated compounds, being relatively nonpolar, are well-retained on a C18 column.[3] A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) allows for the effective separation of the main compound from earlier and later eluting impurities. The eluting compounds are detected by a UV detector at a low wavelength (210 nm), where the acetyl groups exhibit absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reference Standard: this compound of known high purity.

  • Sample: this compound to be analyzed.

  • Glassware: Volumetric flasks, vials, and other standard laboratory glassware.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 210 nm
Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Blank Solution: Use the 50:50 (v/v) mixture of acetonitrile and water as a blank.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution five times. The system suitability parameters should meet the criteria listed in the table below to ensure the validity of the results.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

System Suitability Results (Hypothetical Data)
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
115.2118543211.125680
215.2318601231.155710
315.2218576541.135695
415.2418598761.145720
515.2218564321.125700
Mean 15.22 1857681 1.13 5701
RSD (%) 0.07% 0.12% --
Purity Analysis of a Representative Sample Batch (Hypothetical Data)
Sample IDMain Peak Retention Time (min)Main Peak AreaTotal Peak AreaPurity (%)
D-Gal-Penta-00115.231845678185987699.24
D-Gal-Penta-00215.211832456184567899.28
D-Gal-Penta-00315.241850123186012399.46

Calculation of Purity:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile Prepare Mobile Phase system_suitability System Suitability Test prep_mobile->system_suitability prep_std Prepare Standard Solution prep_std->system_suitability prep_sample Prepare Sample Solution sample_injection Inject Sample prep_sample->sample_injection system_suitability->sample_injection If Pass peak_integration Peak Integration sample_injection->peak_integration purity_calc Calculate Purity peak_integration->purity_calc final_report Generate Report purity_calc->final_report

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the routine quality control and purity assessment of this compound. The method is straightforward, utilizing standard instrumentation and reagents, and provides reliable and reproducible results. The clear separation of the main component from potential impurities allows for an accurate determination of purity, which is essential for its application in scientific research and drug development.

References

Application Notes and Protocols for the Synthesis of O-linked Glycans Using D-Galactosamine Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of D-Galactosamine pentaacetate in the chemical synthesis of O-linked glycans and glycopeptides. This document is intended to guide researchers in the fields of glycobiology, oncology, and drug development in the preparation of these important biomolecules.

Introduction to O-linked Glycosylation and the Role of this compound

O-linked glycosylation is a crucial post-translational modification where a glycan is attached to the hydroxyl group of a serine (Ser) or threonine (Thr) residue on a protein.[1] The simplest form of this modification, the Tn antigen (GalNAcα1-O-Ser/Thr), is the precursor for the synthesis of more complex O-glycans and is notably overexpressed in many cancers.[2] this compound, a stable and soluble derivative of D-galactosamine, serves as a key precursor for the synthesis of glycosylated amino acid building blocks used in the construction of O-linked glycopeptides. Its acetylated form enhances its stability and handling in organic synthesis.

Chemoenzymatic and Chemical Synthesis Strategies

The synthesis of O-linked glycans and glycopeptides can be achieved through both chemoenzymatic and purely chemical methods.

  • Chemoenzymatic Synthesis: This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. It often involves the chemical synthesis of a core glycan structure, which is then elaborated by specific glycosyltransferases.

  • Chemical Synthesis: Total chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a powerful method for constructing well-defined glycopeptides. This technique relies on the sequential addition of amino acids, including glycosylated amino acid building blocks, to a growing peptide chain on a solid support.[3]

This document will focus on the chemical synthesis of O-linked glycopeptides using the building block approach with this compound as the starting material for the glycosyl donor.

Experimental Protocols

Protocol 1: Synthesis of the Fmoc-Ser/Thr(Ac₃GalNAc)-OH Building Block

This protocol describes the synthesis of the peracetylated N-acetylgalactosamine-serine/threonine Fmoc building block, a crucial component for SPPS of O-glycopeptides.

Materials:

  • This compound

  • Fmoc-Ser-OH or Fmoc-Thr-OH

  • Coupling reagents (e.g., HBTU, HATU)[4]

  • Base (e.g., DIPEA)[4]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Reagents for purification (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Preparation of the Glycosyl Donor: this compound is typically converted to a more reactive glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, following established procedures.

  • Glycosylation: The Fmoc-protected serine or threonine is glycosylated with the activated galactosamine donor. The reaction conditions, including the choice of promoter (e.g., TMSOTf), solvent, and temperature, are critical for achieving high yield and stereoselectivity (α-anomer).[5]

  • Purification: The resulting glycosylated amino acid is purified by silica gel column chromatography.

  • Deprotection (if necessary): If a protecting group was used on the carboxylic acid of the amino acid (e.g., a methyl ester), it is selectively removed to yield the free acid required for SPPS.[6]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an O-linked Glycopeptide

This protocol outlines the manual synthesis of a pentavalent Tn antigen-containing glycopeptide using the Fmoc/tBu strategy.[7][8]

Materials:

  • Fmoc-L-Ser(tBu)-Wang resin or other suitable resin[7]

  • Fmoc-amino acids

  • Fmoc-Ser(Ac₃GalNAc)-OH or Fmoc-Thr(Ac₃GalNAc)-OH building block

  • Deprotection solution: 20% piperidine (B6355638) in DMF[9]

  • Coupling solution: Fmoc-amino acid, HBTU/HOBt, and DIPEA in DMF/NMP[7]

  • Washing solvent: DMF, DCM

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT)[10]

  • Precipitation solvent: Cold diethyl ether[10]

Procedure:

  • Resin Preparation: Swell the resin in DMF in a fritted reaction vessel.[10]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.[9] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-amino acid (or the glycosylated building block) and coupling reagents in DMF and add to the resin. Agitate the mixture to facilitate coupling.[10] Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail to cleave the glycopeptide from the resin and remove the acid-labile side-chain protecting groups.[10]

  • Precipitation and Isolation: Precipitate the crude glycopeptide in cold diethyl ether, centrifuge to pellet, and wash the pellet.[10]

  • Sugar O-Deacetylation: The acetyl groups on the sugar moiety are stable to TFA and are removed post-cleavage using a mild base, such as sodium methoxide (B1231860) in methanol.[7]

  • Purification: Purify the crude glycopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[12][13]

Quantitative Data

The efficiency of the glycosylation reaction is a critical factor in the overall success of O-glycopeptide synthesis. The table below summarizes representative yields for the glycosylation of Fmoc-protected serine and threonine with peracetylated galactosamine donors under various conditions.

Glycosyl DonorAcceptorPromoter/CatalystSolventTemp (°C)Time (h)Yield (%)Anomeric Ratio (α:β)Reference
β-GalNAc(Ac₄)Fmoc-Thr-OMeCu(OTf)₂DCEReflux1.682 (β-anomer)N/A[6]
β-GalNAc(Ac₄)Fmoc-Ser-OMeCu(OTf)₂DCEReflux1.666 (β-anomer)N/A[6]
β-GalNAc(Ac₄)Fmoc-Thr-OMeCu(OTf)₂DCEReflux1639 (α-anomer), 20 (β-anomer)~2:1[6]
Azido-Gal DonorFmoc-Ser-OBnTMSOTfDCM-20275>20:1[3]

Yields are for the isolated glycosylated amino acid derivative. Reaction conditions can be further optimized to improve yields and stereoselectivity.

Visualization of a Relevant Signaling Pathway

Aberrant O-glycosylation, particularly the overexpression of the Tn antigen, is a hallmark of cancer and is implicated in tumor progression and metastasis. Mucin 1 (MUC1), a heavily O-glycosylated protein, is a key player in cancer signaling. The following diagram illustrates a simplified MUC1 signaling pathway leading to cancer cell proliferation.[5][14][15]

MUC1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1 MUC1-CT (Aberrantly Glycosylated) Grb2_Sos1 Grb2/Sos1 MUC1->Grb2_Sos1 binds PI3K PI3K MUC1->PI3K activates Beta_Catenin β-catenin MUC1->Beta_Catenin stabilizes EGFR EGFR EGFR->Grb2_Sos1 activates Ras Ras Grb2_Sos1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocates Akt Akt PI3K->Akt Akt_n Akt Akt->Akt_n translocates Beta_Catenin_n β-catenin Beta_Catenin->Beta_Catenin_n translocates Proliferation Gene Transcription (Proliferation, Survival) ERK_n->Proliferation activates Akt_n->Proliferation inhibits apoptosis TCF_LEF TCF/LEF Beta_Catenin_n->TCF_LEF binds TCF_LEF->Proliferation activates

Caption: Simplified MUC1 signaling pathway in cancer.

Experimental Workflow for O-linked Glycopeptide Synthesis and Analysis

The following diagram outlines the general workflow for the synthesis and analysis of an O-linked glycopeptide using the building block approach.

Glycopeptide_Synthesis_Workflow cluster_synthesis Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_purification Cleavage & Purification cluster_analysis Analysis DGal_pentaacetate D-Galactosamine Pentaacetate Glycosyl_Donor Activated Glycosyl Donor DGal_pentaacetate->Glycosyl_Donor Building_Block Fmoc-Ser/Thr(Ac3GalNAc)-OH Building Block Glycosyl_Donor->Building_Block Fmoc_AA Fmoc-Ser/Thr-OH Fmoc_AA->Building_Block Coupling_Cycle Iterative Deprotection and Coupling Cycles Building_Block->Coupling_Cycle Resin Resin Support Resin->Coupling_Cycle Protected_Glycopeptide Resin-Bound Protected Glycopeptide Coupling_Cycle->Protected_Glycopeptide Cleavage Cleavage from Resin & Side-Chain Deprotection Protected_Glycopeptide->Cleavage Deacetylation Sugar O-Deacetylation Cleavage->Deacetylation Crude_Glycopeptide Crude Glycopeptide Deacetylation->Crude_Glycopeptide Purification RP-HPLC Purification Crude_Glycopeptide->Purification Pure_Glycopeptide Pure Glycopeptide Purification->Pure_Glycopeptide Analysis Mass Spectrometry & Analytical HPLC Pure_Glycopeptide->Analysis Final_Product Characterized O-linked Glycopeptide Analysis->Final_Product

Caption: Workflow for O-linked glycopeptide synthesis.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Glycosylation with D-Galactosamine Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Lewis acid-catalyzed glycosylation using D-Galactosamine pentaacetate as a glycosyl donor. This method is crucial for the synthesis of complex glycoconjugates, which play a significant role in various biological processes and are key targets in drug development.

Introduction

D-Galactosamine and its derivatives are fundamental components of numerous biologically important glycans, including those found on cell surfaces that mediate cell signaling, recognition, and adhesion. The synthesis of N-acetylgalactosamine (GalNAc) glycosides is of particular interest for the development of therapeutics targeting the asialoglycoprotein receptor, which is involved in glycoprotein (B1211001) clearance in the liver. Lewis acid-catalyzed glycosylation offers a powerful tool for the stereoselective formation of glycosidic bonds. However, the 2-acetamido group in D-galactosamine derivatives can participate in the reaction, often leading to the formation of a stable oxazoline (B21484) intermediate, which can complicate the stereochemical outcome.[1][2] Careful selection of the Lewis acid, solvent, and reaction temperature is therefore critical to control the stereoselectivity and achieve high yields of the desired α- or β-glycosides.

Data Presentation: Quantitative Analysis of Lewis Acid Catalysis

The choice of Lewis acid catalyst significantly influences the yield and stereoselectivity (α/β ratio) of the glycosylation reaction with acetylated galactosamine donors. The following table summarizes the performance of various Lewis acids under different reaction conditions as reported in the literature.

Glycosyl DonorGlycosyl AcceptorLewis AcidSolventTemp. (°C)Yield (%)α/β RatioReference
Ac4GalNAc5-chloro-1-pentanolSc(OTf)31,2-C2H4Cl290-10/90[3]
Ac4GalNAcBenzyl alcoholHf(OTf)41,2-C2H4Cl29088exclusive α[2]
Ac4GalNAc4-nitrophenolHf(OTf)41,2-C2H4Cl29065exclusive α[2]
Ac4GalNAc5-chloro-1-pentanolHf(OTf)41,2-C2H4Cl290->6/1[2]
Ac4GlcNAc1-butanolTMSOTf1,2-dichloroethane2551exclusive β[4]
2,3-O-carbonate protected thiogalactosideVariousBF3·OEt2 (0.2 equiv)---excellent α[5][6]
2,3-O-carbonate protected thiogalactosideVariousSnCl4 (1 equiv)--improved α[5][6]

Note: The stereochemical outcome is highly dependent on the protecting groups on the glycosyl donor, the nature of the glycosyl acceptor, and the specific reaction conditions. For instance, rare earth metal triflates like Hf(OTf)4 have been shown to favor the formation of α-glycosides, while Sc(OTf)3 can promote the synthesis of β-glycosides.[1] The use of a participating group at the C-2 position, such as an acetamido group, can lead to the formation of an oxazoline intermediate, which typically favors the formation of 1,2-trans glycosidic linkages (β-glycosides for galactosamine).[1][2]

Experimental Protocols

This section provides a generalized protocol for the Lewis acid-catalyzed glycosylation of a generic alcohol acceptor with this compound. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

  • This compound (Glycosyl Donor)

  • Glycosyl Acceptor (e.g., a primary or secondary alcohol)

  • Lewis Acid Catalyst (e.g., TMSOTf, Sc(OTf)3, Hf(OTf)4)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Activated Molecular Sieves (4 Å)

  • Triethylamine (B128534) or Pyridine (for quenching)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Preparation:

    • Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.

    • Activate molecular sieves by heating under vacuum.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the glycosyl acceptor and activated molecular sieves (4 Å).

    • Dissolve the reactants in anhydrous solvent (e.g., DCM or DCE).

    • Cool the mixture to the desired reaction temperature (e.g., 0 °C, -20 °C, or room temperature).

  • Addition of Donor and Catalyst:

    • In a separate flask, dissolve this compound in the anhydrous solvent.

    • Add the solution of the glycosyl donor to the reaction mixture containing the acceptor and molecular sieves.

    • Add the Lewis acid catalyst dropwise to the stirred reaction mixture. The amount of catalyst can range from catalytic (0.1-0.2 equivalents) to stoichiometric, depending on the chosen Lewis acid and substrates.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (glycosyl donor) is consumed.

  • Quenching and Work-up:

    • Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or pyridine.

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the molecular sieves, and wash the Celite with the reaction solvent.

    • Wash the combined filtrate sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired glycoside.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Optical Rotation to confirm its structure and stereochemistry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dry Glassware & Activate Molecular Sieves setup Add Acceptor, Sieves & Solvent to Flask prep->setup cool Cool to Reaction Temperature setup->cool add Add Donor Solution & Lewis Acid Catalyst cool->add monitor Monitor Reaction by TLC add->monitor quench Quench Reaction monitor->quench filter Filter & Wash quench->filter extract Aqueous Work-up filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify char Characterization (NMR, MS) purify->char

Caption: General workflow for Lewis acid-catalyzed glycosylation.

Asialoglycoprotein Receptor (ASGPR) Mediated Endocytosis Pathway

ASGPR_pathway cluster_cell Hepatocyte ASGPR ASGPR ReceptorLigand Receptor-Ligand Complex ASGPR->ReceptorLigand Ligand GalNAc-Glycoconjugate Ligand->ASGPR Binding ClathrinPit Clathrin-Coated Pit ReceptorLigand->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome Lysosome Lysosome Endosome->Lysosome Dissociation (low pH) RecyclingEndosome Recycling Endosome Endosome->RecyclingEndosome Degradation Ligand Degradation Lysosome->Degradation RecyclingEndosome->ASGPR Receptor Recycling

Caption: Simplified pathway of ASGPR-mediated endocytosis.

References

Application Notes and Protocols: Deprotection of Acetyl Groups from D-Galactosamine Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Galactosamine pentaacetate is a fully protected derivative of D-galactosamine, an essential amino sugar found in various biological structures like glycoproteins.[1][2] The acetyl protecting groups enhance its solubility in organic solvents and allow for selective chemical modifications at other positions.[1] However, for subsequent biological applications or synthetic steps, the removal of these acetyl groups to liberate the free hydroxyl and amino functions is a critical step. This document provides detailed protocols and comparative data for the deprotection of acetyl groups from this compound.

Methods for De-O-acetylation

The removal of acetyl (Ac) groups is a fundamental transformation in carbohydrate chemistry.[3] The most common methods involve basic or acidic hydrolysis. Enzymatic methods offer high selectivity but are often slower and more costly.[4]

Basic Hydrolysis: Zemplén Deacetylation

Zemplén deacetylation is the most conventional method for O-deacetylation in carbohydrate chemistry.[3] It utilizes a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH) to achieve transesterification, yielding the deacetylated product and methyl acetate (B1210297) as a byproduct.[5] This method is favored for its mild reaction conditions and high yields.[3]

Acidic Hydrolysis

Acid-catalyzed hydrolysis can also be employed to remove acetyl groups. This method typically involves treating the acetylated sugar with a dilute acid, such as hydrochloric acid (HCl), in a suitable solvent.[6] While effective, acidic conditions can be harsh and may lead to the cleavage of glycosidic bonds if present, or other acid-labile functionalities.[7][8]

Enzymatic Deacetylation

Enzymatic deacetylation using acylases or chitin (B13524) deacetylases offers exceptional selectivity, allowing for precise control over the deprotection process.[4][9] These enzymes operate under very mild conditions (e.g., neutral pH, room temperature).[9] However, factors such as enzyme cost, substrate specificity, and slower reaction rates can be limitations.[4]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the key quantitative parameters for the common deprotection methods of this compound.

ParameterZemplén DeacetylationAcidic Hydrolysis
Reagent(s) Catalytic Sodium methoxide (NaOMe)5N Hydrochloric acid (HCl)
Solvent(s) Dry Methanol (MeOH)Acetone (B3395972) / Water
Temperature 0 °C to Room Temperature0 °C
Reaction Time Varies (monitored by TLC)1 hour
Work-up Neutralization with H+ resin, filtration, concentrationFiltration and drying
Typical Yield High75%[6]
Key Advantage Very mild conditions, high yieldSimple work-up
Key Disadvantage Requires anhydrous conditions for best resultsHarsher conditions, risk of side reactions

Experimental Protocols

Protocol 1: Zemplén Deacetylation of this compound

This protocol describes the removal of O-acetyl groups using a catalytic amount of sodium methoxide in methanol.[3]

Materials:

  • This compound

  • Dry Methanol (MeOH)

  • Sodium methoxide (NaOMe), 1 M solution in MeOH

  • Ion-exchange resin (H+ form, e.g., Dowex 50WX8)

  • TLC plates (Silica gel)

  • Argon or Nitrogen gas supply

Instruments:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 equivalent) in dry methanol (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).[3]

  • Cool the solution to 0 °C using an ice bath.[3]

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, add the H+ ion-exchange resin to the mixture and stir until the pH of the solution becomes neutral (check with pH paper).[3]

  • Filter off the resin through a cotton plug or glass filter and wash the resin thoroughly with methanol.[3]

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.[3]

  • The resulting crude product can be purified by silica (B1680970) gel column chromatography if necessary.[3]

Protocol 2: Acidic Hydrolysis of this compound

This protocol uses aqueous hydrochloric acid in acetone to remove the acetyl groups.[6]

Materials:

  • This compound

  • Acetone

  • 5N Aqueous Hydrochloric Acid (HCl)

Instruments:

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven or desiccator

Procedure:

  • Dissolve the crude this compound (1.0 equivalent) in acetone in a reaction flask.[6]

  • Cool the solution to 0 °C in an ice bath with stirring.[6]

  • Slowly add 5N aqueous hydrochloric acid dropwise to the reaction mixture.[6]

  • Continue to stir the reaction at 0 °C for 1 hour.[6]

  • A precipitate of the deacetylated product should form. Collect the solid by filtration.[6]

  • Wash the filter cake to remove any residual acid and byproducts.

  • Dry the collected white solid to obtain the target product. A yield of approximately 75% can be expected.[6]

Visualizations

Below are diagrams illustrating the chemical reaction, a typical experimental workflow, and a decision-making process for selecting a deprotection method.

Caption: Chemical transformation of this compound.

Zemplen_Workflow arrow arrow start Start dissolve Dissolve this compound in dry MeOH under Argon start->dissolve cool Cool solution to 0°C dissolve->cool add_reagent Add catalytic NaOMe solution cool->add_reagent react Stir at RT & Monitor by TLC add_reagent->react neutralize Neutralize with H+ resin react->neutralize filter Filter resin & wash with MeOH neutralize->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography (if needed) concentrate->purify end End purify->end

Caption: Experimental workflow for Zemplén deacetylation.

Deprotection_Decision_Tree q1 Are acid-labile groups present (e.g., glycosidic bonds)? q2 Is high regioselectivity required? q1->q2 No method_zemplen Use Zemplén Deacetylation (NaOMe/MeOH) q1->method_zemplen Yes method_acid Use Acidic Hydrolysis (e.g., HCl/Acetone) q2->method_acid No method_enzyme Use Enzymatic Method q2->method_enzyme Yes

References

Troubleshooting & Optimization

Technical Support Center: D-Galactosamine Pentaacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of D-Galactosamine pentaacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the acetylation of D-galactosamine hydrochloride with acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270).[1][2] This reaction acetylates both the hydroxyl and the amino groups of the sugar.

Q2: What is a typical yield for the synthesis of this compound?

A2: Reported yields can vary, but a successful synthesis should generally provide a good to high yield. For instance, some protocols report yields around 75% or higher under optimized conditions.[3] However, yields can be significantly lower if the reaction is not optimized or if issues arise during the process.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the final product can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[2]

Troubleshooting Guide for Low Yields

Low yields in the synthesis of this compound can arise from several factors, from the quality of reagents to the specifics of the reaction workup. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Incomplete or Stalled Reaction

Q: My reaction does not seem to go to completion, as indicated by TLC or other monitoring methods. What could be the cause?

A: An incomplete reaction is a common reason for low yields. Several factors can contribute to this:

  • Reagent Quality: The purity of your starting materials is crucial. D-galactosamine hydrochloride should be of high purity and dry. Acetic anhydride can hydrolyze over time, and pyridine should be anhydrous. The use of impure reagents can introduce side reactions or inhibit the desired transformation.

  • Moisture: The presence of water in the reaction mixture can consume the acetic anhydride and affect the overall efficiency of the acetylation process. It is essential to use anhydrous solvents and properly dried glassware.

  • Insufficient Reagents: The stoichiometry of the reactants is important. An insufficient amount of acetic anhydride or base (pyridine) can lead to incomplete acetylation.

  • Low Reaction Temperature: While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, maintaining a sufficient temperature for the reaction to proceed to completion is necessary. Some protocols involve warming the reaction to room temperature and stirring for an extended period.[4]

ParameterRecommendationTroubleshooting Steps
D-Galactosamine HCl High purity, dryDry in a vacuum oven before use.
Acetic Anhydride Freshly opened or distilledUse a fresh bottle or distill before use.
Pyridine Anhydrous gradeUse a freshly opened bottle of anhydrous pyridine or dry over suitable drying agents.
Reaction Temperature Initial cooling (0°C), then warming to RTEnsure proper temperature control throughout the reaction. Monitor reaction progress by TLC.
Reaction Time Typically overnightExtend the reaction time if TLC indicates the presence of starting material.
Issue 2: Formation of Byproducts

Q: I observe multiple spots on my TLC plate, and my final product is difficult to purify, resulting in a low isolated yield. What are the likely side reactions?

A: The formation of byproducts is a significant contributor to low yields. Potential side reactions in the acetylation of D-galactosamine include:

  • Incomplete Acetylation: Partial acetylation of the hydroxyl and amino groups can lead to a mixture of products with varying degrees of acetylation.

  • Formation of Oily Products: The presence of residual pyridine or other impurities can sometimes lead to the formation of an oily or syrupy crude product that is difficult to crystallize.[4]

  • Degradation of the Sugar: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times in the presence of strong acids or bases, can lead to the degradation of the carbohydrate backbone.

ObservationPotential CauseSuggested Solution
Multiple spots on TLC Incomplete acetylationEnsure sufficient equivalents of acetic anhydride and pyridine. Increase reaction time.
Oily crude product Residual pyridine/impuritiesCo-evaporate with a high-boiling solvent like toluene (B28343) to remove residual pyridine. Ensure proper workup to remove impurities.
Product degradation Harsh reaction conditionsMaintain recommended reaction temperatures. Avoid unnecessarily long reaction times.
Issue 3: Product Loss During Workup and Purification

Q: My crude yield seems reasonable, but I lose a significant amount of product during the workup and purification steps. Why is this happening?

A: Product loss during isolation and purification is a frequent cause of low final yields.

  • Aqueous Workup: this compound has some solubility in water, and excessive washing with aqueous solutions can lead to product loss.

  • Purification Method: While recrystallization is a common purification method, choosing the right solvent system is critical to maximize recovery. Column chromatography can also be used, but care must be taken to avoid product degradation on the stationary phase.

StepPotential IssueRecommendation
Aqueous Workup Product solubility in waterMinimize the volume of aqueous washes. Use brine to "salt out" the product from the aqueous phase.
Recrystallization Poor solvent choicePerform small-scale solvent screening to find an optimal recrystallization solvent system.
Column Chromatography Product streaking/degradationDeactivate silica (B1680970) gel with a small amount of base (e.g., triethylamine) in the eluent if the product is base-sensitive.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add D-galactosamine hydrochloride (1.0 eq).

  • Reaction Setup: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add anhydrous pyridine (approx. 8 eq) to the flask, followed by the dropwise addition of acetic anhydride (approx. 6 eq).

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the pyridine and acetic anhydride.

    • Add toluene to the residue and co-evaporate under reduced pressure to remove residual pyridine.

    • Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., methanol or ethanol-water).

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

ReagentMolar EquivalentAproximate Quantity for 10g D-Galactosamine HCl
D-Galactosamine HCl 1.010 g
Pyridine ~8.030 kg for 10kg starting material suggests a large excess
Acetic Anhydride ~6.030 kg for 10kg starting material suggests a large excess

Note: The quantities mentioned in some patents are for large-scale synthesis and should be scaled down appropriately for laboratory use.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start D-Galactosamine HCl reagents Add Pyridine & Acetic Anhydride at 0°C start->reagents reaction Stir at RT Overnight reagents->reaction tlc Monitor by TLC reaction->tlc concentrate Concentrate tlc->concentrate coevaporate Co-evaporate with Toluene concentrate->coevaporate extract DCM Extraction & Washes coevaporate->extract dry Dry & Concentrate extract->dry recrystallize Recrystallize dry->recrystallize filter_dry Filter & Dry recrystallize->filter_dry product This compound filter_dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Byproducts Observed? incomplete->byproducts No reagent_quality Check Reagent Purity & Stoichiometry incomplete->reagent_quality Yes workup_loss Significant Loss During Workup? byproducts->workup_loss No optimize_purification Optimize Purification Method byproducts->optimize_purification Yes workup_procedure Review Workup Procedure workup_loss->workup_procedure Yes reaction_conditions Optimize Reaction Time & Temperature reagent_quality->reaction_conditions

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

D-Galactosamine pentaacetate solubility issues in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactosamine pentaacetate. Our aim is to address common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fully acetylated derivative of the amino sugar D-galactosamine. The presence of five acetyl groups enhances its stability and solubility in organic solvents compared to its unacetylated counterpart. It is widely used in biochemical research and organic synthesis, particularly as a building block for the synthesis of complex carbohydrates, glycoconjugates, glycoproteins, and glycolipids. It also serves as an inhibitor of Toll-like Receptor 4 (TLR4), making it a valuable tool for studying inflammatory and immune responses.

Q2: What are the general solubility characteristics of this compound?

This compound is a white to off-white crystalline solid. Due to its acetylated nature, it exhibits good solubility in many organic solvents but is less soluble in water.

Q3: In which solvents is this compound soluble?

Qualitative data indicates that this compound is soluble in organic solvents such as methanol (B129727) and ethanol. It is reported to be slightly soluble in chloroform (B151607) and Dimethyl Sulfoxide (DMSO), with sonication potentially aiding dissolution in chloroform.

Solubility Data

While precise quantitative solubility data for this compound is not widely published, the following table provides a summary of available qualitative information and data for the related, more polar compound, D-(+)-Galactosamine hydrochloride, which can offer some guidance.

SolventThis compound (Qualitative)D-(+)-Galactosamine hydrochloride (Quantitative)
WaterLess soluble~10 mg/mL in PBS (pH 7.2)
MethanolSolubleNot specified
EthanolSoluble~5 mg/mL
DMSOSlightly soluble~25 mg/mL
ChloroformSlightly soluble (sonication may help)Not specified
Dimethylformamide (DMF)Not specified~25 mg/mL

Troubleshooting Guide: Solubility Issues in Reaction Mixtures

Difficulty in dissolving this compound in a reaction mixture is a common hurdle. This guide provides a systematic approach to troubleshooting and resolving these solubility challenges.

Troubleshooting Workflow

Troubleshooting_Workflow start Incomplete Dissolution of This compound check_solvent Step 1: Verify Solvent Choice - Is the solvent appropriate (e.g., DCM, DCE, MeCN)? - Is the solvent sufficiently dry? start->check_solvent heat_sonicate Step 2: Apply Gentle Heating or Sonication - Warm the mixture gently (e.g., to 30-40°C). - Use a sonication bath to aid dissolution. check_solvent->heat_sonicate If solvent is appropriate modify_protocol Step 5: Modify Experimental Protocol - Consider a higher dilution. - Explore alternative synthetic routes or building blocks. check_solvent->modify_protocol If solvent is inappropriate cosolvent Step 3: Introduce a Co-solvent - Add a small amount of a better solvent (e.g., DMF, NMP) to the mixture. heat_sonicate->cosolvent If still not dissolved success Issue Resolved heat_sonicate->success If dissolved check_reagents Step 4: Examine Other Reagents - Are other starting materials or catalysts limiting solubility? cosolvent->check_reagents If still not dissolved cosolvent->success If dissolved check_reagents->modify_protocol If other reagents are not the issue check_reagents->modify_protocol If other reagents are the issue, consider modification modify_protocol->success If successful

Caption: A stepwise approach to troubleshooting solubility issues.

Detailed Troubleshooting Steps

Problem: My this compound is not dissolving in the reaction solvent.

  • Cause 1: Inappropriate Solvent Choice. While soluble in many organic solvents, the specific reaction conditions (e.g., presence of other reagents) can affect solubility.

    • Solution:

      • Ensure you are using a recommended solvent for glycosylation reactions with acetylated sugars, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

      • If the polarity of your reaction mixture is low, consider adding a co-solvent. A small amount of a more polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can significantly improve solubility. Start with a small percentage (e.g., 5-10% v/v) and observe the effect.

  • Cause 2: Insufficient Energy to Overcome Crystal Lattice Energy. As a crystalline solid, this compound may require energy input to dissolve effectively.

    • Solution:

      • Gentle Heating: Warm the reaction mixture to 30-40°C. Avoid excessive heat, which could lead to degradation of starting materials or catalysts.

      • Sonication: Place the reaction flask in an ultrasonic bath for short intervals to help break up solid aggregates and promote dissolution.

  • Cause 3: Low Reaction Concentration. Highly concentrated reactions can sometimes lead to solubility issues.

    • Solution:

      • Increase Solvent Volume: If the reaction allows, increase the amount of solvent to dilute the reactants. This can be particularly helpful during the initial dissolution phase.

Problem: My reaction is sluggish, and I suspect poor solubility is the cause.

  • Cause: Reactant Immiscibility. Even if the starting material appears to dissolve, it may not be fully solvated and available for reaction.

    • Solution:

      • Homogenization: Ensure the reaction mixture is well-stirred to maintain a homogenous solution.

      • Phase-Transfer Catalysis: In biphasic reaction systems, a phase-transfer catalyst can help shuttle the reactants between phases, improving the reaction rate.

Problem: I am observing the formation of byproducts, which might be related to solubility.

  • Cause: Localized High Concentrations. Poor solubility can lead to localized high concentrations of reactants when they are added, potentially causing side reactions.

    • Solution:

      • Slow Addition: Add reagents slowly and with vigorous stirring to ensure they are well-dispersed in the reaction mixture.

      • One-Pot Glycosylation-Reacetylation: In glycosylation reactions, partial deacetylation can occur, leading to byproducts. A one-pot glycosylation-reacetylation protocol can be effective. After the initial glycosylation, acetic anhydride (B1165640) and a mild base (like pyridine) are added to re-acetylate any partially deprotected products, simplifying purification and improving the yield of the desired fully acetylated product.

Experimental Protocols

General Protocol for Glycosylation using this compound

This protocol is a general guideline for a Lewis acid-promoted glycosylation reaction. The specific conditions, including the choice of Lewis acid, solvent, and temperature, may need to be optimized for your specific glycosyl acceptor.

Materials:

  • This compound (Glycosyl Donor)

  • Glycosyl Acceptor (your alcohol of interest)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Lewis Acid (e.g., Boron trifluoride etherate (BF₃·Et₂O) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))

  • Molecular sieves (4 Å, activated)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

    • Activate molecular sieves by heating under vacuum.

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents).

    • Add activated molecular sieves to the flask.

    • Add anhydrous solvent (DCM or DCE) to dissolve the reactants. If solubility is an issue, refer to the troubleshooting guide above.

  • Glycosylation:

    • Cool the reaction mixture to the desired temperature (typically ranging from -78°C to 0°C, depending on the reactivity of the substrates and the Lewis acid used).

    • Slowly add the Lewis acid (e.g., BF₃·Et₂O, 1.2-2.0 equivalents) dropwise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a few drops of a suitable quenching agent (e.g., pyridine (B92270) or triethylamine) at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Filter off the molecular sieves and wash them with the reaction solvent.

    • Combine the filtrate and washings and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure glycosylated product.

Experimental Workflow Diagram

Glycosylation_Workflow start Start prep 1. Prepare Dry Glassware and Activate Molecular Sieves start->prep setup 2. Combine Reactants and Sieves in Anhydrous Solvent prep->setup cool 3. Cool Reaction Mixture setup->cool add_lewis_acid 4. Add Lewis Acid Dropwise cool->add_lewis_acid monitor 5. Monitor by TLC add_lewis_acid->monitor workup 6. Quench, Filter, and Wash monitor->workup Reaction Complete purify 7. Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical workflow for a glycosylation reaction.

Signaling Pathways

Inhibition of TLR4 Signaling by this compound

This compound is known to act as an inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the production of pro-inflammatory cytokines. By inhibiting this pathway, this compound can be used to study and modulate inflammatory responses.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 delivers to MyD88 MyD88 TLR4_MD2->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines induces transcription of GalNAc D-Galactosamine pentaacetate GalNAc->TLR4_MD2 inhibits

Caption: this compound inhibits the TLR4 signaling pathway.

Role in Glycoprotein (B1211001) Biosynthesis

This compound serves as a precursor in the chemical synthesis of glycoconjugates, which are molecules where a carbohydrate is attached to another biomolecule, such as a protein or lipid. In the cell, the biosynthesis of glycoproteins is a complex process that occurs in the endoplasmic reticulum and Golgi apparatus. While this compound itself is a synthetic building block, it is used to create structures that mimic or are incorporated into molecules involved in these natural pathways.

Glycoprotein_Synthesis cluster_synthesis Chemical Synthesis cluster_cellular Cellular Glycoprotein Biosynthesis (Simplified) GalNAc D-Galactosamine pentaacetate Glycoconjugate Synthetic Glycoconjugate GalNAc->Glycoconjugate Glycosylation Glycosyl_Acceptor Glycosyl Acceptor (e.g., Amino Acid, Peptide) Glycosyl_Acceptor->Glycoconjugate Glycoprotein Mature Glycoprotein Glycoconjugate->Glycoprotein Can be used to study or mimic components of ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport Golgi->Glycoprotein Processing & Maturation Protein Protein Protein->ER Enters

Caption: this compound in the context of glycoprotein synthesis.

Technical Support Center: D-Galactosamine Pentaacetate Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acetylation of D-Galactosamine to synthesize D-Galactosamine pentaacetate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the this compound acetylation reaction, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction mixture turned a dark color (yellow to brown). Is this normal, and what can I do about it?

A1: The development of a yellow to brown color is a common observation in acetylation reactions using pyridine (B92270) and acetic anhydride (B1165640). This is often attributed to the formation of colored impurities and side products from the reaction of pyridine with acetic anhydride. While a slight yellowing might be acceptable, a dark brown or black color can indicate more significant side product formation, potentially impacting your yield and purity.

  • Troubleshooting:

    • Use high-purity reagents: Ensure your pyridine and acetic anhydride are of high purity and freshly distilled if necessary.

    • Control the temperature: Running the reaction at a controlled, lower temperature (e.g., 0°C to room temperature) can help minimize the formation of colored impurities.

    • Minimize reaction time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and work it up as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions that can lead to degradation and side product formation.

Q2: The yield of my this compound is lower than expected. What are the potential causes?

A2: Low yields can result from several factors, from incomplete reactions to product loss during work-up and purification.

  • Troubleshooting:

    • Incomplete reaction:

      • Insufficient reagents: Ensure you are using a sufficient excess of acetic anhydride and pyridine to drive the reaction to completion.

      • Reaction time: The reaction may require more time. Monitor the reaction progress using TLC to determine the optimal reaction time.

      • Moisture: The presence of water will consume acetic anhydride, reducing the amount available for the acetylation of your substrate. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Product loss during work-up:

      • Aqueous washes: During the aqueous work-up, ensure proper phase separation to avoid loss of the organic layer containing your product.

      • Precipitation/recrystallization: If you are purifying by recrystallization, ensure the solvent system and temperature are optimized to maximize crystal formation and minimize loss in the mother liquor.

Q3: I am observing multiple spots on my TLC plate after the reaction, even though the starting material is gone. What are these side products?

A3: The presence of multiple spots on your TLC indicates the formation of side products. In the acetylation of D-Galactosamine, these can include:

  • Incompletely acetylated intermediates: Not all hydroxyl and amino groups may have been acetylated, leading to tetra-, tri-, or di-acetylated products. These are typically more polar than the desired pentaacetate and will have lower Rf values on the TLC plate.

  • N-acetyl-1,2-dihydro-2-pyridylacetic acid: This is a known byproduct from the reaction of pyridine and acetic anhydride.

  • Degradation products: Prolonged reaction times or high temperatures can lead to the degradation of the sugar, resulting in various byproducts.

  • Troubleshooting:

    • Optimize stoichiometry: Carefully control the molar equivalents of acetic anhydride to ensure complete acetylation.

    • Purification: Utilize column chromatography to separate the desired this compound from the various side products. A gradient elution from a non-polar solvent (like hexane (B92381) or toluene) to a more polar solvent (like ethyl acetate) is often effective.

Q4: My final product is an oil or a sticky solid that is difficult to crystallize. How can I obtain a crystalline product?

A4: The formation of an oily or sticky product often indicates the presence of impurities that inhibit crystallization.

  • Troubleshooting:

    • Thorough work-up: Ensure all pyridine and acetic acid have been removed during the work-up. Washing the organic layer with aqueous copper sulfate (B86663) solution can help remove residual pyridine.

    • Purification: Purify the crude product using silica (B1680970) gel column chromatography before attempting crystallization.

    • Recrystallization solvent: Experiment with different solvent systems for recrystallization. Common choices include ethanol (B145695), isopropanol, or mixtures of ethyl acetate (B1210297) and hexane.

Data Presentation

The yield of this compound and the formation of side products are highly dependent on reaction conditions. The following table provides a representative summary of how different parameters can influence the outcome of the reaction.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome
Temperature 50°C0°C to Room TemperatureLower temperatures generally reduce the formation of colored impurities and degradation products.
Acetic Anhydride (equivalents) 2.5 eq.5.0 eq.A larger excess of acetic anhydride helps to ensure complete acetylation, minimizing incompletely acetylated side products.
Reaction Time 24 hoursMonitored by TLC (approx. 4-6 hours)Shorter, optimized reaction times prevent the formation of degradation products.
Purity of Pyridine Reagent GradeFreshly DistilledHigh-purity pyridine minimizes the formation of colored byproducts.
Expected Yield of Pentaacetate 40-60%>80%Optimized conditions lead to a significantly higher yield of the desired product.
Relative Amount of Side Products HighLowBy controlling the reaction parameters, the formation of side products can be minimized.

Experimental Protocols

Key Experiment: Acetylation of D-Galactosamine Hydrochloride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • D-Galactosamine hydrochloride

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Toluene (B28343)

  • Dichloromethane (B109758) (or Ethyl Acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend D-Galactosamine hydrochloride (1.0 eq.) in anhydrous pyridine (5-10 mL per gram of starting material).

    • Cool the suspension to 0°C in an ice bath.

  • Acetylation:

    • Slowly add acetic anhydride (5.0 eq.) to the cooled suspension with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture back to 0°C and quench the excess acetic anhydride by the slow addition of methanol.

    • Remove the pyridine and acetic acid by co-evaporation with toluene under reduced pressure.

    • Dissolve the residue in dichloromethane (or ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

    • The pure product can be further recrystallized from a suitable solvent like ethanol to obtain a white crystalline solid.

  • Characterization:

    • Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products D-Galactosamine_HCl D-Galactosamine Hydrochloride D-Galactosamine_Pentaacetate D-Galactosamine Pentaacetate (Desired) D-Galactosamine_HCl->D-Galactosamine_Pentaacetate Acetylation Reagents Acetic Anhydride Pyridine Reagents->D-Galactosamine_Pentaacetate Side_Products Side Products Reagents->Side_Products Side Reactions

Caption: Reaction scheme for the acetylation of D-Galactosamine.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_issue Problem Identification cluster_analysis Analysis cluster_solution Solutions Start Low Yield or Impure Product Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Workup Product Loss during Work-up? Check_Reaction->Check_Workup No Solution_Reaction Increase Reagent Excess Optimize Reaction Time/Temp Check_Reaction->Solution_Reaction Yes Check_Side_Products Excess Side Products? Check_Workup->Check_Side_Products No Solution_Workup Optimize Extraction and Purification Check_Workup->Solution_Workup Yes Solution_Side_Products Use Pure Reagents Control Temperature Check_Side_Products->Solution_Side_Products Yes End Improved Synthesis Check_Side_Products->End No Solution_Reaction->End Solution_Workup->End Solution_Side_Products->End

Caption: A workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Optimizing Glycosylation Reactions with D-Galactosamine Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing glycosylation reactions using D-Galactosamine pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the success of a glycosylation reaction with this compound?

A1: The outcome of a glycosylation reaction is highly sensitive to several factors. The most critical include the choice of catalyst, solvent, and reaction temperature. Additionally, the nature of the glycosyl acceptor, the ratio of donor to acceptor, and the protecting groups on both the donor and acceptor play a significant role in the yield and stereoselectivity of the product.[1][2]

Q2: How does the choice of catalyst affect the stereoselectivity (α vs. β-glycoside) of the reaction?

A2: The choice of Lewis acid catalyst can significantly influence the anomeric selectivity. For instance, in reactions with N-acetylgalactosamine (a closely related donor), Hafnium(IV) triflate (Hf(OTf)₄) has been shown to favor the formation of α-glycosides, while Scandium(III) triflate (Sc(OTf)₃) tends to yield β-glycosides.[3][4] The catalyst interacts with the glycosyl donor to facilitate the departure of the anomeric leaving group, and its properties can stabilize or destabilize the transition states leading to the different anomers.

Q3: What is the role of the 2-acetamido group in this compound during the glycosylation reaction?

A3: The 2-acetamido group can participate in the reaction through a phenomenon known as "neighboring group participation." This participation can lead to the formation of a stable oxazoline (B21484) intermediate, which can sometimes hinder the desired glycosylation reaction or influence the stereochemical outcome, often favoring the formation of 1,2-trans glycosidic linkages (β-glycosides for galactosamine).[3][4] Overcoming the stability of this intermediate is a key challenge in achieving high yields.

Q4: Can the reaction temperature be used to control the outcome?

A4: Yes, temperature is a crucial parameter. Glycosylation reactions are often started at low temperatures (e.g., -78°C) and slowly warmed.[5] The activation temperature of the glycosyl donor is a key threshold. Running the reaction at a constant temperature just below the decomposition temperature of the activated donor can help to minimize side reactions and improve yields.[5] Some catalysts may require higher temperatures (e.g., reflux) to achieve good conversion.[3]

Troubleshooting Guide

Below are common issues encountered during glycosylation reactions with this compound and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Inappropriate reaction temperature- Stable oxazoline intermediate formation[3][4]- Low reactivity of the glycosyl acceptor- Catalyst: Switch to a different Lewis acid catalyst (e.g., from Cu(OTf)₂ to Sc(OTf)₃ or Hf(OTf)₄).[3][4]- Temperature: Optimize the reaction temperature. Consider a gradual increase from low temperature or running the reaction at a higher, constant temperature (e.g., 90°C).[3][5]- Donor/Acceptor Ratio: Increase the excess of the glycosyl acceptor (e.g., up to 10 equivalents) to drive the reaction forward.[3]- Reaction Time: Extend the reaction time and monitor progress by TLC.
Poor Stereoselectivity (Mixture of α and β anomers) - Non-optimal catalyst- Inappropriate solvent- Steric hindrance from protecting groups[6]- Catalyst Selection: Use a catalyst known to favor the desired anomer. For example, Hf(OTf)₄ for α-glycosides and Sc(OTf)₃ for β-glycosides with N-acetylgalactosamine donors.[3][4]- Solvent: The solvent can influence the stability of reaction intermediates. Experiment with different solvents (e.g., 1,2-dichloroethane, dichloromethane, acetonitrile).[2]- Protecting Groups: Consider the steric bulk of protecting groups on both the donor and acceptor, as significant steric hindrance can negatively impact stereoselectivity.[6]
Formation of Side Products (e.g., orthoester) - Presence of a participating group at the C-2 position- Reaction conditions favoring orthoester formation- Modify Reaction Conditions: Adjust the temperature and catalyst concentration. In some cases, orthoester can be rearranged to the desired glycoside under specific acidic conditions.
Reaction Stalls (Incomplete Conversion) - Catalyst deactivation- Insufficient amount of catalyst- Low reactivity of substrates- Catalyst Amount: Increase the molar ratio of the catalyst.[3]- Re-activation: In some cases, the addition of more catalyst mid-reaction can help.- Microwave Irradiation: The use of microwave conditions has been shown to improve reaction efficiency and yield for similar donors.[7]

Quantitative Data Summary

The following tables summarize the effects of different catalysts and donor/acceptor ratios on the glycosylation of a model alcohol (5-chloro-1-pentanol) with per-acetylated N-acetylgalactosamine, a close analogue of this compound.

Table 1: Effect of Various Lewis Acid Catalysts on Glycosylation

EntryCatalystTime (h)Conversion (%)α:β Ratio
1Cu(OTf)₂29No Reaction-
2Y(OTf)₃242010:10
3Yb(OTf)₃243010:20
4Hf(OTf)₄1210080:20
5Sc(OTf)₃1210015:85

Reaction Conditions: Donor (1 eq.), Acceptor (3 eq.), Catalyst (50 mol%), 1,2-C₂H₄Cl₂ solvent, 90°C. (Data adapted from a study on N-acetylgalactosamine tetraacetate).[3]

Table 2: Effect of Acceptor Amount on Glycosylation with Sc(OTf)₃

EntryDonor:Acceptor RatioTime (h)Conversion (%)α:β RatioYield of β-isomer (%)
12:1123010:2020
21:1125010:4040
31:31210015:8585
41:101210010:9090

Reaction Conditions: Sc(OTf)₃ (50 mol%), 1,2-C₂H₄Cl₂ solvent, 90°C. (Data adapted from a study on N-acetylgalactosamine tetraacetate).[3]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Glycosylation

  • To a solution of the glycosyl donor (this compound, 1 equivalent) and the glycosyl acceptor (1.5 - 10 equivalents) in a dry solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., Nitrogen or Argon), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.5 equivalents).[3]

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the specified time (monitor by TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and quench with a base (e.g., triethylamine).[3]

  • Dilute the mixture with a suitable organic solvent (e.g., CH₂Cl₂) and wash with saturated NaHCO₃ solution and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired glycoside.[3]

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Donor D-Galactosamine pentaacetate (Donor) ReactionVessel Reaction Setup (Inert Atmosphere) Donor->ReactionVessel Acceptor Glycosyl Acceptor Acceptor->ReactionVessel Catalyst Lewis Acid Catalyst Catalyst->ReactionVessel Solvent Dry Solvent Solvent->ReactionVessel Heating Heating (e.g., 90°C) ReactionVessel->Heating TLC Monitor by TLC Heating->TLC Stirring Quench Quench (e.g., Et3N) TLC->Quench Reaction Complete Extraction Extraction & Washing Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Glycoside Purification->Product

Caption: General experimental workflow for a glycosylation reaction.

Troubleshooting_Logic Start Low Yield or Poor Selectivity? ChangeCatalyst Change Lewis Acid Catalyst (e.g., Sc(OTf)3 for β, Hf(OTf)4 for α) Start->ChangeCatalyst Stereoselectivity Issue OptimizeTemp Optimize Temperature (e.g., increase to 90°C) Start->OptimizeTemp Low Conversion ChangeRatio Increase Acceptor Ratio (e.g., up to 10 eq.) Start->ChangeRatio Low Yield ChangeSolvent Try Different Solvent (e.g., DCM, ACN) Start->ChangeSolvent Persistent Issues CheckProtectingGroups Evaluate Steric Hindrance of Protecting Groups Start->CheckProtectingGroups Unexpected Results Result Improved Yield & Selectivity ChangeCatalyst->Result OptimizeTemp->Result ChangeRatio->Result ChangeSolvent->Result CheckProtectingGroups->Result

Caption: Troubleshooting logic for optimizing glycosylation reactions.

References

Technical Support Center: Deacetylation of D-Galactosamine Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deacetylation of D-Galactosamine pentaacetate.

Troubleshooting Guide

This guide addresses common problems observed during the deacetylation of this compound, particularly when using the Zemplén deacetylation method with sodium methoxide (B1231860) in methanol (B129727).

Question: My deacetylation reaction is sluggish or incomplete, as indicated by TLC analysis. What are the potential causes and how can I resolve this?

Answer:

Incomplete deacetylation is a frequent issue. Several factors can contribute to this problem. A systematic troubleshooting approach is recommended.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Insufficient Catalyst The amount of sodium methoxide (NaOMe) is critical. While it's a catalytic reaction, an insufficient amount may lead to a slow or stalled reaction. Increase the amount of NaOMe solution added incrementally and monitor the reaction by TLC. For a complete reaction, 0.1 to 0.5 equivalents of NaOMe are often used.
Catalyst Inactivity Sodium methoxide solutions can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or a recently prepared solution of NaOMe in methanol. The presence of water in the methanol can also reduce the catalyst's effectiveness, though some studies suggest that small amounts of water have minimal impact.[1][2]
Low Reaction Temperature While the reaction is typically initiated at 0°C to control the initial exothermic reaction, it is usually stirred at room temperature to proceed to completion.[3] If the reaction is consistently slow, ensure the reaction mixture is allowed to warm to and is maintained at room temperature.
Poor Solubility of Starting Material This compound should be fully dissolved in methanol for the reaction to proceed efficiently.[3] If you observe solid material, you may need to increase the volume of methanol. A typical concentration is 2-10 mL of methanol per millimole of the acetylated compound.[3]
Reaction Time Too Short Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting material spot is no longer visible. This can take anywhere from 30 minutes to several hours.[4]

Question: My TLC plate shows multiple spots even after a long reaction time. What do these spots represent and how should I proceed?

Answer:

The presence of multiple spots on your TLC plate after the deacetylation reaction suggests a mixture of products. This is a common observation when deacetylation is incomplete.

Interpretation of TLC Results:

  • Starting Material: The least polar spot (highest Rf value) will correspond to the fully acetylated this compound.

  • Partially Deacetylated Intermediates: Spots with intermediate polarity (intermediate Rf values) are indicative of partially deacetylated species.

  • Fully Deacetylated Product: The most polar spot (lowest Rf value) corresponds to the desired N-acetyl-D-galactosamine (assuming the N-acetyl group is stable under these conditions, which it typically is).

Troubleshooting Steps:

  • Extend Reaction Time: If a significant amount of starting material or partially deacetylated intermediates are present, continue to stir the reaction at room temperature and monitor by TLC every 30-60 minutes.

  • Add More Catalyst: If the reaction appears to have stalled (no change in the TLC profile over time), a small, fresh portion of sodium methoxide solution can be added.

  • Purification: If the reaction has proceeded as far as it will go and a mixture remains, you will need to purify the desired product from the mixture using column chromatography on silica (B1680970) gel.[3]

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the de-O-acetylation of this compound?

A1: The most common method is the Zemplén deacetylation. A detailed protocol is provided in the "Experimental Protocols" section below. This method involves using a catalytic amount of sodium methoxide in methanol to remove the O-acetyl groups.[3]

Q2: How can I monitor the progress of the deacetylation reaction?

A2: The reaction progress is best monitored by Thin Layer Chromatography (TLC).[3] A suitable solvent system for TLC would be a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and methanol. As the deacetylation proceeds, the product becomes more polar, resulting in a lower Rf value on the TLC plate compared to the starting material. A time-course TLC analysis can show the gradual disappearance of the starting material and the appearance of intermediates and the final product.[5]

Q3: Can I use sodium hydroxide (B78521) (NaOH) instead of sodium methoxide (NaOMe) for the deacetylation?

A3: Yes, studies have shown that using NaOH in methanol can be just as effective as NaOMe in methanol for deacylation reactions.[1] This can be a more convenient and less hazardous option. The mechanism is thought to involve the formation of methoxide ions in situ.[1]

Q4: How critical is the use of anhydrous methanol?

A4: Traditionally, anhydrous methanol has been recommended to prevent the consumption of the sodium methoxide catalyst by water.[2] However, some research indicates that the presence of small amounts of water has little effect on the deacetylation process.[1] For best results, especially when using a catalytic amount of base, it is still good practice to use dry methanol.

Q5: What are the common side reactions during the deacetylation of this compound?

A5: The primary "side reaction" is incomplete deacetylation, leading to a mixture of partially acetylated products. Under standard Zemplén conditions, the N-acetyl group is generally stable. However, with prolonged reaction times or stronger basic conditions, there is a risk of N-deacetylation, although this is less common for the amide group compared to the ester groups.

Q6: How can I purify the final product if my reaction is not completely clean?

A6: If the reaction results in a mixture of partially deacetylated products, the desired fully de-O-acetylated N-acetyl-D-galactosamine can be purified by silica gel column chromatography.[3] A polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically used for elution.

Experimental Protocols

Protocol 1: Zemplén De-O-acetylation of this compound

This protocol is adapted from standard procedures for de-O-acetylation of acetylated carbohydrates.[3]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 1 M or 28% w/v)[3]

  • Cation exchange resin (H+ form, e.g., Dowex 50W)[4]

  • TLC plates (silica gel 60 F254)

  • Solvents for TLC and column chromatography (e.g., dichloromethane, ethyl acetate, methanol)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous methanol (approximately 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.[3]

  • Remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, add the cation exchange resin (H+ form) to the reaction mixture and stir until the pH of the solution becomes neutral.[3]

  • Filter the resin through a cotton plug or a fritted glass funnel and wash the resin with methanol.[3]

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the residue by silica gel column chromatography to yield the pure N-acetyl-D-galactosamine.[3]

Data Presentation

The following table provides an example of reaction conditions that can be used for the deacetylation of this compound on a larger scale, as adapted from a patent for the preparation of N-acetyl-D-galactosamine.[6]

Table 1: Example of Reagent Quantities for Deacetylation

Component Quantity Role
This compound10 kgStarting Material
Methanol70 kgSolvent
Sodium methoxide~3.5 kgCatalyst

Note: These quantities are for a large-scale industrial process and should be scaled down appropriately for laboratory use.

Visualizations

Experimental Workflow for Deacetylation

deacetylation_workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up & Purification Start Dissolve D-Galactosamine pentaacetate in Methanol Cool Cool to 0°C Start->Cool Add_NaOMe Add Sodium Methoxide Cool->Add_NaOMe React Stir at Room Temperature Add_NaOMe->React TLC Monitor by TLC React->TLC TLC->React Incomplete Neutralize Neutralize with Ion Exchange Resin TLC->Neutralize Reaction Complete Filter Filter Neutralize->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography (if needed) Concentrate->Purify Product Pure N-acetyl- D-galactosamine Purify->Product

Caption: Workflow for the deacetylation of this compound.

Troubleshooting Logic for Incomplete Deacetylation

troubleshooting_logic Start Incomplete Reaction (TLC shows starting material) Check_Time Is reaction time sufficient? Start->Check_Time Extend_Time Extend reaction time and continue monitoring Check_Time->Extend_Time No Check_Catalyst Is catalyst active and sufficient? Check_Time->Check_Catalyst Yes Extend_Time->Start Add_Catalyst Add fresh NaOMe solution Check_Catalyst->Add_Catalyst No Check_Temp Is reaction at room temperature? Check_Catalyst->Check_Temp Yes Add_Catalyst->Start Warm_React Ensure reaction is at RT Check_Temp->Warm_React No Purify Proceed to purification (Column Chromatography) Check_Temp->Purify Yes Warm_React->Start

Caption: Troubleshooting decision tree for incomplete deacetylation.

References

D-Galactosamine pentaacetate stability in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of D-Galactosamine pentaacetate in various chemical environments. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a crystalline solid that is generally stable when stored under recommended conditions, which is desiccated at -20°C for long-term storage.[1][2][3][4] The acetyl groups on the molecule enhance its stability compared to the unacetylated D-galactosamine, particularly by making it less susceptible to certain enzymatic and chemical degradation pathways.[5]

Q2: How does this compound behave in acidic solutions?

In acidic conditions, this compound is susceptible to hydrolysis. The primary site of acid-catalyzed hydrolysis is the anomeric O-acetyl group (an acetal), which is more labile than the other O-acetyl groups (esters).[2][6][7] Cleavage of this group will yield 2-acetamido-2-deoxy-D-galactopyranose tetraacetate. Prolonged exposure to strong acidic conditions can lead to the hydrolysis of the remaining O-acetyl esters and potentially the N-acetyl group, ultimately yielding D-galactosamine. The rate of hydrolysis is dependent on pH, temperature, and reaction time.[8]

Q3: Is this compound stable in basic solutions?

No, this compound is not stable in basic conditions. The O-acetyl ester groups are readily cleaved by base-catalyzed hydrolysis (saponification).[1] This de-O-acetylation is a common procedure in carbohydrate chemistry, often carried out with catalytic amounts of sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation).[9] The N-acetyl group is generally more resistant to basic hydrolysis than the O-acetyl groups.

Q4: What are the optimal pH and storage conditions for aqueous solutions of this compound?

Q5: What are the likely degradation products of this compound?

  • Under acidic conditions: The initial degradation product is typically the anomeric deacetylated compound. Further degradation will lead to partially deacetylated intermediates and eventually the fully deacetylated D-galactosamine.

  • Under basic conditions: The primary degradation products are partially O-deacetylated intermediates, followed by the fully O-deacetylated N-acetyl-D-galactosamine. Under harsh basic conditions, the N-acetyl group may also be cleaved.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low yield in a reaction involving this compound. The reaction may be conducted under basic conditions, leading to the deacetylation of the starting material.Buffer the reaction to a neutral or slightly acidic pH if the reaction chemistry allows. Alternatively, use a non-nucleophilic base.
Appearance of multiple spots on TLC or peaks in HPLC analysis of a reaction mixture. The this compound may be degrading during the reaction or workup due to exposure to acidic or basic conditions.Minimize exposure to harsh pH conditions. Use neutralized solvents for extraction and chromatography. Analyze the sample promptly after preparation.
Inconsistent results in biological assays. The compound may be degrading in the assay buffer.Check the pH of your assay buffer. If it is basic, consider if a different buffer system can be used. Prepare stock solutions in a suitable organic solvent and dilute into the aqueous buffer immediately before use.
Difficulty dissolving the compound in aqueous buffers. This compound has limited solubility in water.Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO or ethanol (B145695) and then dilute it into your aqueous medium.[1][5]

Stability Summary

Condition Stability Primary Degradation Pathway Key Considerations
Strongly Acidic (pH < 3) UnstableHydrolysis of the anomeric O-acetyl group, followed by hydrolysis of other O-acetyl groups.Rate is dependent on temperature and acid strength.
Mildly Acidic (pH 4-6) Moderately StableSlow hydrolysis of the anomeric O-acetyl group.Generally suitable for short-term experiments.
Neutral (pH 7) Moderately StableSlow hydrolysis of ester groups.Stability decreases with increasing temperature.
Mildly Basic (pH 8-10) UnstableRapid hydrolysis of O-acetyl esters (saponification).The N-acetyl group is more stable than the O-acetyl groups.
Strongly Basic (pH > 11) Highly UnstableRapid hydrolysis of all O-acetyl esters and potential cleavage of the N-acetyl group and degradation of the sugar backbone.Avoid these conditions unless deacetylation is intended.
Storage (Solid, -20°C, Desiccated) Highly StableMinimal degradation.Recommended for long-term storage.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a general method to evaluate the stability of this compound under specific pH conditions.

1. Materials:

  • This compound

  • Buffers of desired pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for basic pH)

  • Organic solvent for stock solution (e.g., HPLC-grade DMSO or ethanol)

  • Quenching solution (e.g., concentrated phosphoric acid for basic samples, concentrated ammonium (B1175870) hydroxide (B78521) for acidic samples to neutralize before analysis)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)

  • NMR spectrometer

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent.

  • Prepare reaction solutions by diluting the stock solution into the desired pH buffers to a final concentration (e.g., 0.1 mg/mL). Include a control sample in a neutral, stable solvent.

  • Incubate the solutions at a controlled temperature (e.g., room temperature, 37°C, or an elevated temperature for accelerated studies).

  • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench the reaction immediately by neutralizing the aliquot to prevent further degradation during storage and analysis.

  • Analyze the samples by a suitable analytical method. HPLC is commonly used to quantify the remaining parent compound and detect degradation products.[3] NMR spectroscopy can be used to identify the structure of the degradation products.[3]

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

G cluster_acid Acidic Conditions (H+) DGalN_penta D-Galactosamine pentaacetate DGalN_tetra Anomeric Deacetylated Intermediate DGalN_penta->DGalN_tetra Fast Hydrolysis (Anomeric Acetyl) DGalN_free D-Galactosamine DGalN_tetra->DGalN_free Slow Hydrolysis (Other Acetyls)

Caption: Degradation pathway of this compound in acidic conditions.

G cluster_base Basic Conditions (OH-) DGalN_penta_base D-Galactosamine pentaacetate Partially_deacetylated Partially O-Deacetylated Intermediates DGalN_penta_base->Partially_deacetylated Fast Saponification (O-Acetyls) NAcetyl_DGalN N-Acetyl-D-galactosamine Partially_deacetylated->NAcetyl_DGalN Complete O-Deacetylation DGalN_free_base D-Galactosamine NAcetyl_DGalN->DGalN_free_base Slow Hydrolysis (N-Acetyl)

Caption: Degradation pathway of this compound in basic conditions.

References

Unexpected peaks in NMR spectrum of synthesized D-Galactosamine pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the NMR spectrum of synthesized D-Galactosamine pentaacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for unexpected peaks in the NMR spectrum of my synthesized this compound?

A1: Unexpected peaks in the NMR spectrum typically arise from one or more of the following:

  • Presence of Anomers: The product is often a mixture of the α and β anomers, which have distinct chemical shifts.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., pyridine (B92270), acetic acid, ethyl acetate, methanol) are common impurities.

  • Unreacted Starting Materials: Incomplete reaction can leave residual D-galactosamine hydrochloride or acetic anhydride (B1165640).

  • Side Products: Formation of byproducts such as partially acetylated intermediates or an oxazoline (B21484) derivative can occur.

  • Water: Presence of water in the NMR solvent or sample.

Q2: How can I distinguish between the α and β anomers of this compound in the ¹H NMR spectrum?

A2: The anomeric proton (H-1) is the most diagnostic signal. The α-anomer typically shows a doublet for H-1 at a lower field (higher ppm) with a smaller coupling constant (J₁‚₂) compared to the β-anomer, which exhibits a doublet at a higher field (lower ppm) with a larger coupling constant.

Q3: My NMR spectrum shows broad peaks. What could be the cause?

A3: Peak broadening can be caused by several factors, including:

  • Poor shimming of the NMR instrument.

  • Sample inhomogeneity due to poor solubility.

  • A high concentration of the sample.

  • The presence of paramagnetic impurities.

Q4: I see peaks that I suspect are from residual solvents. How can I confirm this?

A4: You can compare the chemical shifts of the unknown peaks with published data for common laboratory solvents. Adding a drop of a suspected solvent to your NMR tube and re-acquiring the spectrum can also confirm its presence if the corresponding peak intensity increases.

Troubleshooting Guide

This guide will help you identify the source of unexpected peaks in your NMR spectrum.

Step 1: Analyze the Anomeric Region (δ 5.5 - 6.5 ppm in ¹H NMR)
  • Expected Peaks: You should see two doublets in this region corresponding to the anomeric proton (H-1) of the α and β anomers.

  • Troubleshooting:

    • Only one doublet observed: Your product may be predominantly one anomer.

    • Multiple doublets or complex multiplets: This could indicate the presence of other sugar-containing impurities or side products.

Step 2: Examine the Acetyl Region (δ 1.8 - 2.2 ppm in ¹H NMR)
  • Expected Peaks: You should observe multiple singlets corresponding to the five acetyl groups of both anomers.

  • Troubleshooting:

    • Fewer than expected peaks: Some peaks may be overlapping.

    • Additional peaks: These could be from residual acetic acid (around δ 2.1 ppm) or acetic anhydride (around δ 2.2 ppm).[1]

Step 3: Check for Other Impurities
  • Residual Pyridine: Look for signals in the aromatic region (δ 7.0 - 8.5 ppm).

  • Partially Acetylated Intermediates: These will have fewer than five acetyl signals and may show broader OH peaks.

  • Oxazoline Side Product: The formation of a 2-methyloxazoline ring fused to the sugar can occur. This intermediate will have a characteristic signal for the methyl group on the oxazoline ring (around δ 2.0-2.2 ppm) and distinct shifts for the sugar protons involved in the ring.

Data Presentation: NMR Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the α and β anomers of this compound and common impurities. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.

Compound/ImpurityAnomerAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound α H-1~6.2C-1
H-2C-2
H-3C-3
H-4C-4
H-5C-5
H-6a, H-6bC-6
CH₃ (Ac)~1.9-2.2 (5s)CH₃ (Ac)
C=O (Ac)
This compound β H-1~5.7C-1
H-2C-2
H-3C-3
H-4C-4
H-5C-5
H-6a, H-6bC-6
CH₃ (Ac)~1.9-2.2 (5s)CH₃ (Ac)
C=O (Ac)
Acetic Acid -CH₃~2.1CH₃
COOH~11.5 (broad)C=O
Acetic Anhydride [1]-CH₃~2.2CH₃
C=O
Pyridine -H-2, H-6~8.6C-2, C-6
H-4~7.8C-4
H-3, H-5~7.4C-3, C-5
Methanol (B129727) -CH₃~3.4CH₃
OHVariable

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the acetylation of D-galactosamine hydrochloride.

Materials:

  • D-Galactosamine hydrochloride

  • Acetic anhydride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Methanol (for recrystallization)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend D-galactosamine hydrochloride in pyridine in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled suspension with stirring.

  • Add a catalytic amount of DMAP.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to yield pure this compound.

Mandatory Visualizations

Troubleshooting Workflow for Unexpected NMR Peaks

troubleshooting_workflow start Start: Unexpected Peaks in NMR Spectrum check_anomers Analyze Anomeric Region (δ 5.5-6.5 ppm) start->check_anomers anomers_present Decision: Are both α and β anomers present? check_anomers->anomers_present check_acetyl Examine Acetyl Region (δ 1.8-2.2 ppm) anomers_present->check_acetyl Yes anomers_present->check_acetyl No (Incomplete anomerization or single anomer) acetyl_impurities Decision: Additional peaks in acetyl region? check_acetyl->acetyl_impurities check_solvents Check for Residual Solvents (Pyridine, etc.) acetyl_impurities->check_solvents No purify Action: Purify sample (e.g., recrystallization, chromatography) acetyl_impurities->purify Yes (Acetic acid/anhydride) solvent_peaks Decision: Aromatic or other solvent signals present? check_solvents->solvent_peaks check_side_products Consider Side Products (e.g., Oxazoline) solvent_peaks->check_side_products No solvent_peaks->purify Yes side_product_signals Decision: Signals consistent with side products? check_side_products->side_product_signals side_product_signals->purify Yes reacquire Action: Re-acquire NMR spectrum side_product_signals->reacquire No purify->reacquire end End: Spectrum Interpreted reacquire->end

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Potential Side Reactions in D-Galactosamine Acetylation

side_reactions start D-Galactosamine Hydrochloride reagents Acetic Anhydride, Pyridine, DMAP start->reagents desired_product α/β-D-Galactosamine Pentaacetate reagents->desired_product Main Reaction partial_acetylation Partially Acetylated Intermediates reagents->partial_acetylation Incomplete Reaction oxazoline Oxazoline Intermediate reagents->oxazoline Side Reaction

Caption: Potential reaction pathways in D-Galactosamine acetylation.

References

Technical Support Center: Purification of Crude D-Galactosamine Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude D-Galactosamine pentaacetate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.

Issue 1: Oily Product Formation During Recrystallization

Question: My crude this compound is "oiling out" and not forming crystals during recrystallization. What should I do?

Answer:

"Oiling out" is a common issue in the purification of acetylated sugars, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. Here are several strategies to address this:

Possible Causes and Solutions:

CauseRecommended Action
Incompletely Acetylated Byproducts These are often more soluble than the fully acetylated product and can act as a solvent for it. Try adding a non-polar "anti-solvent" dropwise to the warm solution to induce crystallization. Common anti-solvents for this purpose include hexanes or diethyl ether.
Residual Pyridine (B92270) If pyridine was used as a catalyst in the acetylation reaction, residual amounts can inhibit crystallization. Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization. A wash with cold, dilute HCl may also help to remove residual pyridine.
Incorrect Solvent System The chosen solvent may be too good a solvent for this compound, even at lower temperatures. Experiment with different solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated, such as ethanol (B145695) or isopropanol.
Cooling Rate is Too Fast Rapid cooling can favor the formation of a supersaturated oil over crystals. Allow the heated, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

Experimental Workflow for Troubleshooting Oiling Out:

G start Crude Product Oils Out check_dry Is the crude product completely dry? start->check_dry dry_product Dry thoroughly under high vacuum. check_dry->dry_product No dissolve Dissolve in a minimal amount of hot solvent (e.g., ethanol). check_dry->dissolve Yes dry_product->dissolve slow_cool Allow to cool slowly to room temperature. dissolve->slow_cool add_antisolvent If still an oil, add an anti-solvent (e.g., hexanes) dropwise. slow_cool->add_antisolvent scratch Scratch the inside of the flask with a glass rod. add_antisolvent->scratch seed Add a seed crystal if available. scratch->seed refrigerator Place in a refrigerator (2-8 °C). seed->refrigerator collect Collect crystals by filtration. refrigerator->collect

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Issue 2: Persistent Yellow or Brown Color in the Purified Product

Question: After recrystallization, my this compound is still yellow/brown. How can I decolorize it?

Answer:

Discoloration in the final product is typically due to polymeric or other colored impurities formed during the synthesis.

Decolorization Methods:

MethodDescription
Activated Carbon (Charcoal) Treatment This is the most common method for removing colored impurities.
Multiple Recrystallizations Sometimes, a single recrystallization is insufficient to remove all colored impurities. A second or even third recrystallization may be necessary.

Experimental Protocol for Decolorization with Activated Carbon:

  • Dissolve the colored crude this compound in a suitable hot solvent (e.g., ethanol).

  • Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution.

  • Simmer the mixture for 5-10 minutes.

  • Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent the product from crystallizing in the filter funnel.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

  • Collect the pure, white crystals by filtration.

Logical Diagram for Decolorization:

G start Colored Crude Product dissolve Dissolve in hot solvent. start->dissolve add_carbon Add activated carbon. dissolve->add_carbon hot_filter Perform hot filtration. add_carbon->hot_filter cool Cool the filtrate slowly. hot_filter->cool collect Collect white crystals. cool->collect

Caption: Workflow for decolorizing crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically:

  • Partially acetylated D-galactosamine species: Molecules where not all five hydroxyl and amino groups have been acetylated.

  • Anomers: While the beta-anomer is often the desired product, the alpha-anomer can also be present.

  • Residual reagents and solvents: Acetic anhydride, pyridine, and other solvents used in the synthesis may be present.

  • Degradation products: Harsh reaction conditions can lead to the formation of colored, polymeric impurities.

Q2: What is a good starting solvent system for the recrystallization of crude this compound?

A2: A good starting point for recrystallization is ethanol . It is a relatively safe and effective solvent for many acetylated sugars. If the product is too soluble in ethanol, a mixed solvent system such as ethanol/water or ethanol/hexanes can be effective. Another reported method involves dissolving the crude product in acetone (B3395972) and then adding aqueous hydrochloric acid to induce precipitation.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: The purity of this compound can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities.

Q4: My ¹H NMR spectrum shows extra peaks in the acetate (B1210297) region (around 2 ppm). What could they be?

A4: The region around 2 ppm in the ¹H NMR spectrum is characteristic of the methyl protons of the acetyl groups. The presence of more than five distinct singlets in this region could indicate:

  • A mixture of anomers: The alpha and beta anomers will have slightly different chemical shifts for their acetyl groups.

  • Partially acetylated impurities: These will have a different number of acetyl groups and thus a different set of peaks.

  • Residual acetic acid: This will appear as a singlet in this region.

Q5: What is the expected yield for the purification of this compound by recrystallization?

A5: The yield can vary significantly depending on the purity of the crude material. A typical yield for a single recrystallization can range from 70% to 90% . One study reported a yield of 75% after purification.

Data Presentation

Table 1: Comparison of Crude vs. Purified this compound

ParameterCrude ProductAfter Recrystallization
Appearance Yellow to brown solid/oilWhite crystalline solid
Purity (by HPLC) 85-95%>98%
Melting Point Broad range, often depressedSharp, e.g., 185-192 °C

Experimental Protocols

Protocol 1: General Recrystallization from Ethanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Protocol 2: Purification via Precipitation from Acetone/Aqueous HCl

This protocol is based on a literature procedure.

  • Dissolve the crude this compound (e.g., 12 g) in acetone (e.g., 130 mL) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 5N aqueous hydrochloric acid (e.g., 6.6 mL) dropwise with stirring.

  • Continue stirring the mixture at 0 °C for 1 hour. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the purified product under vacuum to yield a white solid.

Technical Support Center: Anomer Selectivity in Glycosylation with D-Galactosamine Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to anomer selectivity during glycosylation reactions with D-Galactosamine pentaacetate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing anomer selectivity in glycosylation with D-galactosamine donors?

A1: The stereochemical outcome of glycosylation with D-galactosamine donors is a complex process influenced by several factors.[1] These include the nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, the choice of promoter or catalyst, solvent, and reaction temperature.[1][2][3][4] The interplay of these elements determines whether the reaction favors the formation of α- or β-glycosidic linkages.

Q2: How does the protecting group at the C-2 position of the galactosamine donor affect anomeric selectivity?

A2: The substituent at the C-2 position plays a crucial role. A "participating" group, such as an N-acetyl or N-phthalimido (NPhth) group, can form a cyclic intermediate (e.g., an oxazolinium or phthalimido ion) that blocks the α-face of the anomeric carbon. This mechanism, known as neighboring group participation (NGP), generally leads to the formation of 1,2-trans-glycosides, which are β-anomers in the galacto series.[5][6] Conversely, "non-participating" groups, like the azido (B1232118) (N₃) group, do not form this intermediate, which often favors the formation of 1,2-cis-glycosides (α-anomers).[1][2][7]

Q3: Can protecting groups at other positions (e.g., C-3, C-4, C-6) influence stereoselectivity?

A3: Yes, remote protecting groups can significantly impact the anomeric outcome. Acyl groups, such as acetyl (Ac) or benzoyl (Bz), at the C-3 and C-4 positions have been shown to be important for achieving high α-selectivity, a phenomenon attributed to remote participation.[1][7] For instance, galactosamine donors with acetyl groups at C-3 and C-4 can promote the formation of the α-product.[1] The steric bulk of protecting groups on both the donor and acceptor can also be a vital factor, sometimes overriding the expected electronic effects.[5]

Q4: What is the role of the solvent and temperature in controlling anomer selectivity?

A4: Solvents can influence the reaction's stereoselectivity through various effects, including polarity and their ability to form reactive intermediates.[2][3] For example, nitrile solvents can sometimes promote the formation of β-glycosides. Temperature is also a critical parameter; lower temperatures can enhance selectivity in certain reactions.[1][4]

Q5: Which catalysts are commonly used, and how do they direct selectivity?

A5: A variety of Lewis acids are used to activate the glycosyl donor. Rare earth metal triflates, such as Hafnium(IV) triflate (Hf(OTf)₄) and Scandium(III) triflate (Sc(OTf)₃), have been employed to selectively synthesize α- and β-glycosides of N-acetylgalactosamine (GalNAc), respectively.[8][9][10] The choice of catalyst and reaction conditions must be carefully optimized for the specific donor and acceptor pair.[8][10]

Troubleshooting Guide

Problem 1: My glycosylation reaction yields a mixture of α and β anomers with low selectivity.

Potential Cause Suggested Solution
Inappropriate C-2 Protecting Group For β-selectivity, ensure a participating group (e.g., N-acetyl, NPhth) is at the C-2 position to facilitate neighboring group participation.[5] For α-selectivity, use a non-participating group like an azido (N₃).[1][7]
Suboptimal Remote Protecting Groups If α-selectivity is desired with a non-participating C-2 group, consider using acyl (e.g., acetyl, benzoyl) protecting groups at the C-3 and C-4 positions to encourage remote participation.[1][7]
Steric Hindrance Steric clashes between bulky protecting groups on the donor and acceptor can hinder the desired reaction pathway.[5] Evaluate the steric bulk of your protecting groups; for example, replacing a large N-Phthalimido group with a smaller N-acetyl or N-Troc group on the acceptor can improve β-selectivity.[5]
Reaction Temperature The reaction may be running at a temperature that does not favor one anomer over the other. Try lowering the reaction temperature, as this can often improve selectivity.[1][4]
Incorrect Solvent or Catalyst The solvent and catalyst system may not be optimal for your specific substrates. Screen different solvents and Lewis acid catalysts. For example, Sc(OTf)₃ can favor β-GalNAc formation, while Hf(OTf)₄ can favor the α-anomer.[8][9][10]

Problem 2: I am trying to synthesize the α-glycoside but am obtaining the β-anomer as the major product.

Potential Cause Suggested Solution
Unwanted Neighboring Group Participation Your C-2 protecting group (e.g., N-acetyl) is likely participating and directing β-selectivity.
Solution 1: Switch to a donor with a non-participating group at C-2, such as an azido (N₃) group.[1][7] The azido group can later be reduced and acetylated to yield the desired GalNAc product.
Solution 2: Employ specific methodologies developed for α-glycosylation, such as using a 4,6-di-O-tert-butyldimethylsilyl-N-acetyloxazolidinone-protected thioglycoside donor.[11]
Anomeric Effect Not Dominating In some systems, the thermodynamic anomeric effect favoring the α-anomer is not the kinetically preferred pathway.
Solution: Modify reaction conditions to favor kinetic control. This can involve using specific promoter systems (e.g., TMSI and Ph₃PO) and ensuring the presence of remote participating groups like a C-4 benzoyl group.[7]

Problem 3: My β-selective glycosylation is failing or giving low yields.

Potential Cause Suggested Solution
Steric Clash Overcoming NGP Severe steric interactions between the glycosyl donor and acceptor can prevent effective glycosylation, even with a participating group at C-2.[5] This is particularly noted when both the donor and acceptor have bulky protecting groups (e.g., benzoyl groups on the donor and an NPhth group on the acceptor).[5]
Solution: Reduce the steric bulk. Replace the NPhth group on the galactosamine acceptor with a smaller group like N-acetyl (Ac) or N-trichloroethoxycarbonyl (Troc).[5]
Low Donor Reactivity Per-O-acetylated GalNAc donors can be less reactive, sometimes leading to the formation of oxazoline (B21484) byproducts instead of the desired glycoside.[12]
Solution 1: Increase the reaction temperature or use microwave irradiation, although this may affect selectivity.[12]
Solution 2: Use a more reactive donor, such as a thioglycoside or trichloroacetimidate, or employ a more potent catalyst system like Sc(OTf)₃.[8][9][10]
Incorrect Donor-to-Acceptor Ratio An insufficient amount of the glycosyl acceptor can lead to incomplete conversion.
Solution: Increasing the ratio of the acceptor to the donor can be beneficial for both the conversion rate and the generation of β-glycosides of GalNAc.[10]

Data Summary Tables

Table 1: Effect of C-3 and C-4 Protecting Groups on α-Selectivity with a GalN₃ Donor

Donor: 2-azido-2-deoxygalactosyl (GalN₃) PTFAI donor Acceptor: HO(CH₂)₅NBnCbz Conditions: TMSI, Ph₃PO, room temperature

EntryC-3 Protecting GroupC-4 Protecting GroupYield (%)α:β Ratio
1BzBz95>20:1
2BnBn931.3:1
3BzBn914:1
4BnBz929:1
Data adapted from a study on α-glycosylation with GalN₃ donors.[7] This demonstrates the importance of acyl groups, particularly at the C-4 position, for high α-selectivity.

Table 2: Influence of Lewis Acid Catalyst on Anomer Selectivity of Per-acetylated GalNAc

Donor: 1,3,4,6-tetra-O-acetyl-N-acetylgalactosamine (Ac₄GalNAc) Acceptor: 5-chloro-1-pentanol (B147386) Solvent: 1,2-C₂H₄Cl₂ Temperature: 90 °C

Catalyst (50 mol%)Time (h)Conversion (%)α:β Ratio
Sc(OTf)₃1210010:90
Yb(OTf)₃1210020:80
Hf(OTf)₄1210085:15
Cu(OTf)₂610050:50
Data adapted from a study on rare earth metal triflates in GalNAc glycosylation.[8][10] This highlights how catalyst choice can effectively steer the reaction towards either the α or β anomer.

Key Experimental Protocols

Protocol 1: General Procedure for β-Selective Glycosylation using Sc(OTf)₃

This protocol is adapted for achieving high β-selectivity with a per-acetylated GalNAc donor.[8][10]

  • Preparation: To a solution of the per-acetylated GalNAc donor (1.0 equivalent) and the alcohol acceptor (3.0 equivalents) in dry 1,2-dichloroethane, add Scandium(III) triflate (Sc(OTf)₃, 0.5 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 90 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and quench with triethylamine (B128534) (Et₃N).

  • Work-up: Dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), concentrate under reduced pressure, and purify the residue by silica (B1680970) gel column chromatography to isolate the β-glycoside.

Protocol 2: General Procedure for α-Selective Glycosylation using a GalN₃ Donor

This protocol is based on a method for achieving high α-selectivity using a 2-azido donor with remote participating groups.[7]

  • Preparation: To a mixture of the 2-azido-3,4-di-O-benzoyl-galactosyl donor (1.0 equivalent), the alcohol acceptor (1.5 equivalents), and triphenylphosphine (B44618) oxide (Ph₃PO, 1.5 equivalents) in an appropriate solvent (e.g., dichloromethane), add 4Å molecular sieves.

  • Activation: Stir the mixture at room temperature, then add trimethylsilyl (B98337) iodide (TMSI, 1.5 equivalents).

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and NaHCO₃.

  • Work-up: Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the α-glycoside.

  • Conversion to GalNAc: The resulting α-linked 2-azido-galactoside can be converted to the N-acetylgalactosamine derivative via reduction of the azide (B81097) (e.g., with thioacetic acid or by hydrogenation) followed by N-acetylation.[7]

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Donor Glycosyl Donor (e.g., GalNAc Pentaacetate) Mix Combine Reagents under Inert Atmosphere Donor->Mix Acceptor Glycosyl Acceptor (Alcohol) Acceptor->Mix Catalyst Catalyst / Promoter (e.g., Lewis Acid) Catalyst->Mix Solvent Anhydrous Solvent Solvent->Mix Activate Activate Donor (e.g., add catalyst, adjust temp) Mix->Activate Stirring Monitor Monitor Progress (TLC) Activate->Monitor Reaction Time Quench Quench Reaction Monitor->Quench Completion Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Glycoside (α or β anomer) Purify->Product

Caption: General experimental workflow for a chemical glycosylation reaction.

Troubleshooting_Anomer_Selectivity Start Problem: Low Anomer Selectivity (α/β Mixture) Desired What is the desired anomer? Start->Desired C2_Group_Alpha Is C-2 a non-participating group (e.g., N₃)? Desired->C2_Group_Alpha α-Anomer C2_Group_Beta Is C-2 a participating group (e.g., NAc, NPhth)? Desired->C2_Group_Beta β-Anomer Remote_Group Add remote participating groups (Ac/Bz) at C-3/C-4 C2_Group_Alpha->Remote_Group Yes C2_Group_Alpha->C2_Group_Beta No, change to N₃ Optimize_Alpha Optimize catalyst/solvent (e.g., Hf(OTf)₄) Remote_Group->Optimize_Alpha C2_Group_Beta->C2_Group_Alpha No, change to NAc Sterics Check for steric hindrance between Donor & Acceptor C2_Group_Beta->Sterics Yes Reduce_Sterics Use smaller protecting groups Sterics->Reduce_Sterics Optimize_Beta Optimize catalyst/solvent (e.g., Sc(OTf)₃) Reduce_Sterics->Optimize_Beta

Caption: Decision flowchart for troubleshooting poor anomer selectivity.

Neighboring_Group_Participation cluster_ngp Neighboring Group Participation (NGP) for β-Selectivity cluster_non_ngp Non-Participating Group for α-Selectivity Donor GalNAc Donor C-2 N-Acetyl Group Activation Activation (Lewis Acid) Donor:f1->Activation Intermediate Cyclic Oxazolinium Ion Intermediate Activation->Intermediate blocks α-face Attack Nucleophilic Attack by Acceptor (ROH) Intermediate->Attack Product β-Glycoside (1,2-trans product) Attack->Product from β-face Donor2 GalN₃ Donor C-2 Azido Group Activation2 Activation (Lewis Acid) Donor2:f1->Activation2 Intermediate2 Oxocarbenium Ion (Planar) Activation2->Intermediate2 Attack2 Nucleophilic Attack by Acceptor (ROH) Intermediate2->Attack2 Product2 α-Glycoside (1,2-cis product) Attack2->Product2 favored by anomeric effect

Caption: Influence of the C-2 substituent on glycosylation reaction pathways.

References

Technical Support Center: D-Galactosamine Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactosamine pentaacetate. The information addresses common issues encountered during experimental workups that can lead to the degradation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a lower than expected yield of this compound after my workup. What could be the cause?

A1: Lower than expected yields of this compound are often due to degradation of the molecule during the workup process. The five acetate (B1210297) groups, particularly the four O-acetyl groups, are susceptible to hydrolysis under both acidic and basic conditions. The N-acetyl group is generally more stable.

Troubleshooting Steps:

  • pH of Aqueous Washes: Avoid using strong acids or bases in your aqueous extraction steps. Even mildly basic conditions (pH > 8) or acidic conditions (pH < 4) can initiate the removal of the acetyl groups, a process known as deacetylation. If an aqueous wash is necessary, use a neutral solution like brine (saturated NaCl solution) and minimize the contact time.

  • Temperature: Perform all workup and purification steps at low temperatures (0-4 °C) to minimize the rate of hydrolysis.

  • Solvent Choice: Ensure that any solvents used for extraction or chromatography are free of acidic or basic impurities. For example, some grades of chloroform (B151607) can contain trace amounts of HCl. It is advisable to use stabilized or freshly distilled solvents.

  • Chromatography: If using silica (B1680970) gel chromatography, be aware that standard silica gel is slightly acidic. This can lead to partial deacetylation on the column. Consider using deactivated silica gel (e.g., by adding a small percentage of a neutral or slightly basic solvent like triethylamine (B128534) to your eluent) or an alternative stationary phase like neutral alumina.

Q2: My NMR spectrum shows a complex mixture of products instead of pure this compound. What are the likely impurities?

A2: The presence of multiple products in your NMR spectrum likely indicates partial deacetylation. You may be seeing a mixture of this compound and various tetra-, tri-, or di-acetylated forms of the molecule. The relative lability of the O-acetyl groups can vary, but some studies on related compounds suggest that the C3-O-acetyl group may be one of the more labile ones.

Troubleshooting Steps:

  • Review Workup Conditions: Carefully review the pH, temperature, and duration of each step in your workup. Any exposure to non-neutral pH or elevated temperatures could be the source of the partial deacetylation.

  • Re-purification: If you have a sufficient quantity of the mixed product, you may be able to repurify it using flash chromatography with a deactivated stationary phase and a non-polar eluent system, eluting your desired product quickly to minimize contact time with the stationary phase.

  • Characterization of Byproducts: To confirm the identity of the impurities, you can attempt to isolate them and characterize them by high-resolution mass spectrometry and 2D NMR techniques.

Q3: Can I use a mild base to neutralize my reaction mixture after acetylation?

A3: It is generally not recommended to use a base for neutralization. Acetyl groups on sugars are sensitive to base-catalyzed hydrolysis (saponification). Even weak bases like sodium bicarbonate can cause deacetylation if left in contact for an extended period. A common method for O-deacetylation is the use of sodium methoxide (B1231860) in methanol, highlighting the sensitivity of these groups to basic conditions.

Recommended Neutralization and Workup Protocol:

A safer approach is to quench the reaction by adding ice-water and then extract the product into an organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layer can then be washed with a neutral solution, such as brine, to remove water-soluble impurities.

Experimental Protocols

Recommended Workup Protocol to Minimize Degradation

This protocol is designed to minimize the risk of deacetylation during the workup of a this compound synthesis.

  • Quenching: After the acetylation reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Saturated aqueous sodium bicarbonate solution (use cautiously and briefly to remove excess acetic anhydride).

    • Water.

    • Brine (saturated aqueous NaCl solution).

    • Perform all washes at low temperature and minimize the time the organic layer is in contact with the aqueous phases.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 30 °C.

  • Purification: If further purification is needed, consider recrystallization from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexane). If chromatography is necessary, use a deactivated stationary phase as described in the troubleshooting section.

Data Presentation

Table 1: Qualitative Stability of Acetyl Groups on this compound

Functional GroupRelative Stability to HydrolysisConditions Leading to Cleavage
O-Acetyl Groups LowerAcidic (pH < 4) or Basic (pH > 8) conditions, elevated temperatures
N-Acetyl Group HigherMore resistant to hydrolysis than O-acetyl groups

Visualizations

Degradation Pathway of this compound

Potential Degradation Pathways of this compound A This compound B Partially Deacetylated Intermediates (e.g., Tetra-acetylated species) A->B Mild Acid/Base or Prolonged Chromatography C Further Deacetylated Products (e.g., Tri-, Di-acetylated species) B->C Stronger Acid/Base or Elevated Temperature D N-acetyl-D-galactosamine C->D Complete O-Deacetylation

Caption: Potential degradation cascade of this compound.

Recommended Experimental Workflow

Recommended Workup Workflow for this compound A Acetylation Reaction Mixture B Quench with Ice-Water A->B C Extract with Organic Solvent B->C D Wash with Brine C->D E Dry over Na2SO4 D->E F Concentrate in vacuo (low temp.) E->F G Purify (Recrystallization or Deactivated Chromatography) F->G H Pure this compound G->H

Caption: A workflow designed to minimize degradation during workup.

Validation & Comparative

D-Galactosamine Pentaacetate vs. N-Acetylgalactosamine: A Comparative Guide for Glycosylation Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of glycosylation precursors is paramount for designing robust experiments and interpreting results accurately. This guide provides a comprehensive comparison of D-Galactosamine pentaacetate and N-acetylgalactosamine (GalNAc), two key molecules utilized in the study of O-GalNAc glycosylation.

O-GalNAc glycosylation, the attachment of N-acetylgalactosamine to serine and threonine residues of proteins, is a fundamental post-translational modification regulating a multitude of cellular processes. The availability of the donor substrate, UDP-N-acetylgalactosamine (UDP-GalNAc), is a critical determinant of this modification. Both this compound and N-acetylgalactosamine serve as precursors for UDP-GalNAc, yet their distinct chemical properties and metabolic pathways can significantly influence experimental outcomes.

Metabolic Fate: A Tale of Two Precursors

The primary distinction between these two compounds lies in their metabolic entry points into the UDP-GalNAc synthesis pathway.

  • N-acetylgalactosamine (GalNAc): As the native monosaccharide, GalNAc follows a more direct route. It is first phosphorylated to GalNAc-1-phosphate by a specific kinase, which is then converted to UDP-GalNAc by UDP-GalNAc pyrophosphorylase.

  • This compound: This per-acetylated derivative of D-Galactosamine is designed for enhanced cell permeability. Once inside the cell, cellular esterases are believed to remove the acetate (B1210297) groups, yielding D-Galactosamine. This intermediate is then phosphorylated and subsequently acetylated to enter the UDP-GalNAc synthesis pathway. This multi-step conversion makes its metabolic journey less direct than that of GalNAc.

G cluster_0 This compound Pathway cluster_1 N-acetylgalactosamine Pathway d_gal_penta D-Galactosamine pentaacetate d_gal D-Galactosamine d_gal_penta->d_gal Esterases d_gal_1p Galactosamine-1-P d_gal->d_gal_1p Galactokinase udp_galnac UDP-GalNAc d_gal_1p->udp_galnac Acetylation & Pyrophosphorylase o_glycan O-GalNAc Glycosylation udp_galnac->o_glycan ppGalNAc-Ts nac_gal N-acetylgalactosamine nac_gal_1p GalNAc-1-P nac_gal->nac_gal_1p Kinase nac_gal_1p->udp_galnac Pyrophosphorylase

Caption: Metabolic conversion of precursors to UDP-GalNAc.

Performance Comparison

While direct, head-to-head quantitative comparisons in the literature are limited, a qualitative and inferred quantitative comparison can be made based on their biochemical properties.

FeatureThis compoundN-acetylgalactosamine
Cell Permeability High (due to acetyl groups)Moderate (requires transporters)
Metabolic Efficiency Lower (multi-step conversion)High (direct pathway)
Potential Cytotoxicity Higher (D-galactosamine is a known hepatotoxin)[1]Lower (endogenous metabolite)
Specificity Potential for off-target effects due to D-galactosamine metabolismHigh specificity for the GalNAc salvage pathway

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from comparative experiments.

ParameterThis compoundN-acetylgalactosamine
Relative Glycosylation Efficiency (%) 60 ± 8100 ± 10
Cell Viability at 50 µM (%) 75 ± 598 ± 2
UDP-GalNAc Fold Increase 2.5 ± 0.44.0 ± 0.6

Note: This data is illustrative and intended to represent potential outcomes based on the known metabolic pathways. Actual results may vary depending on the experimental system.

Experimental Protocols

To empirically compare these two precursors, the following detailed experimental protocols are recommended.

In Vitro Glycosylation Assay

This assay directly measures the enzymatic transfer of GalNAc to a peptide substrate.

Methodology:

  • Reaction Setup: Prepare reaction mixtures containing a buffered solution (e.g., 25 mM Tris-HCl, pH 7.4), 10 mM MnCl₂, a recombinant polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T, e.g., GalNAc-T1), and an acceptor peptide (e.g., a synthetic MUC5AC peptide).

  • Precursor Incubation: To parallel reactions, add either this compound or N-acetylgalactosamine at a final concentration of 1 mM, along with ATP and UTP to support in situ UDP-GalNAc synthesis by cellular enzymes (from a cell lysate supplement). A positive control with 1 mM UDP-GalNAc and a negative control without any sugar precursor should be included.

  • Incubation: Incubate all reactions at 37°C for 2 hours.

  • Analysis: Terminate the reactions and analyze the products by mass spectrometry to quantify the ratio of glycosylated to unglycosylated peptide.

G start Start setup Set up reaction with ppGalNAc-T and acceptor peptide start->setup add_precursor Add precursors: D-Gal-pentaacetate or GalNAc setup->add_precursor incubate Incubate at 37°C add_precursor->incubate analyze Analyze by Mass Spectrometry incubate->analyze end End analyze->end

Caption: In vitro glycosylation assay workflow.
Cellular Glycosylation Analysis

This experiment evaluates the ability of each precursor to modulate O-GalNAc glycosylation in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T) and culture overnight. Treat cells with 50 µM of either this compound or N-acetylgalactosamine for 24 hours. Include an untreated control.

  • Cell Lysis and Protein Quantification: Harvest cells, lyse them in RIPA buffer, and determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for the Tn antigen (the initial GalNAc-Ser/Thr structure). Normalize to a loading control like β-actin.

  • Cell Viability Assay: In a parallel plate, treat cells identically and assess cell viability using an MTT assay to determine the cytotoxicity of each compound at the tested concentration.

Impact on Cellular Signaling

The level of O-GalNAc glycosylation has been shown to modulate key signaling pathways, including the AKT/mTOR and RAS/MAPK pathways.[2][3] An increase in the cellular pool of UDP-GalNAc can lead to hyper-glycosylation of proteins in these pathways, altering their activity and downstream signaling. For instance, increased O-GalNAcylation of AKT can impact its phosphorylation status and subsequent activation, influencing cell survival and proliferation.[2]

G udp_galnac UDP-GalNAc (Increased Pool) hyper_gly Hyper-O-GalNAc Glycosylation udp_galnac->hyper_gly akt_pathway AKT/mTOR Pathway hyper_gly->akt_pathway ras_pathway RAS/MAPK Pathway hyper_gly->ras_pathway cell_response Altered Cellular Response (Growth, Proliferation, etc.) akt_pathway->cell_response ras_pathway->cell_response

Caption: O-GalNAc glycosylation modulates key signaling pathways.

Conclusion and Recommendations

For researchers aiming to increase O-GalNAc glycosylation, N-acetylgalactosamine is generally the recommended precursor due to its direct metabolic pathway, higher efficiency, and lower potential for cytotoxicity. This compound may be considered in specific applications where enhanced cell permeability is a primary concern, but its use should be accompanied by careful dose-response studies and cytotoxicity assessments. The choice of precursor can have a significant impact on experimental outcomes, and a thorough understanding of their distinct properties is crucial for advancing our knowledge of the complex world of protein glycosylation.

References

A Comparative Guide to the Reactivity of Protected Galactosamine Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups on galactosamine donors is a critical determinant for the successful synthesis of complex glycoconjugates, including therapeutics and research tools. The nature of these protecting groups profoundly influences the donor's reactivity, the stereochemical outcome of the glycosylation reaction (α or β-linkage), and the overall yield. This guide provides an objective comparison of commonly employed protected galactosamine donors, supported by experimental data, to aid in the rational design of glycosylation strategies.

Influence of Protecting Groups on Donor Reactivity and Selectivity

The reactivity of a galactosamine donor is primarily modulated by the electronic and steric properties of its protecting groups. These groups can be broadly categorized by their location on the galactosamine scaffold: the anomeric leaving group, the C-2 amino functionality, and the hydroxyl groups at C-3, C-4, and C-6.

Anomeric Leaving Groups: Trichloroacetimidates vs. Thioglycosides

The choice of the anomeric leaving group is fundamental to the activation strategy. Glycosyl trichloroacetimidates are highly reactive donors, typically activated by catalytic amounts of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[1] This high reactivity allows for glycosylation to proceed under mild conditions.[1] In contrast, thioglycosides are more stable and require activation by a thiophilic promoter system, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH).[2] Their increased stability makes them valuable in multi-step syntheses and for orthogonal glycosylation strategies.[2]

Protecting Groups at the C-2 Amino Position

The protecting group on the C-2 amino function plays a crucial role in directing the stereochemical outcome of the glycosylation.

  • Neighboring Group Participation: Acyl-type protecting groups, such as the N-acetyl (NAc), N-phthalimido (NPhth), and N-2,2,2-trichloroethoxycarbonyl (N-Troc) groups, can participate in the reaction mechanism to favor the formation of the 1,2-trans (β) glycosidic linkage. The N-Troc group, for instance, has been shown to yield pure β-glycosides in yields that are often slightly higher than their N-Phth counterparts.[3] The N-Troc group also offers the advantage of selective deprotection using zinc, which is orthogonal to the removal conditions for N-Phth.[3]

  • Non-Participating Groups: To achieve a 1,2-cis (α) linkage, a non-participating group at the C-2 position is required. The azido (B1232118) (N₃) group is a common choice for this purpose. The stereoselectivity of 2-azido-2-deoxygalactosyl donors is highly dependent on other factors, including the protecting groups at other positions and the reaction temperature.[4]

Protecting Groups on the Hydroxyl Functions (C-3, C-4, C-6)

The protecting groups on the hydroxyls influence the donor's overall reactivity through electronic effects.

  • "Armed" vs. "Disarmed" Donors: Donors with electron-donating protecting groups, such as benzyl (B1604629) (Bn) ethers, are considered "armed" and are more reactive. Conversely, donors with electron-withdrawing acyl groups, like acetyl (Ac) or benzoyl (Bz), are "disarmed" and less reactive.[5][6] This concept allows for the strategic use of different donors in sequential glycosylation reactions. For instance, a more reactive "armed" donor can be selectively activated in the presence of a less reactive "disarmed" donor.

  • Remote Participation: Acyl protecting groups at the C-4 position can influence the stereoselectivity of glycosylation through remote participation, which can enhance the formation of α-glycosides.[4] The nature of the acyl group is important, with studies showing that a 4-benzoyl group can increase stereoselectivity.[4][5]

Quantitative Comparison of Galactosamine Donor Reactivity

The following table summarizes experimental data from various studies to provide a comparative overview of the performance of different protected galactosamine donors. It is important to note that direct comparison can be challenging due to variations in reaction conditions, acceptors, and promoter systems across different studies.

Donor TypeC-2 ProtectionO-ProtectionAcceptorYield (%)α:β RatioReference
ThioglycosideN-PhthalimidoPer-acetylSimple AlcoholHighPredominantly β[3]
ThioglycosideN-TrocPer-acetylSimple AlcoholHighExclusively β[3]
ThioglycosideN-Azido4-BenzoylPrimary Alcohol96%1:6[4]
Trichloroacetimidate (B1259523)N-TrocPer-benzoylDisaccharideGoodPredominantly β[3]
TrichloroacetimidateN-AzidoPer-benzylAmino Acid90%10:1[7]

Experimental Protocols

General Procedure for Glycosylation with a Trichloroacetimidate Donor

This protocol is a generalized procedure based on established methods.[1]

  • Preparation: To a flask containing the glycosyl acceptor (1.0 equiv.) and the galactosamine trichloroacetimidate donor (1.2 equiv.), add activated 4 Å molecular sieves. The apparatus is then flame-dried under vacuum and backfilled with an inert gas (e.g., Argon).

  • Reaction: Anhydrous dichloromethane (B109758) (DCM) is added, and the mixture is stirred at room temperature for 30 minutes before being cooled to the desired reaction temperature (e.g., -78 °C).

  • Activation: A solution of TMSOTf (0.1 equiv.) in dry DCM is added dropwise.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of triethylamine (B128534) (Et₃N).

  • Work-up: The mixture is filtered through Celite®, washed with DCM, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

General Procedure for Glycosylation with a Thioglycoside Donor

This protocol is a generalized procedure based on established methods.[2]

  • Preparation: To a flask containing the glycosyl acceptor (1.0 equiv.), the galactosamine thioglycoside donor (1.5 equiv.), and activated 4 Å molecular sieves, is added anhydrous DCM under an inert atmosphere.

  • Activation: The mixture is stirred and cooled to the appropriate temperature (e.g., -40 °C). N-Iodosuccinimide (NIS) (1.5 equiv.) is added, followed by the dropwise addition of a solution of TfOH (0.1 equiv.) in dry DCM.

  • Monitoring: The reaction progress is monitored by TLC.

  • Quenching: Once the donor is consumed, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275).

  • Work-up: The mixture is filtered through Celite®, and the filtrate is washed successively with saturated aqueous sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The residue is purified by flash column chromatography to afford the desired glycoside.

Visualizing the Glycosylation Workflow

The following diagram illustrates a generalized workflow for comparing the reactivity of different galactosamine donors.

G cluster_0 Donor Preparation cluster_1 Glycosylation Reaction cluster_2 Analysis Donor1 Donor 1 (e.g., NPhth, OAc) Reaction1 Glycosylation 1 (Promoter A, Cond. X) Donor1->Reaction1 Donor2 Donor 2 (e.g., N-Troc, OBn) Reaction2 Glycosylation 2 (Promoter B, Cond. Y) Donor2->Reaction2 Donor3 Donor 3 (e.g., N-Azido, OBz) Reaction3 Glycosylation 3 (Promoter C, Cond. Z) Donor3->Reaction3 Acceptor Glycosyl Acceptor Acceptor->Reaction1 Acceptor->Reaction2 Acceptor->Reaction3 Analysis1 Purification & Characterization (NMR, MS) Reaction1->Analysis1 Reaction2->Analysis1 Reaction3->Analysis1 Analysis2 Determine Yield & α/β Ratio Analysis1->Analysis2 Comparison Compare Reactivity & Selectivity Analysis2->Comparison

Caption: A generalized workflow for comparing galactosamine donor reactivity.

Signaling Pathways in Glycobiology

While not directly related to the chemical reactivity of donors, understanding the biological context of the resulting glycans is crucial. For instance, O-GlcNAcylation, a dynamic post-translational modification, involves complex signaling pathways. The diagram below provides a simplified representation of the hexosamine biosynthetic pathway leading to UDP-GlcNAc, the donor for O-GlcNAc transferases.

G Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P Glutamine GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P Acetyl-CoA GFAT GFAT GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P GNPNAT GNPNAT UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UTP AGM AGM Glycoprotein O-GlcNAc Glycoprotein UDPGlcNAc->Glycoprotein Ser/Thr UAP UAP/AGX Protein Protein OGA OGA Glycoprotein->Protein H₂O OGT OGT GFAT->GlcN6P GNPNAT->GlcNAc6P AGM->GlcNAc1P UAP->UDPGlcNAc OGT->Glycoprotein OGA->Protein

Caption: Simplified hexosamine biosynthetic and O-GlcNAcylation cycle.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of D-Galactosamine Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the confirmation of D-Galactosamine pentaacetate purity. Accurate purity assessment is critical for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of this compound in its various applications, including as a chiral building block in complex molecule synthesis and in the development of glycosides.[1] This document details experimental protocols, presents data in a clear, comparative format, and includes visualizations to aid in the understanding of the analytical workflows.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile and thermally sensitive compounds like this compound. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Comparative HPLC Methods
ParameterMethod A: Adapted from D-Galactose Analysis[2]Method B: Adapted from N-Acetylglucosamine & N-Acetylgalactosamine Analysis[3]
Column Primesep S2 mixed-mode stationary phase (150 x 4.6 mm, 5 µm)[2]Carbohydrate column[3]
Mobile Phase Isocratic: Water, Acetonitrile (B52724) (MeCN), and formic acid as a buffer[2]Not specified, but likely a mixture of acetonitrile and water[3]
Detection Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)[2]Evaporative Light Scattering Detection (ELSD)[3]
Flow Rate Not specifiedNot specified
Temperature Not specifiedNot specified
Expected Purity >95%>95%
Detailed Experimental Protocol (Adapted from Method A)
  • Preparation of Mobile Phase: Prepare a mobile phase consisting of an optimized ratio of water, acetonitrile, and 0.1% formic acid. The exact ratio should be determined during method development to achieve optimal separation.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Inject 10 µL of the sample solution.

    • Run the analysis on a Primesep S2 column.

    • Maintain a constant flow rate (e.g., 1.0 mL/min).

    • Use an ELSD, CAD, or MS detector for signal acquisition.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Injection Inject Sample MobilePhase->Injection SamplePrep Prepare Sample Solution SamplePrep->Injection Separation Chromatographic Separation (Primesep S2 Column) Injection->Separation Detection Detect with ELSD/CAD/MS Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and purity of a sample. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Expected Spectral Data

Based on the structure of this compound and data from similar acetylated sugars, the following spectral characteristics are expected. Specific chemical shifts and coupling constants for this compound would need to be determined experimentally.

NucleusExpected Chemical Shift Range (ppm)Key Features
¹H 1.8 - 2.2Signals from the five acetyl methyl groups.
3.8 - 5.5Signals from the pyranose ring protons.
~7.5 - 8.5Signal from the amide proton (-NH).
¹³C ~20 - 23Signals from the acetyl methyl carbons.
~50 - 95Signals from the pyranose ring carbons.
~169 - 172Signals from the acetyl carbonyl carbons.

Note: The chemical shifts for the related compound, beta-D-Galactose pentaacetate, show protons of the acetyl groups in the range of 2.000-2.172 ppm and ring protons between 4.079 and 5.713 ppm.[4]

Detailed Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled sequence.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts and coupling constants to confirm the structure.

    • The presence of unexpected signals may indicate impurities. The purity can be estimated by comparing the integral of the main compound's signals to those of the impurities.

NMR Analysis Workflow

NMR_Workflow SamplePrep Dissolve Sample (5-10 mg in 0.6 mL solvent) NMR_Acquisition Acquire ¹H and ¹³C Spectra (≥400 MHz Spectrometer) SamplePrep->NMR_Acquisition Data_Processing Process Data (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Analyze Spectra (Chemical Shifts, Integration, Coupling Constants) Data_Processing->Spectral_Analysis Purity_Determination Determine Purity and Confirm Structure Spectral_Analysis->Purity_Determination

Caption: Workflow for NMR-based purity and structural confirmation.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.

Comparative MS Techniques
TechniqueIonizationFragmentationInformation Obtained
Electrospray Ionization (ESI) Soft ionization[5]MinimalAccurate molecular weight of the intact molecule (e.g., [M+H]⁺, [M+Na]⁺).
Electron Ionization (EI) Hard ionization[5]ExtensiveDetailed fragmentation pattern providing structural information. The molecular ion peak may be weak or absent.[5]
Expected Mass Spectrometry Data
  • Molecular Formula: C₁₆H₂₃NO₁₀

  • Molecular Weight: 389.36 g/mol

  • Monoisotopic Mass: 389.1322 Da

  • Expected ESI-MS Adducts: [M+H]⁺ at m/z 390.14, [M+Na]⁺ at m/z 412.12, [M+K]⁺ at m/z 428.10.

Detailed Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Instrument Setup:

    • Use an ESI-MS instrument.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

  • Data Analysis:

    • Identify the molecular ion peak and common adducts.

    • The presence of other significant peaks may indicate impurities.

Mass Spectrometry Analysis Logical Flow

MS_Logic cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output Sample_Solution Dilute Sample Solution Infusion Direct Infusion or LC Inlet Sample_Solution->Infusion Ionization Ionization (ESI or EI) Infusion->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum Analysis Analyze for Molecular Ion and Impurity Peaks Mass_Spectrum->Analysis

Caption: Logical flow of a mass spectrometry experiment.

Alternative and Complementary Analytical Methods

In addition to the primary methods, other techniques can provide valuable information regarding the purity and identity of this compound.

MethodPrincipleInformation Provided
Thin-Layer Chromatography (TLC) Differential migration on a stationary phase.[6][7]Rapid qualitative assessment of purity and detection of non-volatile impurities.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.[8]Confirmation of functional groups (e.g., C=O, C-O, N-H).
Elemental Analysis Combustion of the sample to determine the percentage of C, H, and N.Confirmation of the empirical formula. Expected values for C₁₆H₂₃NO₁₀ are approximately C: 49.35%, H: 5.95%, N: 3.60%.
Detailed Experimental Protocol (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of non-polar and polar solvents. For acetylated sugars, a common system is a mixture of toluene (B28343) and ethyl acetate (B1210297) (e.g., in a 1:1 or 2:1 ratio).

  • Sample Application: Dissolve the sample in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and spot a small amount onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent to ascend.

  • Visualization:

    • Observe the plate under UV light (254 nm) if the compound is UV active.

    • Stain the plate with a suitable reagent, such as a p-anisaldehyde or permanganate (B83412) solution, followed by gentle heating to visualize the spots.

  • Analysis: Purity is assessed by the presence of a single spot. The Rf value (retention factor) can be calculated and compared to a standard.

Conclusion

A combination of chromatographic and spectroscopic methods is essential for the comprehensive purity assessment of this compound. HPLC provides quantitative information on purity and the presence of related impurities. NMR spectroscopy is invaluable for structural confirmation and identification of both proton- and carbon-containing impurities. Mass spectrometry confirms the molecular weight and elemental composition. TLC offers a rapid, qualitative check of purity, while FT-IR and elemental analysis provide complementary structural and compositional information, respectively. For rigorous quality control, it is recommended to employ at least two orthogonal analytical techniques, such as HPLC and NMR.

References

Interpreting the NMR Spectra of D-Galactosamine Pentaacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with glycosylated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of D-Galactosamine pentaacetate, a fully acetylated derivative of the amino sugar D-galactosamine. Due to the limited availability of fully assigned public data for this compound, this guide will leverage spectral data from the closely related compound, β-D-Galactose pentaacetate, for comparative analysis. This approach will highlight the key spectral differences arising from the substitution of a hydroxyl group with an acetamido group at the C-2 position.

Comparative NMR Data Analysis

The structural difference between this compound and D-Galactose pentaacetate lies at the C-2 position. In this compound, an acetamido group (-NHAc) replaces the acetoxy group (-OAc) found in D-Galactose pentaacetate. This substitution significantly influences the chemical shifts of the neighboring protons and carbons, particularly H-2 and C-2.

Below are the tabulated ¹H and ¹³C NMR spectral data for β-D-Galactose pentaacetate, which will serve as our reference for comparison. The expected shifts for this compound are discussed based on established principles of NMR spectroscopy for acetylated carbohydrates.

Table 1: ¹H NMR Spectral Data of β-D-Galactose Pentaacetate in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.71d8.3
H-25.10dd8.3, 10.5
H-35.43dd3.4, 10.5
H-45.01d3.4
H-53.92t6.6
H-6a4.14dd6.6, 11.2
H-6b4.19dd6.6, 11.2
Ac-12.11s
Ac-21.99s
Ac-32.05s
Ac-42.17s
Ac-62.04s

Table 2: ¹³C NMR Spectral Data of β-D-Galactose Pentaacetate in CDCl₃

CarbonChemical Shift (δ, ppm)
C-190.3
C-269.9
C-370.8
C-466.8
C-572.8
C-661.3
C=O (Acetyl)169.1, 169.4, 170.1, 170.2, 170.3
CH₃ (Acetyl)20.5, 20.6, 20.7, 20.8, 20.9

Interpreting the Spectra of this compound

When analyzing the spectra of this compound, the most significant deviations from the data of β-D-Galactose pentaacetate are expected around the C-2 position.

  • ¹H NMR Spectrum:

    • The H-2 proton in this compound is expected to be shifted upfield compared to the 5.10 ppm of β-D-Galactose pentaacetate. This is due to the presence of the nitrogen atom in the acetamido group, which is less electron-withdrawing than the oxygen of the acetoxy group.

    • An additional singlet corresponding to the N-acetyl methyl protons will be present, typically in the range of 1.9-2.1 ppm. Distinguishing this from the O-acetyl methyl signals may require 2D NMR techniques like HMBC.

    • A signal for the amide proton (N-H) will also be present, typically as a doublet due to coupling with H-2. Its chemical shift can be variable and is sensitive to solvent and temperature.

  • ¹³C NMR Spectrum:

    • The C-2 carbon will be significantly shifted upfield from ~70 ppm to the range of 50-55 ppm, which is characteristic of a carbon attached to a nitrogen atom in an acetamido group.

    • The carbonyl carbon of the N-acetyl group will appear in the typical carbonyl region (169-172 ppm), while its methyl carbon will be in the aliphatic region (~23 ppm).

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of acetylated sugars is provided below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the peracetylated sugar in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical spectral width: -1 to 10 ppm.
  • Number of scans: 16-64, depending on the sample concentration.
  • ¹³C NMR:
  • Acquire a proton-decoupled one-dimensional carbon spectrum.
  • Typical spectral width: -10 to 220 ppm.
  • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
  • 2D NMR (for full assignment):
  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyranose ring.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the acetyl groups.

Workflow for NMR Data Interpretation

The logical flow from sample preparation to final structure elucidation using NMR spectroscopy is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample D-Galactosamine Pentaacetate Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Assignment Spectral Assignment TwoD_NMR->Assignment Peak_Picking Peak Picking & Integration Processing->Peak_Picking Peak_Picking->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR analysis of this compound.

Signaling Pathway of Structural Information

The following diagram illustrates how different NMR experiments provide specific pieces of structural information that are integrated to determine the complete structure of the molecule.

NMR_Info_Pathway cluster_experiments NMR Experiments cluster_information Structural Information H1 ¹H NMR Proton_Env Proton Chemical Environments H1->Proton_Env C13 ¹³C NMR Carbon_Backbone Carbon Skeleton C13->Carbon_Backbone COSY COSY H_H_Connectivity ¹H-¹H Connectivity (Spin System) COSY->H_H_Connectivity HSQC HSQC C_H_Direct Direct ¹H-¹³C Attachment HSQC->C_H_Direct HMBC HMBC C_H_Long_Range Long-Range ¹H-¹³C Connectivity HMBC->C_H_Long_Range Final_Structure Complete 3D Structure of D-Galactosamine Pentaacetate Proton_Env->Final_Structure Carbon_Backbone->Final_Structure H_H_Connectivity->Final_Structure C_H_Direct->Final_Structure C_H_Long_Range->Final_Structure

Caption: Information flow from NMR experiments to structure elucidation.

Mass Spectrometry Analysis of D-Galactosamine Pentaacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of monosaccharides is crucial for understanding complex biological processes. D-Galactosamine pentaacetate, a derivatized form of the amino sugar D-galactosamine, is frequently utilized in mass spectrometry-based analyses due to its increased volatility and stability compared to its underivatized counterpart. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of this compound, including comparisons with alternative derivatization methods, detailed experimental protocols, and visualizations of relevant biological pathways.

Performance Comparison: Acetylation vs. Silylation

Derivatization is a key step in preparing monosaccharides for gas chromatography-mass spectrometry (GC-MS) analysis. The two most common methods are acetylation, which produces alditol acetates like this compound, and silylation, which forms trimethylsilyl (B98337) (TMS) derivatives.

Acetylation offers the significant advantage of producing a single, stable derivative for each monosaccharide, simplifying chromatograms and improving quantification. In contrast, silylation often results in multiple anomeric peaks for a single sugar, which can complicate data analysis.

Below is a summary of the performance characteristics of this compound compared to its trimethylsilyl (TMS) derivative in GC-MS analysis.

ParameterThis compound (Acetylation)D-Galactosamine (TMS Derivative)
Chromatographic Profile Single, sharp peakMultiple peaks due to anomers
Sensitivity HighHigh
Limit of Detection (LOD) Low (ng range)Low (ng range)
Limit of Quantification (LOQ) Low (ng range)Low (ng range)
Reproducibility (%RSD) < 5%< 10%
Stability of Derivative Highly stableMoisture sensitive

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. The following sections provide step-by-step protocols for the GC-MS and LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol details the analysis of this compound as an alditol acetate.

1. Sample Preparation and Derivatization:

  • Hydrolysis: If the galactosamine is part of a larger oligosaccharide or glycoconjugate, hydrolyze the sample using 2M trifluoroacetic acid (TFA) at 121°C for 2 hours.

  • Reduction: Following hydrolysis, reduce the monosaccharides to their corresponding alditols. Add 10 mg/mL sodium borohydride (B1222165) in 1 M NH4OH and incubate at room temperature for 1 hour.

  • Acetylation: Acetylate the alditols to form the pentaacetate derivative. Add 1-methylimidazole (B24206) and acetic anhydride (B1165640) to the dried sample. The reaction is typically complete within 10 minutes at room temperature.

  • Extraction: Quench the reaction with water and extract the this compound into an organic solvent such as dichloromethane.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

For LC-MS/MS analysis, derivatization with a UV-active or fluorescent tag is often employed to enhance sensitivity and chromatographic retention. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatization agent for this purpose.

1. Sample Preparation and Derivatization (PMP Labeling):

  • Hydrolysis: If necessary, hydrolyze the sample as described in the GC-MS protocol.

  • PMP Derivatization: To the dried monosaccharide sample, add a solution of 0.5 M PMP in methanol (B129727) and 0.3 M NaOH. Incubate at 70°C for 30 minutes.

  • Neutralization and Extraction: Neutralize the reaction with 0.3 M HCl. Extract the PMP-labeled monosaccharides with an organic solvent like chloroform (B151607) and evaporate the organic layer to dryness. Reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 50% B over 10 minutes, then wash with 95% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for PMP-labeled D-Galactosamine.

Signaling Pathway and Experimental Workflow Visualization

D-Galactosamine and its acetylated analogs are valuable tools for studying cellular signaling pathways, particularly O-GlcNAcylation, a dynamic post-translational modification. The following diagrams, generated using the DOT language, illustrate the O-GlcNAcylation signaling pathway and a typical metabolic labeling workflow for its analysis by mass spectrometry.

O_GlcNAcylation_Pathway cluster_input Nutrient Input cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_modification Protein Modification Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc OGlcNAc_Protein O-GlcNAc Protein UDPGlcNAc->OGlcNAc_Protein OGT OGT OGT->OGlcNAc_Protein Adds GlcNAc OGA OGA Protein Protein (Ser/Thr) OGA->Protein Removes GlcNAc Protein->OGlcNAc_Protein OGlcNAc_Protein->Protein

O-GlcNAcylation Signaling Pathway

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture cluster_labeling Bioorthogonal Labeling cluster_enrichment Enrichment cluster_analysis Mass Spectrometry Analysis Cells 1. Treat cells with acetylated azido-sugar analog Lysis 2. Cell Lysis Cells->Lysis Click 3. 'Click' Chemistry with biotin-alkyne Lysis->Click Enrich 4. Streptavidin affinity purification Click->Enrich Digest 5. On-bead tryptic digest Enrich->Digest LCMS 6. LC-MS/MS analysis of enriched glycopeptides Digest->LCMS

Metabolic Labeling Workflow

Stability of D-Galactosamine Pentaacetate Compared to Other Acetylated Sugars: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of acetylated sugars like D-Galactosamine pentaacetate is crucial for their application in biological systems and therapeutic development. This guide provides a comparative analysis of the stability of this compound against other common acetylated monosaccharides, supported by available data and detailed experimental protocols.

The stability of acetylated sugars is a critical factor influencing their delivery, bioavailability, and ultimately, their biological activity. These peracetylated forms are often used to enhance cell permeability, with the expectation that intracellular esterases will cleave the acetyl groups to release the active, un-acetylated sugar. The rate of this deacetylation, as well as the chemical stability of the acetylated compound under various physiological conditions, can significantly impact its efficacy and metabolic fate.

Comparative Stability Analysis

While direct, comprehensive comparative studies on the stability of a wide range of acetylated sugars are limited, available data and chemical principles allow for a comparative assessment. The stability of the acetyl groups, particularly the anomeric acetate, is influenced by the stereochemistry of the sugar.

Key Stability Considerations:

  • Anomeric Effect: The orientation of the anomeric acetyl group (α or β) plays a significant role in the stability of the glycosidic bond. The anomeric effect generally stabilizes the axial position (α-anomer in D-sugars).

  • Steric Hindrance: The arrangement of acetyl groups on the sugar ring can create steric hindrance, influencing the accessibility of the ester linkages to hydrolytic enzymes or chemical reagents.

  • Neighboring Group Participation: The participation of adjacent acetyl groups can influence the rate of hydrolysis at a specific position.

Data Summary on Deacetylation and Stability:

Acetylated SugarConditionObservation
D-Galactose Pentaacetate Enzymatic Deacetylation (Lipase)Susceptible to regioselective deacetylation.
D-Glucose Pentaacetate Chemical DeacetylationThe β-anomer is generally more stable than the α-anomer under certain conditions.
D-Mannose Pentaacetate Chemical DeacetylationShows different reactivity compared to glucose and galactose pentaacetates.
Acetylated Hexosamines GeneralThe N-acetyl group is generally more stable to chemical hydrolysis than the O-acetyl groups.

Experimental Protocols

Accurate assessment of the stability of acetylated sugars requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol 1: HPLC Method for Stability Analysis of Acetylated Sugars

This protocol outlines a general method for monitoring the degradation of an acetylated sugar over time under specific pH and temperature conditions.

1. Materials and Reagents:

  • Acetylated sugar of interest (e.g., this compound)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphate buffer solutions of various pH values (e.g., pH 5.0, 7.4, 9.0)

  • Analytical balance

  • HPLC system with a UV or Refractive Index (RI) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of the acetylated sugar in acetonitrile or a suitable organic solvent.

  • For each stability time point, dilute the stock solution with the appropriate buffer to the desired final concentration.

  • Incubate the samples at the desired temperature (e.g., 37°C).

3. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting gradient of 30% acetonitrile in water, increasing to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength appropriate for the acetylated sugar (if it has a chromophore) or RI detection.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Monitor the decrease in the peak area of the parent acetylated sugar and the appearance of degradation products over time.

  • Calculate the percentage of the remaining acetylated sugar at each time point.

  • Determine the hydrolysis rate constant (k) by plotting the natural logarithm of the concentration of the acetylated sugar versus time.

Protocol 2: Enzymatic Deacetylation Assay

This protocol can be used to assess the susceptibility of an acetylated sugar to enzymatic hydrolysis by esterases.

1. Materials and Reagents:

  • Acetylated sugar of interest

  • Porcine liver esterase (or other relevant esterase)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile or methanol)

  • HPLC system as described in Protocol 1

2. Assay Procedure:

  • Prepare a solution of the acetylated sugar in PBS.

  • Initiate the reaction by adding the esterase solution to the acetylated sugar solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC as described in Protocol 1 to quantify the remaining acetylated sugar and the formation of deacetylated products.

Signaling Pathways and Experimental Workflows

The stability of acetylated sugars is directly linked to their ability to deliver the parent monosaccharide into cells, which can then participate in various metabolic and signaling pathways. One of the key pathways influenced by cellular nutrient status, including glucose and its derivatives, is the mTOR (mechanistic target of rapamycin) signaling pathway .

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. It is highly sensitive to the availability of nutrients, including glucose. The entry of monosaccharides like glucose and glucosamine (B1671600) into the hexosamine biosynthetic pathway (HBP) leads to the production of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the substrate for O-GlcNAcylation, a post-translational modification that can directly impact the activity of key proteins in the mTOR pathway, such as Akt and mTOR itself.

mTOR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Acetylated Sugar Acetylated Sugar Monosaccharide Monosaccharide Acetylated Sugar->Monosaccharide Deacetylation HBP Hexosamine Biosynthetic Pathway Monosaccharide->HBP Esterases Esterases Esterases->Acetylated Sugar UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc mTORC1 mTORC1 UDP_GlcNAc->mTORC1 O-GlcNAcylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Activation

Figure 1. Simplified workflow of acetylated sugar metabolism and its impact on the mTOR signaling pathway.

Experimental Workflow for Stability and Cellular Activity

The following diagram illustrates a logical workflow for assessing the stability of an acetylated sugar and its subsequent effect on a cellular signaling pathway.

Experimental_Workflow A Synthesize & Purify Acetylated Sugar B Chemical Stability Assay (pH, Temperature) A->B C Enzymatic Stability Assay (Esterase) A->C E Cell Culture with Acetylated Sugar A->E D HPLC/MS Analysis of Degradation Products B->D C->D F Western Blot for Phosphorylated mTOR Pathway Proteins E->F G Assess Cellular Response (e.g., Proliferation Assay) E->G

A Comparative Guide to the Quantification of D-Galactosamine Pentaacetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of D-Galactosamine pentaacetate, accurate quantification in reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of three robust analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Method Comparison at a Glance

A summary of the key performance characteristics of each method is presented below, offering a high-level overview to inform your choice of analytical strategy.

ParameterHPLC-UVGC-MS (after derivatization)qNMR
Principle Chromatographic separation followed by UV detection.Chromatographic separation of volatile derivatives followed by mass analysis.Signal intensity of specific protons relative to an internal standard.
Sample Preparation Dilution, filtration.Derivatization (e.g., silylation), extraction.Dissolution in deuterated solvent with internal standard.
Specificity Good; potential for co-elution with impurities.Excellent; mass fragmentation provides high confidence.Excellent; unique chemical shifts for specific protons.
Sensitivity (LOD/LOQ) Moderate (µg/mL range).High (ng/mL to pg/mL range).Lower (mg/mL range).
Precision (%RSD) < 2%< 15%< 3%
Accuracy (% Recovery) 95-105%90-110%97-103%
Analysis Time per Sample 15-30 minutes30-60 minutes5-15 minutes
Throughput HighModerateHigh
Instrumentation Cost ModerateHighVery High
Notes A common and reliable method. Requires a chromophore for UV detection.Highly sensitive and specific but requires derivatization.Non-destructive, provides structural information, but less sensitive.

Experimental Workflows

The selection of an analytical method is guided by the specific requirements of the analysis, including sensitivity, specificity, and available instrumentation. The general workflows for each of the compared methods are illustrated below.

cluster_0 HPLC-UV Workflow cluster_1 GC-MS Workflow cluster_2 qNMR Workflow Sample Preparation (HPLC) Sample Preparation: - Dilution of reaction mixture - Filtration (0.45 µm) HPLC Analysis HPLC Analysis: - Injection - Separation on C18 column - UV Detection Sample Preparation (HPLC)->HPLC Analysis Data Analysis (HPLC) Data Analysis: - Peak integration - Quantification via calibration curve HPLC Analysis->Data Analysis (HPLC) Sample Preparation (GCMS) Sample Preparation: - Derivatization (e.g., silylation) - Extraction GC-MS Analysis GC-MS Analysis: - Injection - Separation on capillary column - Mass Spectrometry Sample Preparation (GCMS)->GC-MS Analysis Data Analysis (GCMS) Data Analysis: - Peak integration (SIM/Scan) - Quantification via calibration curve GC-MS Analysis->Data Analysis (GCMS) Sample Preparation (qNMR) Sample Preparation: - Aliquot of reaction mixture - Addition of deuterated solvent - Addition of internal standard NMR Analysis NMR Analysis: - Acquisition of 1H NMR spectrum Sample Preparation (qNMR)->NMR Analysis Data Analysis (qNMR) Data Analysis: - Integration of analyte and  internal standard signals - Calculation of concentration NMR Analysis->Data Analysis (qNMR)

Figure 1: High-level experimental workflows for the quantification of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis due to its robustness and relatively low cost. This compound possesses acetate (B1210297) groups which provide sufficient UV absorbance for detection at low wavelengths.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution from 20% to 80% acetonitrile over 15 minutes.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL). From this, create a series of calibration standards by serial dilution (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture in acetonitrile to a concentration expected to be within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 210 nm

  • Analysis: Inject the calibration standards followed by the prepared samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level quantification and confirmation of identity. A derivatization step is necessary to increase the volatility of the acetylated sugar.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Capillary column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270) (anhydrous)

  • Hexane (GC grade)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation for Derivatization:

    • Accurately weigh the reference standard and dried aliquots of the reaction mixture into separate reaction vials.

    • Add 100 µL of anhydrous pyridine to each vial and vortex to dissolve.

    • Add 100 µL of BSTFA + 1% TMCS to each vial.

    • Seal the vials and heat at 70 °C for 30 minutes.

    • After cooling, dilute the derivatized solution with hexane.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for derivatized this compound. A full scan can be used for initial identification.

  • Analysis and Quantification: Inject the derivatized standards and samples. Create a calibration curve and quantify as described for the HPLC method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful, non-destructive technique that allows for direct quantification without the need for a reference standard of the analyte itself, provided a certified internal standard is used. It also provides structural confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh a precise amount of the internal standard and add it to the same NMR tube.

    • Add a known volume of the deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

Potential Interferences in Reaction Mixtures

The synthesis of this compound typically involves reagents such as D-galactosamine hydrochloride, acetic anhydride, and pyridine, or D-galactose and vinyl acetate with a catalyst.[1][2] Potential interferences in a reaction mixture could include:

  • Unreacted starting materials: D-galactosamine or D-galactose.

  • Reagents and catalysts: Acetic anhydride, pyridine, sodium acetate.

  • By-products: Partially acetylated intermediates, anomers of the product, and degradation products.

The choice of analytical method should consider the potential for these interferences. The high specificity of GC-MS and qNMR makes them particularly advantageous in complex matrices. For HPLC, chromatographic resolution is key to separating the analyte from potential impurities.

Logical Relationships in Method Selection

The decision-making process for selecting the most appropriate analytical method can be visualized as follows:

Start Need to quantify This compound High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Structural_Confirmation Structural Confirmation Needed? High_Sensitivity->Structural_Confirmation No GCMS Use GC-MS High_Sensitivity->GCMS Yes Routine_QC Routine QC Application? Structural_Confirmation->Routine_QC No qNMR Use qNMR Structural_Confirmation->qNMR Yes HPLC Use HPLC Routine_QC->HPLC Yes Consider HPLC or qNMR\n based on instrument availability Consider HPLC or qNMR based on instrument availability Routine_QC->Consider HPLC or qNMR\n based on instrument availability No

Figure 2: Decision tree for selecting an analytical method.

This guide provides a framework for the selection and implementation of an appropriate analytical method for the quantification of this compound in a reaction mixture. The optimal choice will depend on the specific experimental context, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

A Comparative Guide to the Identification of Impurities in Commercial D-Galactosamine Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. D-Galactosamine pentaacetate, a crucial intermediate in the synthesis of various bioactive molecules, is no exception. Impurities, even in trace amounts, can significantly impact experimental outcomes and the safety profile of final products. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential impurities in commercial this compound, supported by detailed experimental protocols and data interpretation.

Understanding Potential Impurities

The most common method for synthesizing this compound is the acetylation of D-galactosamine hydrochloride using acetic anhydride (B1165640) and a base like pyridine.[1] Based on this synthesis route, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Incompletely Acetylated Intermediates: D-Galactosamine with one or more free hydroxyl or amino groups (e.g., tetra-, tri-, di-, and mono-acetylated forms).

    • Anomeric Isomers: The presence of the α-anomer of this compound in a product specified as the β-anomer.

    • Residual Solvents and Reagents: Traces of pyridine, acetic anhydride, and acetic acid.

  • Starting Material-Related Impurities:

    • Unreacted D-galactosamine hydrochloride.

    • Epimers such as D-Glucosamine derivatives.

  • Degradation Products:

    • De-acetylation products formed during storage or handling.

Comparative Analysis of Analytical Techniques

The identification and quantification of these impurities necessitate the use of high-resolution analytical techniques. The three primary methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each offers distinct advantages and limitations.

Analytical Technique Principle Information Provided Advantages Limitations Typical Application
HPLC with UV/RI Detection Differential partitioning of analytes between a stationary and mobile phase.Retention time, peak area (quantitative).High resolution, reproducibility, and quantitative accuracy.Limited structural information, requires reference standards for identification.Purity assessment and quantification of known impurities.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, including stereochemistry and linkage positions.Unambiguous structure elucidation without the need for reference standards.[2][3][4]Lower sensitivity compared to MS, complex spectra for mixtures.Identification of unknown impurities and structural confirmation.
Mass Spectrometry (MS/MS) Measurement of the mass-to-charge ratio of ionized molecules and their fragments.Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula, can be coupled with HPLC (LC-MS) for separation and identification.Isomers can be difficult to distinguish, fragmentation may not always provide complete structural information.[5]Detection of trace-level impurities and confirmation of molecular weight.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a reversed-phase HPLC method suitable for separating this compound from its potential less polar and more polar impurities.

  • Instrumentation:

    • HPLC system with a UV or Refractive Index (RI) detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of water (A) and acetonitrile (B52724) (B).

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • UV at 210 nm (for acetyl groups).

    • RI detector for universal detection of carbohydrates.

  • Sample Preparation:

    • Dissolve 10 mg of commercial this compound in 10 mL of acetonitrile/water (50:50, v/v).

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurity peaks.

    • Calculate the percentage purity by area normalization.

NMR Spectroscopy for Structural Elucidation of Impurities

NMR is a powerful tool for the definitive identification of impurities.

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Incompletely acetylated impurities will show characteristic upfield shifts for protons attached to carbons with free hydroxyl groups.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for the complete structural assignment of impurities. For instance, an HMBC experiment can show correlations between the protons of the sugar ring and the carbonyl carbons of the acetyl groups, confirming the positions of acetylation.[3]

  • Data Analysis:

    • Compare the chemical shifts and coupling constants of the signals in the sample spectrum with those of a high-purity reference standard of this compound.

    • Signals not corresponding to the main component are analyzed to elucidate the structure of the impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the sensitive detection and identification capabilities of mass spectrometry.

  • Instrumentation:

    • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • LC Conditions:

    • Use the same HPLC method as described above. The mobile phase should be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium (B1175870) formate).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Full scan mode to detect all ions, followed by tandem MS (MS/MS) on the detected impurity ions.

  • Data Analysis:

    • The full scan data will provide the molecular weights of the impurities. For example, an incompletely acetylated D-galactosamine would show a mass difference of 42 Da (C₂H₂O) for each missing acetyl group compared to the fully acetylated product.

    • The MS/MS fragmentation patterns of the impurities can be compared with that of the main compound to pinpoint the location of the structural difference.[5]

Visualizing the Workflow and Potential Biological Impact

To provide a clearer understanding of the impurity identification process and its relevance, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be affected by impurities.

Impurity_Identification_Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Techniques cluster_Data Data Interpretation Sample Commercial D-Galactosamine pentaacetate Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC (Separation & Quantification) Preparation->HPLC NMR NMR Spectroscopy (Structural Elucidation) Preparation->NMR LCMS LC-MS (MW & Fragmentation) Preparation->LCMS Purity Purity Assessment HPLC->Purity Structure Impurity Structure Identification NMR->Structure LCMS->Structure Report Comprehensive Impurity Profile Purity->Report Structure->Report

Workflow for Impurity Identification.

Signaling_Pathway_Impact cluster_Pathway Hypothetical Signaling Pathway cluster_Molecules Molecules Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Gene Target Gene Expression TF->Gene Promotes Transcription DGalNAc D-Galactosamine pentaacetate (Active) DGalNAc->Receptor Binds and Activates Impurity Impurity (e.g., partially acetylated) Impurity->Receptor Binds with lower affinity or acts as an antagonist

Impact of Impurities on a Signaling Pathway.

Conclusion

The rigorous identification of impurities in commercial this compound is crucial for ensuring the reliability and reproducibility of research and the safety of pharmaceutical products. A multi-technique approach, leveraging the strengths of HPLC for quantification, NMR for structural elucidation, and MS for sensitive detection, provides the most comprehensive impurity profile. By implementing the detailed protocols outlined in this guide, researchers can confidently assess the purity of their this compound and make informed decisions in their scientific endeavors.

References

A Comparative Guide to Alternatives for D-Galactosamine Pentaacetate in Glycoprotein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate field of glycobiology, the synthesis and labeling of glycoproteins are paramount for elucidating their structure, function, and role in disease. While D-Galactosamine pentaacetate has been a traditional tool, a new generation of metabolic labels offers enhanced specificity and versatility. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and visual workflows to inform your selection of the most suitable reagents for your research needs.

Introduction to Metabolic Glycoengineering

Metabolic glycoengineering is a powerful technique that enables the introduction of unnatural sugar analogs into the glycan chains of glycoproteins within living cells.[1] These analogs are equipped with bioorthogonal chemical handles, such as azides or alkynes, which do not interfere with native biological processes.[2] Once incorporated, these handles can be selectively reacted with complementary probes for visualization, purification, and analysis of the labeled glycoproteins.[3] This approach provides a dynamic window into glycan biosynthesis, trafficking, and function.

The primary alternatives to this compound are peracetylated forms of N-azidoacetylgalactosamine (Ac4GalNAz) and N-alkynyl-galactosamine analogs, which are metabolized by cells and incorporated into O-linked glycans.[4][5] The acetyl groups enhance cell permeability, and once inside the cell, they are removed by endogenous esterases.[2]

Performance Comparison of Metabolic Labeling Reagents

The choice of a metabolic labeling reagent significantly impacts the efficiency and outcome of an experiment. Below is a comparison of key performance indicators for the most common alternatives.

Table 1: Comparison of Metabolic Labeling Efficiency

ReagentTarget GlycansTypical ConcentrationLabeling EfficiencyKey AdvantagesKey Disadvantages
Ac4GalNAz O-linked glycans, O-GlcNAc25-75 µMHighWell-established protocols, efficient incorporation into cell surface and intracellular glycoproteins.[4][6]Can be metabolically converted to UDP-GlcNAz, leading to labeling of O-GlcNAcylated proteins.[7]
Ac4GalNAl (Alkyne analog) O-linked glycans25-50 µMModerate to HighLess background in certain detection methods compared to azides.[2]May exhibit lower incorporation efficiency compared to Ac4GalNAz in some cell types.
GalNAzMe O-GalNAc specific100 µM (caged precursor)ModerateHighly specific for O-GalNAc glycans; not significantly epimerized to GlcNAz analogs.[8][9]Requires co-transfection with an engineered metabolic enzyme for efficient use.[10]
4FGalNAz O-GlcNAc modifications50 µMReduced compared to Ac4GalNAzSelective for intracellular O-GlcNAc modifications.[11]Lower labeling efficiency for cell-surface glycoproteins.[11]

Detection Chemistries: A Head-to-Head Battle

Once the azide (B81097) or alkyne handle is incorporated into glycoproteins, it can be detected using bioorthogonal ligation reactions. The two most prominent methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry," and the Staudinger ligation. A copper-free version of click chemistry, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also widely used, particularly in living systems.[1]

Table 2: Comparison of Detection Chemistries

ReactionKey FeaturesReaction SpeedBiocompatibilityTypical Reagents
CuAAC (Click Chemistry) High efficiency and specificity.[3]Fast (minutes to 1 hour)[12][13]Requires a copper catalyst, which can be toxic to cells. Ligands like THPTA and BTTAA can mitigate toxicity.[12][13]Alkyne-probes, Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), Copper-chelating ligand.[13]
SPAAC (Copper-Free Click Chemistry) Catalyst-free, ideal for living systems.[14][15]Slower than CuAAC, but newer strained alkynes have improved kinetics.[1]High biocompatibility.[1][14]Strain-promoted alkynes (e.g., DBCO, DIFO) conjugated to probes.[14]
Staudinger Ligation Copper-free and highly bioorthogonal.[16][17]Generally slower than click chemistry.[18]Excellent biocompatibility.[18]Phosphine-based probes (e.g., phosphine-FLAG).

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4GalNAz

This protocol provides a general procedure for labeling glycoproteins in cultured mammalian cells.

Materials:

  • Ac4GalNAz

  • Sterile DMSO

  • Complete cell culture medium appropriate for the cell line

  • Cell culture plates or flasks

Procedure:

  • Prepare Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in sterile DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.

  • Cell Seeding: Seed cells in the appropriate culture vessels and allow them to reach the desired confluency (typically 50-70%).

  • Metabolic Labeling: Dilute the Ac4GalNAz stock solution in complete culture medium to the desired final concentration (e.g., 25-75 µM). Remove the existing medium from the cells and replace it with the Ac4GalNAz-containing medium.

  • Incubation: Culture the cells for 24-72 hours to allow for the metabolic incorporation of the azide-modified sugar.[19]

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove unincorporated Ac4GalNAz. Harvest the cells according to the downstream application (e.g., scraping, trypsinization).[6]

Protocol 2: Detection of Azide-Labeled Glycoproteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the detection of azide-labeled glycoproteins in cell lysates.

Materials:

  • Cell lysate containing azide-labeled glycoproteins

  • Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore)

  • Click Chemistry Reaction Buffer Kit (containing copper sulfate (B86663), a reducing agent, and a copper-chelating ligand)

  • PBS

Procedure:

  • Prepare Click Reaction Cocktail: Prepare the CuAAC reaction cocktail according to the manufacturer's instructions. This typically involves mixing the copper(II) sulfate solution with the ligand and the reducing agent.[13][20]

  • Reaction Setup: In a microfuge tube, combine the cell lysate with the alkyne-probe.

  • Initiate Reaction: Add the freshly prepared click reaction cocktail to the lysate-probe mixture.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[13]

  • Analysis: The labeled glycoproteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or enrichment using affinity purification.[3]

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the metabolic pathway and experimental workflows.

metabolic_pathway cluster_cell Cell Ac4GalNAz Ac4GalNAz GalNAz GalNAz Ac4GalNAz->GalNAz Esterases GalNAz_1P GalNAz-1-P GalNAz->GalNAz_1P GALK2 UDP_GalNAz UDP-GalNAz GalNAz_1P->UDP_GalNAz AGX1/2 UDP_GlcNAz UDP-GlcNAz UDP_GalNAz->UDP_GlcNAz GALE Glycoprotein (B1211001) Azide-labeled Glycoprotein UDP_GalNAz->Glycoprotein ppGalNAcTs UDP_GlcNAz->Glycoprotein OGT/NGT Ac4GalNAz_ext Ac4GalNAz (extracellular) Ac4GalNAz_ext->Ac4GalNAz

Caption: Metabolic salvage pathway for Ac4GalNAz.

The diagram above illustrates the intracellular fate of Ac4GalNAz. After entering the cell, it is deacetylated and then converted through a series of enzymatic steps into UDP-GalNAz, the donor substrate for polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAcTs) that initiate O-linked glycosylation.[21][22][23] A portion of UDP-GalNAz can be epimerized to UDP-GlcNAz by the enzyme GALE, leading to the labeling of other glycan types.[7][22]

experimental_workflow cluster_labeling Step 1: Metabolic Labeling cluster_detection Step 2: Detection start Culture Cells add_reagent Add Ac4GalNAz start->add_reagent incubate Incubate 24-72h add_reagent->incubate harvest Harvest Cells incubate->harvest lyse Lyse Cells harvest->lyse click Perform Click Chemistry or Staudinger Ligation lyse->click analyze Analyze Labeled Glycoproteins click->analyze

Caption: General experimental workflow for glycoprotein labeling.

This workflow outlines the two main stages of a metabolic glycoengineering experiment: metabolic labeling of glycoproteins within cells followed by their detection and analysis.[3][19]

Conclusion

The development of azide- and alkyne-modified galactosamine analogs has significantly advanced the field of glycoprotein synthesis and analysis. These alternatives to this compound, particularly Ac4GalNAz, offer robust and efficient tools for metabolic labeling. The choice between different analogs and detection chemistries should be guided by the specific research question, the biological system under investigation, and the desired level of specificity. For applications in living organisms or where cellular toxicity is a concern, copper-free click chemistry (SPAAC) or the Staudinger ligation are preferable.[14][18] For experiments requiring high labeling efficiency and speed in vitro, CuAAC remains a powerful option.[12] This guide provides the necessary comparative data and protocols to enable researchers to make informed decisions and effectively utilize these powerful tools in their exploration of the glycoproteome.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling D-Galactosamine Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of D-Galactosamine pentaacetate, including operational and disposal plans, to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling this compound. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination occurs.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against dust particles and potential splashes.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powdered form of the compound, especially when weighing or transferring, to prevent inhalation of airborne particles.[1]
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing from potential contamination.
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills.

Hazard Identification and Safe Handling

This compound is categorized as a harmful and irritant substance. Key hazard statements include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safe Handling Practices:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder.[1][2]

  • Avoid direct contact with the skin and eyes.[2]

  • Do not breathe in the dust.[2]

  • Wash hands thoroughly with soap and water after handling.

  • Launder any contaminated clothing separately before reuse.

  • When weighing the powder, do so carefully to minimize the generation of dust. If possible, use a balance with an enclosure.[2]

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • For long-term storage, refrigeration at -20°C is recommended.[3]

Disposal:

This compound is not classified as a hazardous waste. However, it is essential to follow local, state, and federal regulations for chemical disposal.

  • Solid Waste: Uncontaminated solid this compound can typically be disposed of in the regular trash, provided it is securely contained.[1][4]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weighing paper, that are contaminated with this compound should be placed in a sealed bag before disposal in the regular trash.

  • Empty Containers: Empty containers should be thoroughly rinsed with a suitable solvent before disposal. The rinsate should be collected and disposed of as chemical waste if local regulations require it.[5]

  • Solutions: Aqueous solutions of this compound may be permissible for drain disposal depending on local regulations. Always check with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical solutions down the drain.[1][4][6]

Experimental Protocol: Preparation of a D-Galactosamine Solution for In Vivo Studies

This protocol provides a general methodology for the preparation of a D-Galactosamine solution for administration in an experimental animal model, adapted from studies inducing acute hepatic injury.[7]

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Analytical balance

  • Chemical fume hood

  • Appropriate PPE (as outlined above)

Procedure:

  • Don appropriate PPE: Before beginning, ensure you are wearing a lab coat, nitrile gloves, and safety glasses. If weighing the powder, an N95 respirator is recommended.

  • Weigh the compound: In a chemical fume hood, carefully weigh the required amount of this compound using an analytical balance.

  • Dissolve in saline: Transfer the weighed powder to a sterile vial. Add the calculated volume of sterile saline solution to the vial to achieve the desired final concentration.

  • Ensure complete dissolution: Securely cap the vial and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no remaining solid particles.

  • Label the solution: Clearly label the vial with the name of the compound, the concentration, the solvent used (sterile saline), and the date of preparation.

  • Storage of the solution: If not for immediate use, store the prepared solution according to the stability information for this compound in solution. Typically, refrigerated storage at 2-8°C is suitable for short-term storage.

experimental_workflow cluster_prep Preparation cluster_storage Storage/Use ppe 1. Don PPE weigh 2. Weigh D-Galactosamine pentaacetate ppe->weigh dissolve 3. Dissolve in sterile saline weigh->dissolve vortex 4. Vortex to dissolve dissolve->vortex label_solution 5. Label vial vortex->label_solution storage 6. Store appropriately or use immediately label_solution->storage end_point End storage->end_point start Start start->ppe

Caption: Workflow for the preparation of a D-Galactosamine solution.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Galactosamine pentaacetate
Reactant of Route 2
Reactant of Route 2
D-Galactosamine pentaacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.